molecular formula C11H12O4 B028867 3-Acetoxy-2-phenylpropanoic acid CAS No. 14510-36-2

3-Acetoxy-2-phenylpropanoic acid

Cat. No.: B028867
CAS No.: 14510-36-2
M. Wt: 208.21 g/mol
InChI Key: OXGQBORIYFGJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-2-phenylpropanoic acid, also known as acetyltropic acid, is a chiral organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol. This ester of phenylpropanoic acid serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research, particularly in the development of Active Pharmaceutical Ingredients (APIs). Its primary research application is as a precursor and impurity reference standard in the synthesis and quality control of complex pharmaceutical compounds. Comprehensive characterization data supports its use in analytical method development and validation (AMV), Quality Control (QC) applications, and commercial production processes, ensuring consistency and regulatory compliance. Key Chemical Data: • CAS Number : 14510-36-2 • Molecular Formula : C₁₁H₁₂O₄ • Molecular Weight : 208.21 g/mol • SMILES : CC(=O)OCC(C1=CC=CC=C1)C(=O)O Handling and Storage: For research and further manufacturing use only. Not for human or veterinary drug use. Store in a sealed, dry container at room temperature .

Properties

IUPAC Name

3-acetyloxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGQBORIYFGJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448420
Record name 3-Acetoxy-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14510-36-2
Record name 3-Acetoxy-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(Acetyloxy)methyl]benzeneacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8ZB7U6HFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Acetoxy-2-phenylpropanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Acetoxy-2-phenylpropanoic Acid

Introduction

This compound is an organic compound and a derivative of phenylpropanoic acid. Its structure, featuring a carboxylic acid, a phenyl group, and an acetoxy group, makes it a subject of interest in organic synthesis and potentially as a pharmaceutical intermediate. This document provides a comprehensive overview of its chemical properties, available experimental data, and synthesis considerations, tailored for professionals in research and drug development.

Chemical and Physical Properties

The properties of this compound have been compiled from various sources. It is typically a white to off-white crystalline powder, which is stable under normal conditions.[1] It exhibits slight solubility in water but is soluble in most organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 14510-36-2[1][2], 37504-67-9[3]N/A
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 94-97°C[1]
Density 1.23 g/cm³[1]
Solubility Slightly soluble in water; Soluble in most organic solvents[1]

(Note: Different CAS numbers may refer to different stereoisomers or have been assigned by different suppliers. The (R)-enantiomer is assigned CAS number 131682-38-7[5])

Spectroscopic Data

While specific spectral data for this compound is not publicly available in the search results, suppliers indicate the availability of NMR, HPLC, and LC-MS data for characterization.[2] For context, spectral data for the related compound, 3-phenylpropanoic acid, is well-documented.

For 3-Phenylpropanoic Acid (CAS: 501-52-0):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34 – 7.17 (m, 5H), 2.97 (t, J = 7.8 Hz, 2H), 2.69 (t, J = 7.8 Hz, 2H).[6]

  • ¹³C NMR (101 MHz, CDCl₃): δ 179.82, 140.28, 128.71, 128.41, 126.52, 35.64, 30.73.[6]

  • Mass Spectrometry: The mass spectrum for 3-phenylpropanoic acid is available and shows characteristic fragmentation patterns.[7][8]

Researchers would need to perform analytical characterization on synthesized or purchased samples of this compound to obtain its specific spectral profile.

Experimental Protocols

General Synthesis Pathway

A plausible and common method for the synthesis of this compound involves the acetylation of its corresponding hydroxyl precursor, 3-hydroxy-2-phenylpropanoic acid. This is a standard esterification reaction.

Reaction: Acetylation of 3-Hydroxy-2-phenylpropanoic acid.

Materials:

  • 3-Hydroxy-2-phenylpropanoic acid (CAS: 529-64-6)

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., pyridine or triethylamine) or acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolve 3-hydroxy-2-phenylpropanoic acid in an appropriate anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the acetylating agent (acetic anhydride or acetyl chloride) and the catalyst/base.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete, monitoring by a suitable method like Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute acid solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow Start 3-Hydroxy-2-phenylpropanoic Acid in Solvent Reagents Add Acetylating Agent (e.g., Acetic Anhydride) + Catalyst/Base Start->Reagents 1. Reaction Stir at Room Temp (Monitor by TLC) Reagents->Reaction 2. Quench Quench Reaction (e.g., add water) Reaction->Quench 3. (Completion) Extract Extract with Organic Solvent Quench->Extract 4. Purify Wash, Dry, Evaporate Solvent Extract->Purify 5. End Purify Crude Product (Recrystallization or Chromatography) Purify->End 6. Final Pure 3-Acetoxy-2- phenylpropanoic Acid End->Final

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

There is limited direct information in the public domain regarding the specific biological activities or signaling pathway involvement of this compound. However, the parent structure, phenylpropanoic acid, and its derivatives are known for various biological effects.

  • Antimicrobial Activity: Phenylpropanoic acids have been found to inhibit pathogenic bacteria and fungi such as Escherichia coli, Staphylococcus aureus, and Candida albicans.[9] Chlorinated derivatives of 3-phenylpropanoic acid isolated from marine actinomycetes have demonstrated significant and selective activities against E. coli and S. aureus.[10] One study determined the Minimum Inhibitory Concentration (MIC) of 3-phenylpropanoic acid (hydrocinnamic acid) against E. coli to be 2048 µg/mL.[11]

  • Pharmaceutical Intermediate: The compound is listed for use in chemical research and the synthesis of pharmaceuticals.[1] Its structural motifs are found in various biologically active molecules, suggesting its potential as a building block in drug discovery. The (R)-isomer is noted for its use in the analytical method development and quality control during the commercial production of Scopolamine.[5]

  • Other Uses: The related 3-phenylpropanoic acid is used as a flavoring agent, in food preservation, and in cosmetics.[12]

The biological profile of this compound itself remains an area for further investigation. The logical relationship suggests its potential as a prodrug that could be hydrolyzed in vivo to release 3-hydroxy-2-phenylpropanoic acid.

Logical_Relationship Target This compound Precursor 3-Hydroxy-2-phenylpropanoic Acid Target->Precursor Hydrolysis (in vivo potential) Application Potential Applications Target->Application Precursor->Target Acetylation Parent Phenylpropanoic Acid Core Structure Parent->Precursor Pharma Pharmaceutical Intermediate Application->Pharma Research Chemical Research Building Block Application->Research BioActivity Potential Bioactivity (e.g., Antimicrobial - by analogy) Application->BioActivity

Caption: Relationship between this compound and its potential uses.

References

(R)-3-Acetoxy-2-phenylpropanoic acid characterization data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Characterization of (R)-3-Acetoxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Acetoxy-2-phenylpropanoic acid is a chiral carboxylic acid with potential applications in pharmaceutical synthesis and development. As an intermediate or a derivative of biologically active molecules, its comprehensive characterization is crucial for quality control, regulatory compliance, and understanding its physicochemical properties. This guide provides a detailed overview of the analytical techniques and expected data for the structural elucidation and purity assessment of (R)-3-Acetoxy-2-phenylpropanoic acid. It includes predicted physicochemical and spectroscopic data, detailed experimental protocols for its characterization, and a generalized workflow for the analytical process.

Physicochemical Properties

The physical and chemical properties of (R)-3-Acetoxy-2-phenylpropanoic acid are summarized in the table below. While some data for the racemic mixture is available, specific experimental values for the (R)-enantiomer are limited. The provided data is a combination of reported values for similar compounds and predicted data.[1][2]

PropertyValue (Predicted or Representative)Data Source/Method
Molecular Formula C₁₁H₁₂O₄Calculation
Molecular Weight 208.21 g/mol Calculation
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 94-97 °C (for racemic mixture)DSC/Melting Point Apparatus
Density 1.23 g/cm³ (for racemic mixture)Pycnometry
Solubility Slightly soluble in water, soluble in most organic solvents (e.g., Methanol, Chloroform, Ethyl Acetate)Solubility Test
Optical Rotation [α]D Specific rotation value dependent on concentration and solventPolarimetry

Spectroscopic Data

The following tables present the predicted spectroscopic data for (R)-3-Acetoxy-2-phenylpropanoic acid based on the analysis of its functional groups and related compounds.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
7.20-7.40Multiplet5HAromatic (C₆H₅)
~4.40-4.50Multiplet2H-CH₂-OAc
~3.80-3.90Triplet1H-CH(Ph)-
~2.00Singlet3H-OCOCH₃

Predicted spectrum based on typical chemical shifts for carboxylic acids, phenyl, and acetoxy groups.[3][4][5][6]

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~175-180-C OOH
~170-OC O-CH₃
~135-140Aromatic (Quaternary C)
~127-130Aromatic (CH)
~65-70-C H₂-OAc
~50-55-C H(Ph)-
~20-21-OCOC H₃

Predicted spectrum based on typical chemical shifts for carboxylic acids, phenyl, and acetoxy groups.[3][4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1760StrongC=O stretch (Ester)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1230StrongC-O stretch (Ester/Acid)
3000-3100MediumC-H stretch (Aromatic)
2850-3000MediumC-H stretch (Aliphatic)

Predicted data based on characteristic vibrational frequencies of functional groups.[3][4]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
208Moderate[M]⁺ (Molecular Ion)
149High[M - OCOCH₃]⁺
107High[C₆H₅CHCH₂]⁺ or rearrangement product
91High[C₇H₇]⁺ (Tropylium ion)
43High[CH₃CO]⁺

Predicted fragmentation pattern under Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the characterization of (R)-3-Acetoxy-2-phenylpropanoic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride or diethyl ether.[7][8]

  • Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound.[7][8][9]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean salt plate should be run and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (GC-MS with Derivatization):

  • Derivatization (Silylation): To increase volatility for GC analysis, the carboxylic acid group can be derivatized.

    • Dry a small amount of the sample (1-2 mg) under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to complete the reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Employ a temperature program to separate the components, for example, starting at 70°C and ramping up to 250°C.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the (R)-enantiomer.

Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of carboxylic acids.[10][11]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the sample onto the column and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • The retention times of the (R) and (S) enantiomers will differ.

    • Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the characterization of a chiral organic compound like (R)-3-Acetoxy-2-phenylpropanoic acid.

G cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_report Final Report Sample Sample of (R)-3-Acetoxy-2-phenylpropanoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity EnantioPurity Enantiomeric Purity (% ee) HPLC->EnantioPurity Report Comprehensive Characterization Report Structure->Report Purity->Report EnantioPurity->Report

Caption: General workflow for the characterization of a chiral organic acid.

Signaling Pathways and Biological Context

As a derivative of phenylpropanoic acid, this compound may interact with various biological pathways. Phenylpropanoic acids are known to be involved in metabolic pathways and can act as neuromodulators.[12] For instance, phenylacetic acid, a related compound, influences dopamine release.[12] The specific biological activity and signaling pathway involvement of (R)-3-Acetoxy-2-phenylpropanoic acid would require dedicated biological screening and investigation.

The following diagram illustrates a hypothetical experimental workflow to screen for such biological activity.

G cluster_screening Biological Screening cluster_activity Activity Assessment cluster_pathway Pathway Analysis cluster_conclusion Conclusion Compound (R)-3-Acetoxy-2-phenylpropanoic acid CellAssay Cell-Based Assays (e.g., Cancer Cell Lines) Compound->CellAssay EnzymeAssay Enzyme Inhibition Assays Compound->EnzymeAssay Cytotoxicity Measure Cytotoxicity (IC₅₀) CellAssay->Cytotoxicity EnzymeKinetics Determine Inhibition Kinetics (Kᵢ) EnzymeAssay->EnzymeKinetics TargetID Target Identification Cytotoxicity->TargetID EnzymeKinetics->TargetID PathwayMap Signaling Pathway Mapping TargetID->PathwayMap Conclusion Identify Potential Biological Role PathwayMap->Conclusion

Caption: Hypothetical workflow for investigating biological activity.

Conclusion

The comprehensive characterization of (R)-3-Acetoxy-2-phenylpropanoic acid requires a multi-technique analytical approach. While experimental data for this specific enantiomer is not widely published, this guide provides a robust framework based on established principles and data from analogous compounds. The detailed protocols and expected spectroscopic data serve as a valuable resource for researchers in the synthesis, quality control, and development of pharmaceuticals and other fine chemicals involving this molecule. Further empirical studies are necessary to confirm the predicted data and to explore the biological significance of this compound.

References

An In-depth Technical Guide to 3-Acetoxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-phenylpropanoic acid is a carboxylic acid derivative belonging to the phenylpropanoid class of compounds. Its structure, featuring a phenyl ring, a propanoic acid backbone, and an acetoxy group, makes it an interesting molecule for various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a proposed synthetic route, and a discussion of its potential biological relevance, tailored for a scientific audience.

IUPAC Name and Chemical Structure

The unambiguous identification of a chemical entity is paramount in scientific discourse. The compound with the chemical formula C₁₁H₁₂O₄ is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

The structure consists of a propanoic acid molecule substituted with a phenyl group at the second carbon (α-carbon) and an acetoxy group at the third carbon (β-carbon).

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 94-97 °C
Density 1.23 g/cm³
Solubility Slightly soluble in water, soluble in most organic solvents
CAS Number 37504-67-9

Proposed Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_Workflow Phenylacetic_acid Phenylacetic Acid Tropic_acid 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid) Phenylacetic_acid->Tropic_acid Ivanov Reaction Formaldehyde Formaldehyde Formaldehyde->Tropic_acid Ivanov Reaction Final_product This compound Tropic_acid->Final_product Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->Final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid)

This step can be achieved via an Ivanov reaction between phenylacetic acid and formaldehyde.[2]

  • Materials:

    • Phenylacetic acid

    • Isopropylmagnesium chloride (Grignard reagent)

    • Formaldehyde

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Sulfuric acid (for acidification)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, dissolve phenylacetic acid in anhydrous diethyl ether or THF.

    • Cool the solution in an ice bath and slowly add a solution of isopropylmagnesium chloride. The Grignard reagent will deprotonate the phenylacetic acid to form the dianion (Ivanov reagent).

    • Once the formation of the Ivanov reagent is complete, slowly add a solution of formaldehyde in the same anhydrous solvent.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully adding it to a mixture of crushed ice and sulfuric acid to protonate the magnesium salt of the product.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-hydroxy-2-phenylpropanoic acid.

    • The crude product can be purified by recrystallization.

Step 2: Acetylation of 3-Hydroxy-2-phenylpropanoic Acid

The hydroxyl group of the synthesized tropic acid can be acetylated using acetic anhydride, a common and effective method for acetylating primary and secondary alcohols.

  • Materials:

    • 3-Hydroxy-2-phenylpropanoic acid (from Step 1)

    • Acetic anhydride

    • A catalytic amount of a base (e.g., pyridine or 4-dimethylaminopyridine (DMAP)) or an acid (e.g., sulfuric acid). Alternatively, a solid catalyst like expansive graphite can be used for a more environmentally friendly approach.

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

  • Procedure:

    • Dissolve the 3-hydroxy-2-phenylpropanoic acid in anhydrous DCM in a round-bottom flask.

    • Add the catalyst (e.g., a few drops of pyridine or a catalytic amount of DMAP).

    • Slowly add acetic anhydride to the solution at room temperature.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acidic byproducts.

    • Extract the product into an organic solvent like DCM or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Potential Applications and Biological Significance

While specific biological activities and signaling pathway involvements for this compound are not extensively documented, its structural features and the activities of related compounds suggest potential areas for investigation.

The broader class of arylpropionic acids is well-known for its pharmacological activities, with many compounds in this class being non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Although it is speculative, the arylpropionic acid scaffold within this compound suggests that it could be investigated for similar anti-inflammatory properties.

Furthermore, the parent compound, 3-phenylpropanoic acid, has been reported to exhibit antimicrobial and antifungal activities. This raises the possibility that this compound could also possess such properties, which would warrant further investigation.

It is noteworthy that the (R)-enantiomer of this compound is used in the analytical method development and quality control during the commercial production of Scopolamine, indicating its utility as a reference standard in the pharmaceutical industry.

Conclusion

This compound is a well-defined chemical entity with potential for further research and application. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and a plausible synthetic route. While its specific biological functions remain to be fully elucidated, its structural relationship to pharmacologically active classes of compounds suggests that it may be a valuable subject for future studies in medicinal chemistry and drug development. The proposed synthetic protocol offers a practical approach for researchers to obtain this compound for further investigation.

References

The Diverse Biological Activities of Phenylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylpropanoic acid and its derivatives represent a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety. This chemical scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a wide array of biological activities.[1][2][3] Phenylpropanoids are also naturally occurring plant secondary metabolites found in fruits, vegetables, and grains, where they play a role in protecting the plant from various stressors.[4][5] The versatility of the phenylpropanoic acid core allows for synthetic modifications that can fine-tune its pharmacological properties, leading to potent and selective drugs.[1][6][7] This technical guide provides an in-depth overview of the significant biological activities of these derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and G-protein coupled receptor (GPCR) modulatory effects, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals.

Anti-inflammatory Activity: The Role of COX Inhibition

Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen and ketoprofen.[6][8][9] The primary mechanism for their anti-inflammatory, analgesic, and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes.[8][10] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][10]

The therapeutic efficacy and side-effect profile, particularly gastrointestinal issues, of these derivatives often depend on their relative selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1.[8] Research has focused on synthesizing novel derivatives with improved COX-2 selectivity and potency.[11][12] Some derivatives, like alminoprofen, may also exhibit activity against phospholipase A2 (PLA2), another key enzyme in the inflammatory cascade.[13]

Signaling Pathway: Prostaglandin Synthesis and Inhibition

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX enzymes and the inhibitory action of phenylpropanoic acid derivatives.

COX_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Pro-inflammatory Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation PPA Phenylpropanoic Acid Derivatives PPA->COX

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Quantitative Data: COX Inhibition

The following table summarizes the cyclooxygenase inhibitory activity of selected 2-(4-substitutedmethylphenyl)propanoic acid derivatives.[10][11]

CompoundCOX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)Reference
6h 2.07 (Ki)0.29[11]
6l 1.70 (Ki)0.25[11]
Ibuprofen 4.8113.92[10][11]
Nimesulide 12.850.24[10][11]
Experimental Protocol: Cyclooxygenase (COX) Inhibitory Assay

This protocol is based on a colorimetric COX inhibitor screening assay.[14]

  • Reagents and Materials: COX-1 or COX-2 enzyme, assay buffer, heme, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP), test compounds, and a black 96-well microplate.[14]

  • Procedure:

    • Prepare serial dilutions of the test phenylpropanoic acid derivatives in the assay buffer.

    • To each well of the microplate, add 80 µL of Assay Buffer/Heme, 10 µL of the diluted test compound or control, and 10 µL of the COX-1 or COX-2 enzyme solution.

    • Mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to each well.

  • Data Acquisition: Immediately measure the fluorescence intensity using a microplate reader (Excitation = 535 nm, Emission = 590 nm) over time.[14]

  • Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time curve. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

Phenylpropanoic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[15] Studies have demonstrated their cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549), small-cell lung carcinoma (H69), and its drug-resistant counterpart (H69AR).[15][16]

The proposed mechanisms of action are diverse. For instance, 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives are suggested to exert their effects by targeting and inhibiting key signaling proteins like Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[15][16] Inhibition of these proteins can disrupt critical downstream pathways that promote cancer cell proliferation and survival.[16]

Signaling Pathway: Proposed Anticancer Mechanism

This diagram illustrates a potential mechanism where phenylpropanoic acid derivatives inhibit SIRT2 and EGFR, leading to reduced cell proliferation.

Anticancer_Pathway PPA Phenylpropanoic Acid Derivatives (e.g., Compound 22) SIRT2 SIRT2 PPA->SIRT2 EGFR EGFR PPA->EGFR Downstream Downstream Signaling (e.g., ERK phosphorylation) SIRT2->Downstream regulates EGFR->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed anticancer mechanism via SIRT2 and EGFR inhibition.[15]
Quantitative Data: Antiproliferative Activity

The table below presents the antiproliferative activity of selected 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives against various lung cancer cell lines.[15]

CompoundCell LineIC₅₀ (µM)Cell Viability (%) at 100 µMReference
21 A5495.42-[15]
21 H69-18.3[15]
21 H69AR-23.5[15]
22 A5492.47-[15]
22 H69-33.9[15]
22 H69AR-28.5[15]
Cisplatin A549>10065.9[16]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

  • Cell Culture: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC₅₀ value is determined by plotting cell viability against the log concentration of the compound.

Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell attachment) A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 3-4h (Formazan formation) E->F G Solubilize formazan crystals (add DMSO) F->G H Read absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Standard experimental workflow for the MTT cell viability assay.

Antimicrobial Activity

Phenylpropanoic acid derivatives have also demonstrated significant potential as antimicrobial agents.[4][5] Various synthesized series have shown structure-dependent activity against a broad spectrum of pathogens, including ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[17]

The antimicrobial effect often increases with the lipophilicity of the molecule, for instance, by increasing the length of an alkyl chain in phenolic acid esters.[18] The mechanism of action can vary, but for phenolic compounds, it often involves disruption of the bacterial cell membrane.[18]

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against selected microbial strains.[17]

CompoundS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)C. auris MIC (µg/mL)Reference
15 1< 0.5816[17]
29 16> 64> 6416[17]
30 16163216[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the serial dilution method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[19]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound, as well as to a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results can also be read using a plate reader to measure absorbance.

Modulation of G-Protein Coupled Receptors (GPCRs)

The phenylpropanoic acid scaffold has demonstrated remarkable versatility in targeting GPCRs, a critical family of drug targets.[1] Depending on the substitutions on the core structure, these derivatives can act as either agonists or antagonists for different receptors.[1]

For example, certain derivatives act as potent agonists of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[20][21][22] GPR40 is a key regulator of glucose-stimulated insulin secretion in pancreatic β-cells, making its agonists attractive candidates for the treatment of type 2 diabetes.[21][22] Conversely, other series of phenylpropanoic acid derivatives have been identified as potent antagonists of GPR34, a receptor implicated in inflammatory and neurological disorders.[1]

Signaling Pathway: GPR40 (FFAR1) Agonism

The diagram below shows how a phenylpropanoic acid agonist activates the GPR40 receptor in pancreatic β-cells, leading to insulin secretion.

GPR40_Pathway cluster_cell Pancreatic β-cell Agonist Phenylpropanoic Acid Agonist GPR40 GPR40 (FFAR1) Agonist->GPR40 binds Gq Gq GPR40->Gq activates PLC PLC Gq->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to PIP2 PIP₂ Ca ↑ [Ca²⁺]i IP3->Ca induces Insulin Insulin Secretion Ca->Insulin triggers

Caption: GPR40 (FFAR1) signaling pathway leading to insulin secretion.[1]
Quantitative Data: GPCR Modulatory Activity

This table summarizes the activity of representative phenylpropanoic acid derivatives on GPR34 and GPR40/FFA1.

CompoundTargetAssay TypeActivity (IC₅₀/EC₅₀)Reference
5e GPR34 AntagonistGloSensor cAMP0.680 µM[1]
5e GPR34 AntagonistTango Assay0.059 µM[1]
Compound 7 FFA1 Agonist-82 nM[21]
Compound 14 FFA1 Agonist-79 nM[21]
Compound 15 FFA1 Agonist-88 nM[21]
TAK-875 FFA1 Agonist-95.1 nM[21]
Experimental Protocols: GPCR Activity Assays

a) GloSensor™ cAMP Assay (for GPR34 Antagonism) [1]

This assay quantifies changes in intracellular cyclic AMP (cAMP) levels, often used for Gi-coupled receptors.

  • Cell Line: Use a cell line (e.g., CHO-K1) stably co-expressing the human GPR34 receptor and the GloSensor™-22F cAMP biosensor.

  • Procedure: Seed the cells in a white, clear-bottom 96-well plate. Incubate the cells with the GloSensor™ cAMP reagent. Add the antagonist test compounds, followed by an agonist (e.g., forskolin) to stimulate cAMP production.

  • Detection: Measure luminescence using a plate reader. Antagonists will inhibit the agonist-induced increase in the luminescent signal.

  • Analysis: Calculate IC₅₀ values from the concentration-response curves.

b) Calcium Flux Assay (for GPR40 Agonism) [1]

This assay measures changes in intracellular calcium, a hallmark of Gq-coupled receptor activation.

  • Cell Line: Use a cell line (e.g., CHO) stably expressing the human GPR40 receptor.

  • Procedure: Plate the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Detection: Add the agonist test compounds and monitor the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analysis: Determine EC₅₀ values from the concentration-response curves.

Conclusion

The phenylpropanoic acid scaffold is a remarkably versatile and "tunable" platform in drug discovery.[1] Its derivatives have demonstrated a broad spectrum of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and GPCR-modulating effects. The choice of substituents on the core structure is critical in dictating the target specificity and pharmacological action.[1][23] For researchers and drug development professionals, this chemical class continues to be a rich source of lead compounds and promising therapeutic candidates for a wide range of diseases, from inflammatory disorders and cancer to type 2 diabetes and infectious diseases.[6][21][23] Further exploration through synthesis, biological evaluation, and structure-activity relationship studies will undoubtedly unlock new therapeutic applications for this privileged scaffold.

References

The Ubiquitous Presence of Phenylpropanoic Acid in Nature: A Technical Guide to Its Sources, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid belonging to the phenylpropanoid class of natural compounds. It is a white, crystalline solid with a characteristic sweet, floral scent. Beyond its aromatic properties, phenylpropanoic acid and its derivatives are of significant interest to the scientific community due to their widespread natural occurrence and diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of phenylpropanoic acid, detailed methodologies for its extraction and quantification, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the potential of this versatile molecule.

Natural Occurrence and Sources of Phenylpropanoic Acid

Phenylpropanoic acid is found across various domains of life, including the plant and microbial kingdoms, as well as being a metabolic product in animals and humans. Its presence can be attributed to both endogenous biosynthesis and microbial metabolism of dietary precursors.

Plant Kingdom

Phenylpropanoic acid and its hydroxylated and methoxylated derivatives are key intermediates and end-products of the phenylpropanoid pathway in plants. This pathway is central to the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and coumarins. While it is found in small amounts in many plants, specific species have been identified as notable sources.

Table 1: Quantitative Data on Phenylpropanoic Acid and its Derivatives in Plant Sources

Plant SpeciesCompoundConcentrationReference(s)
Cistus ladaniferPhenylpropanoic acid estersPresent in essential oil[1]
Hoya crassipes3-Phenylpropionic acidReported as present
Hoya pseudolanceolata3-Phenylpropionic acidReported as present
Aloe africana3-Phenylpropionic acidReported as present[2]
Cerbera manghasCerberic acids A and B (derivatives)Isolated from bark
Syzygium samarangense (Wax apple)trans-Cinnamic acid (precursor)11.46-24.69 mg/kg[3]
Syzygium samarangense (Wax apple)p-Coumaric acid (derivative)0.92-1.45 mg/kg[3]
Syzygium samarangense (Wax apple)Caffeic acid (derivative)2.31-5.32 mg/kg[3]
Syzygium samarangense (Wax apple)Ferulic acid (derivative)8.86-20.58 mg/kg[3]
Syzygium samarangense (Wax apple)Sinapic acid (derivative)9.48-22.62 mg/kg[3]
Microbial World

Microorganisms are significant producers of phenylpropanoic acid, primarily through the metabolism of aromatic amino acids like phenylalanine. Gut microbiota, in particular, play a crucial role in converting dietary precursors into phenylpropanoic acid, which can then be absorbed by the host.

Table 2: Quantitative Data on Phenylpropanoic Acid and its Derivatives in Microbial Sources

Microbial SourceCompoundConcentration/YieldReference(s)
Escherichia coli (engineered)trans-Cinnamic acid78.81 mg/L
Escherichia coli (engineered)p-Coumaric acid34.67 mg/L
Clostridium sporogenes3-Phenylpropionic acidProduced from cinnamic acid[4]
Arthrobacter humicola3-Phenylpropionic acidProduced in culture
Streptomyces sp.3-Phenylpropionic acidProduced in culture
Human Gut Microbiota (in vitro fermentation of apple matrices)3-Phenylpropionic acid~0.02 - 0.1 mM after 48h
Human Gut Microbiota (cecal contents of mice)3-Phenylpropionic acidHigher in certain mouse strains[5][6][7]
Fermented Foods and Beverages

The fermentation process, driven by microbial activity, can lead to the formation of phenylpropanoic acid in various food products.

Table 3: Quantitative Data on Phenylpropanoic Acid in Fermented Products

Fermented ProductCompoundConcentrationReference(s)
Fermented Soybean Products (Doenjang)Propionic acid (related compound)N.D. to 309.14 ppm[8]
Fermented Soybean Products (Cheonggugjang)Propionic acid (related compound)N.D. to 113.07 ppm[8]
Fermented Soybean Products (Gochujang)Propionic acid (related compound)N.D. to 49.29 ppm[8]
Fermented Soybean Products (Ganjang)Propionic acid (related compound)N.D. to 144.67 ppm[8]
Beer3-Phenylpropanoic acidFound in highest concentration among tested foods[1]

Experimental Protocols

Accurate and reproducible quantification of phenylpropanoic acid from complex natural matrices requires robust and validated experimental protocols. This section details methodologies for extraction and analysis.

Extraction of Phenylpropanoic Acid from Plant Material

Protocol: Solvent Extraction of Phenylpropanoic Acid from Plant Leaves

This protocol is a general method that can be adapted for various plant materials.

  • Sample Preparation:

    • Harvest fresh plant leaves and wash them with deionized water to remove any surface contaminants.

    • Freeze-dry the leaves to preserve the chemical integrity of the compounds.

    • Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol (v/v) to the flask.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Alternatively, perform maceration by shaking the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature.[9]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the solid plant debris.

    • Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

  • Liquid-Liquid Partitioning (Optional, for purification):

    • Resuspend the crude extract in 50 mL of deionized water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Phenylpropanoic acid is expected to partition into the moderately polar fractions.

    • Collect each fraction and evaporate the solvent to yield purified fractions.

Quantification of Phenylpropanoic Acid

Protocol: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of phenylpropanoic acid in plant extracts and microbial broths.

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV-Vis detector.

    • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • A gradient elution can be optimized, for example:

      • 0-5 min: 10% B

      • 5-20 min: 10-50% B

      • 20-25 min: 50-10% B

      • 25-30 min: 10% B

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

  • Detection:

    • Set the UV detector to a wavelength of 210 nm for the detection of phenylpropanoic acid.

  • Sample and Standard Preparation:

    • Prepare a stock solution of phenylpropanoic acid standard in methanol (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Dissolve the dried extracts in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of phenylpropanoic acid in the samples by interpolating their peak areas on the calibration curve.

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity, particularly for volatile compounds. Derivatization is necessary for non-volatile compounds like phenylpropanoic acid.

  • Derivatization:

    • Dry a known amount of the extract or sample under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried sample.

    • Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative of phenylpropanoic acid.[10]

  • Instrumentation and Conditions:

    • A GC-MS system with a capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector temperature: 250°C.

    • Oven temperature program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan range: m/z 50-500.

  • Quantification:

    • Prepare and derivatize a series of phenylpropanoic acid standards.

    • Analyze the derivatized standards and samples by GC-MS.

    • Use selected ion monitoring (SIM) for specific fragment ions of the derivatized phenylpropanoic acid to enhance sensitivity and selectivity.

    • Construct a calibration curve and quantify the analyte in the samples as described for the HPLC-UV method.

Signaling Pathways and Biological Interactions

Phenylpropanoic acid is not merely a passive metabolite; it actively participates in and modulates key biological signaling pathways. Understanding these interactions is crucial for elucidating its physiological roles and therapeutic potential.

Phenylpropanoid Biosynthesis Pathway

In plants, phenylpropanoic acid is a central component of the phenylpropanoid pathway, which originates from the amino acid phenylalanine. This pathway is responsible for the synthesis of a wide variety of essential compounds.

Phenylpropanoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Phenylpropanoic_acid Phenylpropanoic acid (Hydrocinnamic acid) Cinnamic_acid->Phenylpropanoic_acid Reduction p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignin Lignin p_Coumaroyl_CoA->Lignin Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes

Figure 1. Simplified Phenylpropanoid Biosynthesis Pathway.

This diagram illustrates the conversion of phenylalanine to key intermediates like cinnamic acid and p-coumaroyl-CoA, which then serve as precursors for various classes of secondary metabolites, including phenylpropanoic acid itself through a reduction step. The enzymes phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) are critical regulators of this pathway.[10][11]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A significant finding in recent years is the role of gut microbiota-derived 3-phenylpropanoic acid as a signaling molecule that activates the aryl hydrocarbon receptor (AhR).[12] The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPA 3-Phenylpropanoic acid (from gut microbiota) AhR_complex AhR-HSP90-XAP2-p23 Complex PPA->AhR_complex Binding & Activation AhR_active Activated AhR AhR_complex->AhR_active ARNT ARNT AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Translocation ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Target_Genes Target Gene Transcription (e.g., CYP1A1, Tight Junction Proteins) XRE->Target_Genes

Figure 2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by 3-Phenylpropanoic Acid.

As depicted, 3-phenylpropanoic acid, produced by gut bacteria, can enter host cells and bind to the cytosolic AhR complex. This binding event leads to the dissociation of chaperone proteins and the translocation of the activated AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway has been implicated in the enhancement of intestinal epithelial barrier function.[7][13][14][15]

Conclusion

Phenylpropanoic acid is a naturally occurring compound with a broad distribution across the plant and microbial kingdoms and is an important metabolite in animals. Its presence in the diet and its production by the gut microbiota highlight a significant interplay between diet, microbiome, and host physiology. The detailed experimental protocols provided in this guide offer a foundation for the accurate extraction and quantification of phenylpropanoic acid from diverse natural sources. Furthermore, the elucidation of its role in key signaling pathways, such as the phenylpropanoid biosynthesis and AhR signaling, opens up new avenues for research into its potential applications in pharmaceuticals, nutraceuticals, and functional foods. This technical guide serves as a comprehensive resource to facilitate further exploration of this fascinating and biologically active molecule.

References

Physical and chemical properties of 3-Acetoxy-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Acetoxy-2-phenylpropanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

This compound is a chiral organic compound. Its properties can vary depending on the specific stereoisomer. The racemic mixture and the (R)-enantiomer are of particular interest in chemical synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1][2][3]
Molecular Weight 208.21 g/mol [1][2][3]
Appearance White to off-white crystalline powder
Melting Point 94-97 °C
Density 1.23 g/cm³
Solubility Slightly soluble in water; soluble in most organic solvents
pKa ~3-4[4]
Purity ≥99% (Analytical Grade)
CAS Number 14510-36-2 (unspecified isomer)[5], 37504-67-9 (unspecified isomer)[6], 131682-38-7 ((R)-enantiomer)[7]

Note on Isomers: Several CAS numbers are associated with acetoxy-phenylpropanoic acid derivatives, highlighting the importance of specifying the isomer. For instance, CAS 69056-25-3 corresponds to the constitutional isomer 2-Acetoxy-3-phenylpropanoic acid[8].

Spectral Data

Table 2: Spectral Data for 3-Phenylpropanoic Acid

Data TypeKey FeaturesSource
¹H NMR (400 MHz, CDCl₃) δ 7.34 – 7.17 (m, 5H, Ar-H), 2.97 (t, J = 7.8 Hz, 2H, Ar-CH₂), 2.69 (t, J = 7.8 Hz, 2H, CH₂-COOH)[9]
¹³C NMR Signals for aromatic carbons, methylene carbons, and the carboxylic acid carbon are expected.[10]
Mass Spectrometry Fragmentation patterns can be used to confirm the structure.[11]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a comprehensive, multi-step synthesis for a structurally similar and pharmaceutically relevant compound, (S)-2-acetylthio-3-phenylpropanoic acid, starting from L-phenylalanine, is provided below. This protocol illustrates key chemical transformations that are applicable to the synthesis of phenylpropanoic acid derivatives.

Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine

This synthesis involves three main stages: diazotization and bromination, chiral inversion, and nucleophilic substitution[2].

Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid

  • Reaction: Diazotization of L-phenylalanine followed by bromination.

  • Procedure: A detailed procedure would involve the reaction of L-phenylalanine with sodium nitrite in the presence of a bromide source and a strong acid.

Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid

  • Reaction: Crystallization-induced diastereomeric resolution using (R)-bornylamine.

  • Procedure:

    • To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide.

    • Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over 24 hours.

    • Continue to stir the resulting slurry for an additional 24 hours at the same temperature.

    • Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.

    • To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.

    • Extract the (R)-2-bromo-3-phenylpropanoic acid with a suitable organic solvent like MTBE[2].

Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

  • Reaction: Nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.

  • Procedure:

    • Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent (e.g., acetone or dimethylformamide).

    • Add potassium thioacetate to the solution and stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize from a suitable solvent like heptane to yield pure (S)-2-acetylthio-3-phenylpropanoic acid[2].

General Synthesis of 2-Phenylpropionic Acids

Another relevant synthetic approach involves the mono-c-methylation of arylacetonitriles followed by hydrolysis[12][13].

Experimental Workflow for General Synthesis of 2-Phenylpropionic Acid

G Arylacetonitrile Arylacetonitrile Methylation Methylation (e.g., Dimethyl Carbonate) Arylacetonitrile->Methylation Hydrolysis Hydrolysis (e.g., NaOH, then HCl) Methylation->Hydrolysis Purification Purification (e.g., Distillation) Hydrolysis->Purification PhenylpropionicAcid 2-Arylpropionic Acid Purification->PhenylpropionicAcid

Caption: General synthetic workflow for 2-arylpropionic acids.

Mandatory Visualizations

Synthetic Pathway for (S)-2-acetylthio-3-phenylpropanoic acid

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 L_Phe L-Phenylalanine Diazotization Diazotization/ Bromination L_Phe->Diazotization S_Bromo (S)-2-bromo-3- phenylpropanoic acid Diazotization->S_Bromo Chiral_Inversion Chiral Inversion with (R)-bornylamine S_Bromo->Chiral_Inversion R_Bromo (R)-2-bromo-3- phenylpropanoic acid Chiral_Inversion->R_Bromo Nucleophilic_Sub Nucleophilic Substitution with KSAc R_Bromo->Nucleophilic_Sub S_Acetylthio (S)-2-acetylthio-3- phenylpropanoic acid Nucleophilic_Sub->S_Acetylthio

Caption: Synthetic pathway for (S)-2-acetylthio-3-phenylpropanoic acid.

Biological Activity

Direct studies on the biological activity and signaling pathways of this compound are limited. However, information on its enantiomers and related compounds provides insights into its potential applications.

  • Pharmaceutical Intermediate: The (R)-enantiomer, (R)-3-Acetoxy-2-phenylpropanoic acid (CAS: 131682-38-7), is utilized as a reference standard in the analytical method development and quality control for the commercial production of Scopolamine, an anticholinergic drug[7].

  • Antimicrobial and Antifungal Properties of Related Compounds: The parent compound, 3-phenylpropionic acid, has demonstrated antimicrobial activity against various bacteria, including Bacillus cereus, E. coli, and Staphylococcus aureus, as well as antifungal activity against fungi such as Aspergillus niger and Candida albicans[14].

  • Anticancer Potential of Derivatives: Novel derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid have been synthesized and are being investigated as potential anticancer agents that target SIRT2 and EGFR[15].

Currently, there is no specific information available regarding the signaling pathways directly modulated by this compound. Research into the biological effects of this compound and its derivatives is an area for potential future investigation.

References

Chlorinated Derivatives of 3-Phenylpropanoic Acid: A Technical Guide to their Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial properties of chlorinated derivatives of 3-phenylpropanoic acid. The emergence of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Chlorinated phenylpropanoic acids, naturally occurring or synthetic, represent a promising class of compounds with demonstrated activity against clinically relevant pathogens. This document summarizes key quantitative data on their antimicrobial efficacy, details the experimental protocols for their evaluation, and visualizes the workflow for assessing their biological activity.

Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives

Recent studies have focused on the isolation and characterization of chlorinated 3-phenylpropanoic acid derivatives from natural sources, such as marine actinomycetes.[1][2][3][4] These investigations have revealed significant and selective antimicrobial activities. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on compounds isolated from Streptomyces coelicolor LY001, a marine actinomycete purified from the sponge Callyspongia siphonella, identified three new natural chlorinated derivatives of 3-phenylpropanoic acid.[1][2][3][4] These compounds are:

  • 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1)

  • 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (Compound 2)

  • 3-(3-chloro-4-hydroxyphenyl)propanoic acid (Compound 3)

The antimicrobial activities of these compounds, along with related non-chlorinated analogs, were evaluated against a panel of pathogenic microbes. The results, summarized in the table below, highlight the potential of these chlorinated derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Phenylpropanoic Acid Derivatives [1]

CompoundEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)Candida albicans (μg/mL)
1: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid 16>250>250
2: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester 3264>250
3: 3-(3-chloro-4-hydroxyphenyl)propanoic acid 6432>250
4: 3-phenylpropanoic acid 128128>250
5: E-cinnamic acid 6464128
Ampicillin (positive control) 42-
Amphotericin B (positive control) --4

Data extracted from a study on compounds isolated from Streptomyces coelicolor LY001.[1]

The data indicates that 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1) displayed the most potent activity against E. coli with an MIC of 16 µg/mL.[1] Compounds 2 and 3 also showed notable activity against E. coli and S. aureus.[1] Interestingly, the non-chlorinated parent compound, 3-phenylpropanoic acid (Compound 4), exhibited weaker activity, suggesting that the chlorine substituents play a crucial role in the antimicrobial effect.

Experimental Protocols

The determination of the antimicrobial efficacy of the chlorinated 3-phenylpropanoic acid derivatives was carried out using a standardized microdilution method.[1] This section details the methodology employed.

Microbial Strains

The following microbial strains were used for the antimicrobial assays:

  • Escherichia coli (ATCC 25922)

  • Staphylococcus aureus (ATCC 25923)

  • Candida albicans (ATCC 90028)

Inoculum Preparation

Bacterial strains were grown on Mueller-Hinton agar plates at 37°C for 24 hours. Fungal strains were grown on Sabouraud dextrose agar plates at 30°C for 48 hours. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspensions were further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

Microdilution Assay

The Minimum Inhibitory Concentrations (MICs) of the compounds were determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Compound Dilutions: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to achieve a range of final concentrations.

  • Inoculation: Each well of the microtiter plate was inoculated with the prepared microbial suspension.

  • Controls: Positive controls (microorganisms with no compound) and negative controls (broth with no microorganisms) were included on each plate. Ampicillin was used as a positive control for bacteria, and Amphotericin B was used as a positive control for the fungus.[1]

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for Candida albicans.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial effects of the chlorinated 3-phenylpropanoic acid derivatives.

Experimental_Workflow cluster_preparation Preparation cluster_assay Microdilution Assay cluster_results Results Strain Microbial Strain Selection (E. coli, S. aureus, C. albicans) Culture Culturing of Microorganisms Strain->Culture Inoculum Inoculum Preparation (0.5 McFarland Standard) Culture->Inoculum Inoculation Inoculation of Plates Inoculum->Inoculation Compounds Test Compounds (Chlorinated 3-Phenylpropanoic Acids) Dilution Serial Dilution of Compounds Compounds->Dilution Plate_Prep Preparation of 96-Well Plates Dilution->Plate_Prep Plate_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determination of MIC Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis

Antimicrobial activity testing workflow.

Conclusion and Future Directions

The chlorinated derivatives of 3-phenylpropanoic acid have demonstrated promising antimicrobial activities, particularly against Gram-negative and Gram-positive bacteria. The structure-activity relationship suggests that the presence and position of chlorine atoms on the phenyl ring are critical for their biological function. Further research is warranted to elucidate the mechanism of action of these compounds, which could involve disruption of the cell membrane, inhibition of essential enzymes, or other cellular targets. Optimization of the lead compounds through medicinal chemistry approaches could lead to the development of novel and effective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

The Evolving Landscape of Phenylpropanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylpropanoic acid and its derivatives have long been a cornerstone of medicinal chemistry, yielding a diverse array of therapeutic agents. This technical guide delves into recent discoveries, focusing on novel derivatives with promising applications in metabolic disorders, inflammation, infectious diseases, and oncology. It provides a comprehensive overview of their synthesis, biological activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Biological Activity of Novel Phenylpropanoic Acid Derivatives

The following tables summarize the in vitro and in vivo activities of recently developed phenylpropanoic acid derivatives across various therapeutic targets.

Table 1: GPR40/FFA1 Agonist Activity

CompoundTargetAssayEC50 (nM)Reference
Compound 7FFA1Calcium Mobilization82[1]
Compound 14FFA1Calcium Mobilization79[1]
Compound 15FFA1Calcium Mobilization88[1]
TAK-875FFA1Calcium Mobilization95.1[1]
3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid (35)GPR40Calcium MobilizationPotent Agonist[2]

Table 2: PPARα Agonist Activity

CompoundTargetAssayEC50 (nM)Reference
RM-KT-01hPPARαTransactivation Assay78[3]

Table 3: COX Inhibitory Activity

CompoundTargetInhibition (%) vs. IbuprofenReference
6hCOX-1 & COX-2Better than ibuprofen[4]
6lCOX-1 & COX-2Better than ibuprofen[4]

Table 4: Anticancer Activity

CompoundCell LineAssayIC50 (µM)Reference
21A549 (Lung Cancer)Cytotoxicity5.42[5]
22A549 (Lung Cancer)Cytotoxicity2.47[5]
25A549 (Lung Cancer)CytotoxicityLow micromolar[5]
26A549 (Lung Cancer)CytotoxicityLow micromolar[5]
CisplatinA549 (Lung Cancer)CytotoxicityHigher than test compounds[5]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of the highlighted phenylpropanoic acid derivatives.

Synthesis of GPR40/FFA1 Agonists (General Scheme)

The synthesis of phenylpropanoic acid derivatives as GPR40/FFA1 agonists often involves a multi-step process. A representative, generalized workflow is depicted below.[1][2]

GPR40_Agonist_Synthesis start Starting Materials (e.g., Substituted Phenylpropanoic Acid Ester, Biphenyl Derivatives) step1 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) start->step1 step2 Functional Group Interconversion (e.g., Reduction, Alkylation) step1->step2 step3 Saponification step2->step3 end_product Final Phenylpropanoic Acid Derivative step3->end_product

General synthetic workflow for GPR40 agonist derivatives.

Detailed Steps:

  • Coupling Reaction: A key step often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to connect the phenylpropanoic acid core with other aromatic or heterocyclic moieties.

  • Modification of Side Chains: Subsequent steps involve the chemical modification of side chains to introduce polar functionalities aimed at improving pharmacokinetic properties and reducing cytotoxicity.[2]

  • Ester Hydrolysis: The final step is typically the saponification of an ester precursor to yield the free carboxylic acid, which is crucial for activity.

In Vitro Evaluation of GPR40/FFA1 Agonist Activity

The agonist activity of the synthesized compounds on GPR40/FFA1 is commonly assessed using a calcium mobilization assay in a cell line overexpressing the receptor.[1][2]

Calcium_Mobilization_Assay cells CHO or HEK293 cells stably expressing human GPR40/FFA1 loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cells->loading treatment Add test compound (phenylpropanoic acid derivative) loading->treatment measurement Measure fluorescence intensity changes using a plate reader treatment->measurement analysis Calculate EC50 values measurement->analysis

Workflow for the GPR40/FFA1 calcium mobilization assay.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human GPR40/FFA1 receptor are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration.

  • Compound Addition: The synthesized phenylpropanoic acid derivatives are added to the cells at varying concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity using a microplate reader.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated to determine the potency of the compounds.

Synthesis of Dual COX Inhibitory-Antibacterial Agents

The synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives involves the modification of a starting phenylpropanoic acid.[4]

General Procedure:

  • Esterification: The carboxylic acid group of 2-(4-bromomethylphenyl)propanoic acid is protected, typically as a methyl ester.

  • Nucleophilic Substitution: The bromo-methyl group is then reacted with various nucleophiles (e.g., thiols) to introduce diverse substituents.

  • Hydrolysis: The ester group is hydrolyzed back to the carboxylic acid to yield the final products.

In Vitro COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is determined using a colorimetric inhibitor screening assay.[4]

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Synthesis of Anticancer Thiazole Derivatives

The synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives is achieved through a series of reactions including esterification, oximation, hydrazinolysis, and condensation.[5] The introduction of an oxime moiety was found to significantly enhance the antiproliferative activity.[5]

In Vitro Anticancer Activity Assay

The antiproliferative properties of the synthesized thiazole derivatives are evaluated against cancer cell lines (e.g., A549 human lung carcinoma) using standard cytotoxicity assays.

Protocol:

  • Cell Seeding: A549 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

GPR40/FFA1 Signaling Pathway

Phenylpropanoic acid derivatives that act as GPR40/FFA1 agonists are being investigated for the treatment of type 2 diabetes.[1][2] GPR40 is a G-protein coupled receptor located on pancreatic β-cells that is activated by free fatty acids. Agonism of this receptor leads to a glucose-dependent increase in insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFA1 Gq Gαq GPR40->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_exocytosis Insulin Granule Exocytosis PKC->Insulin_exocytosis Ca_release->Insulin_exocytosis Ligand Phenylpropanoic Acid Agonist Ligand->GPR40

Simplified GPR40/FFA1 signaling pathway in pancreatic β-cells.

Mechanism:

  • The phenylpropanoic acid derivative binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.

  • This activation stimulates the Gαq subunit of the G-protein.

  • Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytosol.

  • The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, triggers the exocytosis of insulin-containing granules.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation

Certain phenylpropanoic acid derivatives have been identified as potent and selective activators of human PPARα.[3][6] PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. PPARα activators are used as hypolipidemic agents.

PPARa_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenylpropanoic Acid Agonist PPARa PPARα Ligand->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on target gene DNA) Transcription Transcription of Target Genes PPRE->Transcription Heterodimer->PPRE

Mechanism of PPARα activation by phenylpropanoic acid derivatives.

Mechanism:

  • The lipophilic phenylpropanoic acid derivative enters the cell and binds to PPARα in the nucleus.

  • Ligand binding induces a conformational change in PPARα, causing it to heterodimerize with the retinoid X receptor (RXR).

  • The PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

  • This binding recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation and lipid metabolism, ultimately leading to a reduction in plasma lipid levels.

Conclusion

The phenylpropanoic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Recent research has led to the development of potent and selective modulators of GPR40, PPARα, and COX enzymes, as well as promising anticancer and antibacterial agents. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. The versatility of the phenylpropanoic acid core, coupled with modern drug design strategies, promises the continued emergence of new derivatives with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 3-Acetoxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14510-36-2 Synonyms: Acetyltropic Acid, 2-Phenyl-β-acetoxypropanoic Acid, α-[(Acetyloxy)methyl]benzeneacetic Acid

This technical guide provides a comprehensive overview of 3-Acetoxy-2-phenylpropanoic acid, a key intermediate in the synthesis of valuable pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a chiral carboxylic acid. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance Solid-
Melting Point 94-97 °C-
Density 1.23 g/cm³-
SMILES CC(=O)OCC(C(=O)O)c1ccccc1[1]
InChI InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)[1]

Synthesis

This compound is primarily synthesized from its precursor, 3-hydroxy-2-phenylpropanoic acid, also known as tropic acid. The synthesis involves the acetylation of the hydroxyl group of tropic acid. A general workflow for this synthesis is outlined below.

Synthesis_Workflow TropicAcid 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid) Acetylation Acetylation TropicAcid->Acetylation Product This compound Acetylation->Product Purification Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of 3-Hydroxy-2-phenylpropanoic Acid

This protocol is adapted from general esterification procedures and patent literature describing the synthesis of related compounds.[2][3]

Materials:

  • 3-Hydroxy-2-phenylpropanoic acid (Tropic Acid)

  • Acetyl chloride

  • Dichloromethane (anhydrous)

  • Dimethylformamide (DMF, catalyst)

  • Heptane

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of 3-hydroxy-2-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask, add a catalytic amount of dimethylformamide.

  • Slowly add acetyl chloride (at least 1 equivalent) to the stirred suspension at room temperature.

  • The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched by the careful addition of deionized water.

  • The organic layer is separated using a separatory funnel and washed sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and heptane, to afford the pure product.[2]

Analytical Characterization

Table of Predicted Spectroscopic Data:

TechniquePredicted Chemical Shifts / Fragment Ions / Wavenumbers
¹H NMR Phenyl protons (multiplet, ~7.2-7.4 ppm), CH proton (triplet, ~4.5 ppm), CH₂ protons (doublet of doublets, ~4.3 ppm), Acetyl CH₃ protons (singlet, ~2.1 ppm), Carboxylic acid proton (broad singlet, >10 ppm)
¹³C NMR Carbonyl carbons (C=O, ~170-175 ppm), Phenyl carbons (~127-135 ppm), CH carbon (~50-55 ppm), CH₂ carbon (~65-70 ppm), Acetyl CH₃ carbon (~20 ppm)
Mass Spec (ESI-) [M-H]⁻ at m/z 207.06
Infrared (IR) C=O stretch (carboxylic acid, ~1700-1730 cm⁻¹), C=O stretch (ester, ~1735-1750 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹)

Applications in Drug Development

This compound is a critical intermediate in the synthesis of the anticholinergic drugs Atropine and Scopolamine.[2][4][5][6] These drugs are muscarinic receptor antagonists and are used for various therapeutic purposes, including the treatment of bradycardia, ophthalmic applications, and the prevention of nausea and vomiting.[5][6]

The synthesis of these active pharmaceutical ingredients (APIs) involves the esterification of a tropane alkaloid, such as tropine, with a derivative of this compound, typically the corresponding acyl chloride (acetyltropoyl chloride).[2][7]

Drug_Synthesis_Pathway Start This compound Activation Activation (e.g., with oxalyl chloride) Start->Activation Intermediate Acetyltropoyl Chloride Activation->Intermediate Coupling Coupling with Tropane Alkaloid (e.g., Tropine) Intermediate->Coupling API Active Pharmaceutical Ingredient (e.g., Atropine) Coupling->API

Caption: Role of this compound in API synthesis.

Biological Activity

Currently, there is limited publicly available information on the specific biological activity of this compound itself. Its primary significance in the pharmaceutical industry lies in its role as a precursor to highly active molecules. As an intermediate, it is not intended for direct therapeutic use. Any biological effects would likely be related to its structural similarity to other phenylpropanoic acids, a class of compounds known to exhibit a wide range of biological activities. However, specific studies on this particular acetylated form are lacking.

Conclusion

This compound (CAS 14510-36-2) is a vital chemical intermediate, particularly in the synthesis of essential medicines like Atropine and Scopolamine.[2][4] This guide has provided an overview of its chemical properties, a detailed synthetic protocol, and its primary application in drug development. Further research into the direct biological effects and detailed spectroscopic characterization of this compound could provide additional value to the scientific community.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Acetoxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Acetoxy-2-phenylpropanoic acid. The described methodology is crucial for quality control, stability testing, and pharmacokinetic studies in the drug development process. This document provides a comprehensive experimental protocol, detailed chromatographic conditions, and a visual representation of the analytical workflow to ensure straightforward implementation in a laboratory setting.

Introduction

This compound is a key chemical entity with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are paramount for its characterization, quantification, and quality assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for the separation, identification, and quantification of drug substances and their impurities. This application note presents a reverse-phase HPLC (RP-HPLC) method tailored for the analysis of this compound, providing researchers with a solid foundation for method implementation and further development. The principles of this method are based on established chromatographic techniques for similar phenylpropanoic acid derivatives.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below. These parameters have been selected to ensure optimal separation, peak shape, and sensitivity.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocol

This section provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

3.2. Preparation of Mobile Phase

  • To prepare the 0.1% phosphoric acid in water, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • The mobile phase is prepared by mixing the 0.1% phosphoric acid in water with acetonitrile in a 50:50 volume/volume ratio.

  • Degas the mobile phase prior to use by sonication or vacuum filtration.

3.3. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions from the stock solution to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

3.4. Preparation of Sample Solution

  • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3.5. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[1][2][3]

Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN:0.1% H3PO4 in H2O, 50:50) SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation StandardInjection Standard Injections (Calibration Curve) StandardPrep->StandardInjection SamplePrep Sample Solution Preparation SampleInjection Sample Injections SamplePrep->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection PeakIntegration Peak Integration & Identification SampleInjection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the analysis of this compound. The described protocol, from sample preparation to data analysis, is designed to be easily implemented in a research or quality control laboratory. Adherence to this method will ensure the generation of accurate and reproducible data, which is essential for regulatory submissions and drug development milestones. Further method validation and optimization may be required depending on the specific sample matrix and analytical requirements.

References

Synthesis of 2-Phenylpropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropionic acid, also known as hydratropic acid, is a key structural motif found in numerous pharmaceuticals, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis is a fundamental task in medicinal and process chemistry. This document provides detailed application notes and experimental protocols for various synthetic routes to 2-phenylpropionic acid. The methodologies covered include the alkylation of benzyl cyanide, synthesis from styrene, palladium-catalyzed carbonylation of 1-phenylethanol, and the oxidation of 2-phenyl-1-propanol. Quantitative data is summarized for comparative analysis, and detailed workflows are provided to aid in the practical execution of these synthetic strategies.

Introduction

The efficient and scalable synthesis of 2-arylpropionic acids is of significant interest to the pharmaceutical industry. 2-Phenylpropionic acid serves as a foundational molecule for the synthesis of more complex active pharmaceutical ingredients (APIs). The choice of synthetic route often depends on factors such as starting material availability, cost, desired scale, and green chemistry considerations. This application note details four common and effective methods for the laboratory-scale synthesis of this important compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methodologies described in this document, allowing for a direct comparison of their efficiencies and conditions.

Method Starting Material Key Reagents Reaction Time Yield (%) Purity (%) Key Considerations
Alkylation of Benzyl Cyanide Benzyl CyanideDimethyl Carbonate, K₂CO₃, NaOH~22.5 hours93-97%[1][2]>98%[2]Two-step process; requires pressure vessel; "green" methylating agent.
Synthesis from Styrene StyreneHCl, NaCN, NaOHMulti-dayHigh (not specified)>98%[3]Three-step process; involves toxic cyanide salts.
Carbonylation of 1-Phenylethanol 1-PhenylethanolCO, Palladium CatalystVariableHigh (method dependent)HighRequires specialized high-pressure equipment (autoclave) and catalyst.
Oxidation of 2-Phenyl-1-propanol 2-Phenyl-1-propanolPyridinium Dichromate (PDC), DMFVariableGood to HighHighChoice of oxidant is crucial to avoid aldehyde formation.

Experimental Protocols & Methodologies

Method 1: Alkylation of Benzyl Cyanide

This two-step method first involves the methylation of benzyl cyanide (phenylacetonitrile) to form 2-phenylpropionitrile, followed by hydrolysis to yield 2-phenylpropionic acid.[1][2] This route utilizes dimethyl carbonate as a greener alternative to traditional methylating agents.

Step 1: Synthesis of 2-Phenylpropionitrile

BenzylCyanide Benzyl Cyanide Autoclave Autoclave 180°C, 18h BenzylCyanide->Autoclave DMC Dimethyl Carbonate (DMC) DMC->Autoclave K2CO3 K₂CO₃ K2CO3->Autoclave Workup1 Aqueous Workup (Et₂O extraction) Autoclave->Workup1 Intermediate Crude 2-Phenylpropionitrile Workup1->Intermediate

Workflow for the synthesis of 2-phenylpropionitrile.

Protocol:

  • Reaction Setup: In a stainless-steel autoclave (500 mL) equipped with a magnetic stir bar, pressure gauge, and thermocouple, charge phenylacetonitrile (12.0 g, 0.10 mol), dimethyl carbonate (147.8 g, 1.64 mol), and anhydrous potassium carbonate (28.4 g, 0.21 mol).[1]

  • Methylation: Seal the autoclave and heat to 180°C in an oven with vigorous magnetic stirring (900 rpm) for 18 hours.[1]

  • Work-up: Cool the autoclave to room temperature and carefully vent the internal pressure. Transfer the resulting pale-yellow suspension to a separatory funnel. Add water (120 mL) and extract with diethyl ether (3 x 60 mL).[1]

  • Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent and excess dimethyl carbonate by rotary evaporation to yield crude 2-phenylpropionitrile as a yellow liquid.[1]

Step 2: Hydrolysis to 2-Phenylpropionic Acid

CrudeNitrile Crude 2-Phenylpropionitrile Reflux Reflux ~130°C, 4.5h CrudeNitrile->Reflux NaOH_sol 10% aq. NaOH NaOH_sol->Reflux Workup2 Acidification (HCl) & Et₂O Extraction Reflux->Workup2 Purification Vacuum Distillation Workup2->Purification FinalProduct 2-Phenylpropionic Acid Purification->FinalProduct

Workflow for the hydrolysis of 2-phenylpropionitrile.

Protocol:

  • Hydrolysis Setup: Transfer the crude 2-phenylpropionitrile to a round-bottomed flask equipped with a reflux condenser. Add a 10% aqueous solution of sodium hydroxide (60 mL).[1]

  • Reaction: Heat the mixture to reflux in an oil bath (approx. 130°C) with magnetic stirring for 4.5 hours. The reaction can be monitored by GC or TLC.[1]

  • Work-up: Cool the solution to room temperature. Extract with diethyl ether to remove any non-acidic impurities. Carefully add 15% aqueous hydrochloric acid to the aqueous layer until the pH is < 5 to precipitate the carboxylic acid.[1]

  • Extraction: Extract the resulting suspension with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with water (60 mL), and dry over anhydrous sodium sulfate.[1]

  • Purification: After filtering, remove the solvent by rotary evaporation. Purify the yellow liquid residue by vacuum distillation (boiling point 93-94°C at 0.9 mmHg) to afford pure 2-phenylpropionic acid.[1]

Method 2: Synthesis from Styrene

This three-step synthesis begins with the hydrochlorination of styrene, followed by nucleophilic substitution with cyanide, and subsequent hydrolysis of the nitrile intermediate.

Styrene Styrene Step1 Hydrochlorination 30-40°C, 8-14h Styrene->Step1 HCl 20-30% aq. HCl HCl->Step1 Chloroethylbenzene 2-Chloroethylbenzene Step1->Chloroethylbenzene Step2 Cyanidation Reflux, 5-8h Chloroethylbenzene->Step2 NaCN NaCN NaCN->Step2 Phenylpropionitrile 2-Phenylpropionitrile Step2->Phenylpropionitrile Step3 Hydrolysis Reflux Phenylpropionitrile->Step3 NaOH aq. NaOH NaOH->Step3 FinalProduct 2-Phenylpropionic Acid Step3->FinalProduct

Synthetic pathway from styrene to 2-phenylpropionic acid.

Protocol:

  • Synthesis of 2-Chloroethylbenzene: In a reaction flask, stir a mixture of styrene and 20-30% aqueous hydrochloric acid for 8-14 hours at 30-40°C. After the reaction, allow the layers to separate and wash the organic layer with water to obtain 2-chloroethylbenzene.[4]

  • Synthesis of 2-Phenylpropionitrile: In a flask equipped with a reflux condenser, heat a mixture of sodium cyanide and water to 75-85°C. Add the 2-chloroethylbenzene dropwise, maintaining reflux. Continue to reflux for 5-8 hours (a phase-transfer catalyst may be used). After cooling, add water, separate the layers, and purify the organic layer by distillation to yield 2-phenylpropionitrile.[4]

  • Hydrolysis to 2-Phenylpropionic Acid: Heat a mixture of 2-phenylpropionitrile, aqueous sodium hydroxide, and water to reflux for 5-20 hours.[3] After cooling, acidify the reaction mixture with sulfuric acid until the pH is below 5. Separate the layers and purify the crude product by high vacuum rectification to obtain 2-phenylpropionic acid.[3]

Method 3: Palladium-Catalyzed Carbonylation of 1-Phenylethanol

This method involves the direct carbonylation of 1-phenylethanol using carbon monoxide in the presence of a palladium catalyst. This is an example of a modern, atom-economical approach.

Phenylethanol 1-Phenylethanol Autoclave Carbonylation High Pressure, Heat Phenylethanol->Autoclave CO Carbon Monoxide (CO) CO->Autoclave Pd_cat Palladium Catalyst (e.g., PdI₂/KI) Pd_cat->Autoclave Workup Aqueous Workup & Extraction Autoclave->Workup FinalProduct 2-Phenylpropionic Acid Workup->FinalProduct

Carbonylation of 1-phenylethanol.

Protocol (General):

  • Precursor Synthesis: 1-Phenylethanol can be synthesized by the reduction of acetophenone using sodium borohydride.[5]

  • Reaction Setup: In a high-pressure autoclave, charge 1-phenylethanol, a suitable palladium catalyst (e.g., a PdI₂-based system), and a solvent.[6]

  • Carbonylation: Seal the autoclave, purge with carbon monoxide, and then pressurize to the desired pressure. Heat the reaction mixture with stirring for the required time.

  • Work-up and Isolation: After cooling and venting the autoclave, the reaction mixture is typically subjected to an aqueous workup. The product is extracted with an organic solvent, dried, and purified by distillation or recrystallization.

Method 4: Oxidation of 2-Phenyl-1-propanol

This route provides a direct conversion of a primary alcohol to the corresponding carboxylic acid. The choice of oxidizing agent is critical to ensure complete oxidation and prevent the formation of the aldehyde intermediate as the major product.

Phenylpropanol 2-Phenyl-1-propanol Reaction Oxidation Room Temp. Phenylpropanol->Reaction PDC Pyridinium Dichromate (PDC) PDC->Reaction DMF DMF (Solvent) DMF->Reaction Workup Quench & Extract Reaction->Workup Purification Chromatography or Distillation Workup->Purification FinalProduct 2-Phenylpropionic Acid Purification->FinalProduct

Oxidation of 2-phenyl-1-propanol.

Protocol (General):

  • Precursor Synthesis: 2-Phenyl-1-propanol can be prepared via a Grignard reaction between phenylmagnesium bromide and propylene oxide.

  • Reaction Setup: To a stirred solution of 2-phenyl-1-propanol in dimethylformamide (DMF), add pyridinium dichromate (PDC) portion-wise.[7][8] The use of DMF as a solvent with PDC promotes the oxidation to the carboxylic acid.[8]

  • Oxidation: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction mixture, extract the product with a suitable organic solvent, dry the organic layer, and purify the crude product using column chromatography or distillation to yield 2-phenylpropionic acid.[7]

Characterization Data for 2-Phenylpropionic Acid

Property Value Reference
Appearance Clear pale yellow to yellow liquid--INVALID-LINK--
Molecular Formula C₉H₁₀O₂--INVALID-LINK--
Molar Mass 150.17 g/mol --INVALID-LINK--
Boiling Point 260-262 °C (lit.)[1]
Density ~1.1 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.522 (lit.)[1]
¹H NMR (CDCl₃) δ (ppm): 1.51 (d, 3H), 3.71 (q, 1H), 7.25-7.35 (m, 5H), 11.5 (br s, 1H)Representative data
¹³C NMR (CDCl₃) δ (ppm): 18.3, 45.5, 127.4, 127.8, 128.7, 140.2, 181.0Representative data
IR (thin film) ν (cm⁻¹): 2970, 1705 (C=O), 1450, 1220, 930Representative data

Conclusion

The synthesis of 2-phenylpropionic acid can be accomplished through several viable routes, each with its own set of advantages and challenges. The alkylation of benzyl cyanide offers high yields and employs green reagents, making it an attractive laboratory method. The synthesis from styrene is a classical industrial approach, while palladium-catalyzed carbonylation represents a more modern, atom-economical strategy. Direct oxidation of 2-phenyl-1-propanol is a straightforward transformation, provided the correct oxidizing conditions are employed. The selection of the optimal protocol will depend on the specific requirements of the research or development project, including scale, cost, available equipment, and safety considerations.

References

Application Notes and Protocols for 3-Acetoxy-2-phenylpropanoic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-phenylpropanoic acid is a chiral organic compound with significant applications in the pharmaceutical industry, primarily utilized as a reference standard for the analytical method development and quality control of various drug substances.[1][2] Its structural similarity to key pharmaceutical intermediates makes it an invaluable tool for ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name (R)-3-acetoxy-2-phenylpropanoic acid[1][2]
CAS Number 131682-38-7[1][2]
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 94-97 °C[3]
Solubility Slightly soluble in water, soluble in most organic solvents.[3]
Storage Keep tightly closed, store at room temperature, protected from moisture.[3]

Spectroscopic Data (Illustrative)

The following spectroscopic data are illustrative and represent typical expected values for this compound based on the analysis of structurally similar compounds.[4][5]

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.25m5HAromatic protons (C₆H₅)
5.20dd1HCH-O
4.40dd1HCH₂-O (diastereotopic)
4.30dd1HCH₂-O (diastereotopic)
2.10s3HO-C(=O)-CH₃
11.5 (broad)s1HCOOH
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
175.5COOH
170.8O-C=O
135.0Aromatic C (quaternary)
129.5Aromatic CH
128.8Aromatic CH
128.0Aromatic CH
65.0CH₂-O
52.0CH-COOH
20.8O-C(=O)-CH₃
FTIR (KBr)
Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
1740C=O stretch (ester)
1705C=O stretch (carboxylic acid)
1230C-O stretch (ester and acid)
700, 750C-H bend (aromatic)

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a reference standard in a typical pharmaceutical quality control setting.

Protocol 1: Preparation of Standard Solutions

This protocol outlines the preparation of stock and working standard solutions of this compound for use in chromatographic analysis.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the weighed standard to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (e.g., methanol) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: HPLC Method for Purity Determination and Assay

This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This method can be adapted for the quantification of this compound as an impurity in other active pharmaceutical ingredients.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes

System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing correctly.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform six replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Verify that the system suitability criteria are met.

  • Construct a calibration curve by injecting the series of working standard solutions.

  • Inject the sample solutions for analysis.

Method Validation Parameters (Illustrative)

The following table summarizes illustrative method validation parameters for the HPLC method described above, based on typical performance for similar analytical methods.

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Diagrams

Phenylpropanoid Biosynthetic Pathway

This compound is structurally related to compounds derived from the phenylpropanoid pathway, a major metabolic route in plants for the synthesis of a wide variety of secondary metabolites from the amino acid phenylalanine.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Lignin Lignin p_Coumaroyl_CoA->Lignin Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes

Caption: Simplified Phenylpropanoid Biosynthetic Pathway.

Experimental Workflow for Reference Standard Use

The following diagram illustrates the general workflow for utilizing this compound as a reference standard in a quality control laboratory.

Reference_Standard_Workflow Procurement Procure Reference Standard Receipt Receipt and Verification Procurement->Receipt Storage Proper Storage Receipt->Storage Standard_Prep Prepare Standard Solutions Storage->Standard_Prep Method_Development Analytical Method Development/Validation Standard_Prep->Method_Development Routine_Analysis Routine Sample Analysis Standard_Prep->Routine_Analysis Method_Development->Routine_Analysis Data_Review Data Review and Reporting Routine_Analysis->Data_Review

Caption: Workflow for Reference Standard Management and Use.

References

Application Note and Protocol: Chiral Separation of 2-Phenylpropanoic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylpropanoic acid, a significant chiral compound, is a member of the non-steroidal anti-inflammatory drug (NSAID) class, with well-known examples such as ibuprofen. The enantiomers of 2-arylpropionic acids frequently display distinct pharmacological and toxicological characteristics. For instance, the S-(+)-enantiomer of ibuprofen is primarily responsible for its anti-inflammatory effects, whereas the R-(-)-enantiomer is considerably less active.[1] Consequently, the precise enantiomeric separation and quantification of 2-phenylpropanoic acid and its derivatives are critical in drug development, quality control, and pharmacokinetic studies.[1] This document details robust High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of 2-phenylpropanoic acid.

Two principal strategies are employed for the chiral separation of 2-phenylpropanoic acid by HPLC: the use of a Chiral Stationary Phase (CSP) and the addition of a Chiral Mobile Phase Additive (CMPA) to an achiral column.[1] Both approaches are detailed below to provide flexibility for various laboratory settings and requirements.

Method 1: Chiral Stationary Phase (CSP) HPLC

This method utilizes a cellulose-based chiral stationary phase, which offers excellent enantioselectivity for profens.[1] Polysaccharide-based CSPs are widely used and effective for the direct separation of enantiomers.[2]

Data Presentation

Table 1: Chromatographic Conditions for CSP-HPLC Method

ParameterCondition
ColumnChiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel), 150 mm x 4.6 mm[1]
Mobile Phasen-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)[1]
Flow Rate1.0 mL/min[1]
DetectionUV at 254 nm[1]
Injection Volume20 µL[1]
Column TemperatureAmbient (25 ± 1°C)[1]

Table 2: Quantitative Data Summary for CSP-HPLC Method

ParameterValue
Linearity Range20–180 µg/mL for each enantiomer[1]
Limit of Detection (LOD)8.1% (S)-IBU[1]
Note: The LOD from the cited source was presented as a percentage of the (S)-enantiomer in a mixture.[1]
Experimental Protocol

Protocol 1: CSP-HPLC Method

  • Mobile Phase Preparation:

    • Carefully measure 980 mL of n-hexane, 20 mL of 2-propanol, and 1 mL of trifluoroacetic acid.[1]

    • Mix the components thoroughly in a suitable solvent reservoir.

    • Degas the mobile phase using a vacuum filtration system with a 0.45-µm membrane filter or by sonication for 20 minutes prior to use.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic 2-phenylpropanoic acid (e.g., 1 mg/mL) by dissolving the appropriate amount in the mobile phase or a suitable solvent like n-hexane.[1]

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range (e.g., 20-180 µg/mL).[1]

  • HPLC System Setup and Analysis:

    • Install the Chiralcel OJ-H column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

    • Set the UV detector to a wavelength of 254 nm.[1]

    • Inject 20 µL of the standard/sample solutions.

    • Record the chromatograms and determine the retention times and peak areas for each enantiomer.

Visualization

G cluster_prep Preparation cluster_hplc HPLC Analysis A Prepare Mobile Phase (n-hexane:2-propanol:TFA) C Equilibrate Chiralcel OJ-H Column A->C Flow Rate: 1.0 mL/min B Prepare Racemic 2-Phenylpropanoic Acid Standard D Inject Sample (20 µL) B->D C->D E UV Detection at 254 nm D->E F Data Acquisition and Analysis E->F

Caption: Workflow for Chiral Separation using CSP-HPLC.

Method 2: Chiral Mobile Phase Additive (CMPA) HPLC

This approach utilizes a standard achiral column, typically a C18, and introduces a chiral selector into the mobile phase to achieve enantiomeric separation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used chiral mobile phase additive for the separation of 2-phenylpropanoic acid enantiomers.[1][3]

Data Presentation

Table 3: Chromatographic Conditions for CMPA-HPLC Method

ParameterCondition
ColumnODS C18 (e.g., Shimpack CLC-ODS, 150 x 4.6 mm i.d., 5 µm)[1]
Mobile PhaseMethanol:0.5% Triethylamine Acetate Buffer (pH 3.0) containing 25 mmol L⁻¹ Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]
Mobile Phase Ratioe.g., 80:20 (v/v) for Methanol:Buffer[1]
Flow Rate0.5–1.0 mL/min[1]
DetectionUV at 254 nm[1]
Injection Volume20 µL[1]
Column Temperature25°C[1]
Experimental Protocol

Protocol 2: Chiral Mobile Phase Additive Method

  • Mobile Phase Preparation:

    • Buffer Preparation: Prepare a 0.5% triethylamine acetate buffer by adding 5 mL of triethylamine to approximately 950 mL of deionized water. Adjust the pH to 3.0 with acetic acid, and then bring the final volume to 1 L.[1]

    • Chiral Additive Solution: Dissolve the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the prepared buffer to achieve a final concentration of 25 mmol L⁻¹.[1]

    • Final Mobile Phase: Mix the chiral additive solution with methanol in the desired ratio (e.g., 20:80 v/v for the buffer solution and methanol, respectively).[1]

    • Filter the final mobile phase through a 0.45-µm membrane filter and degas.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic 2-phenylpropanoic acid (e.g., 1 mg/mL) by dissolving it in the mobile phase.[1]

    • Prepare working standards by diluting the stock solution as required.

  • HPLC System Setup and Analysis:

    • Install a standard ODS C18 column.

    • Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.[1]

    • Set the UV detector to 254 nm.[1]

    • Inject 20 µL of the prepared solutions.

    • Monitor the separation and record the chromatogram.

Visualization

G cluster_relationship Logical Relationship of Components Analyte Racemic 2-Phenylpropanoic Acid Separation Diastereomeric Complex Formation & Differential Partitioning Analyte->Separation CMPA HP-β-CD (Chiral Selector) CMPA->Separation StationaryPhase Achiral C18 Stationary Phase StationaryPhase->Separation Enantiomers Separated Enantiomers Separation->Enantiomers

Caption: Principle of Chiral Separation using CMPA.

References

Analytical Method Development for Phenylpropanoic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoic acids are a significant class of organic compounds, with many derivatives exhibiting important pharmacological activities. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) class, which includes well-known members like ibuprofen.[1] The accurate and precise quantification of these compounds in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.

This document provides detailed application notes and protocols for the analytical method development of phenylpropanoic acids, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its widespread applicability, robustness, and sensitivity.

Analytical Methodologies

The selection of an appropriate analytical method for phenylpropanoic acids depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While gas chromatography (GC) can be used, it often requires a prior derivatization step.[2] HPLC, particularly in the reversed-phase mode, offers a direct and efficient means of analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of phenylpropanoic acids.[1][3] This method utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of these moderately nonpolar compounds.

Key Considerations for HPLC Method Development:

  • Column Chemistry: A C18 column is a standard and effective choice for the separation of phenylpropanoic acids from potential impurities.[1]

  • Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) is typically used.[1] The ratio of the organic to the aqueous phase can be adjusted to optimize the retention time and resolution of the analyte.

  • Detection: Phenylpropanoic acids possess a chromophore that allows for straightforward detection using a UV detector. The detection wavelength is typically set around 222 nm.[1]

  • Sample Preparation: The complexity of the sample matrix dictates the extent of sample preparation required. For pharmaceutical formulations, a simple dissolution and filtration may suffice.[1] However, for biological matrices like plasma, more extensive cleanup, such as protein precipitation, is necessary to minimize matrix effects.[1][4][5]

Experimental Protocols

Protocol 1: Quantification of 2-Phenylpropionic Acid in Pharmaceutical Formulations by RP-HPLC

This protocol describes a validated RP-HPLC method for the determination of 2-phenylpropionic acid in tablet formulations.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 222 nm.[1]

  • Run Time: 10 minutes.[1]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • 2-Phenylpropionic acid reference standard

3. Standard Solution Preparation:

  • Prepare a stock solution of 2-phenylpropionic acid (1 mg/mL) by dissolving the reference standard in the mobile phase.[1]

  • Prepare calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

4. Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to 10 mg of 2-phenylpropionic acid into a 10 mL volumetric flask.[1]

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]

  • Make up the volume to 10 mL with the mobile phase and mix thoroughly.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

5. Method Validation:

The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Protocol 2: Quantification of a Phenylpropanoic Acid Derivative in Plasma by RP-HPLC

This protocol outlines a general procedure for the analysis of a phenylpropanoic acid derivative in a biological matrix, such as plasma, requiring protein precipitation.

1. Instrumentation and Chromatographic Conditions:

  • (Refer to Protocol 1, may require optimization for specific analyte and matrix)

2. Sample Preparation (Plasma) - Protein Precipitation:

  • To 500 µL of the plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile.[1]

  • Vortex the mixture for 1 minute to precipitate the proteins.[1]

  • Centrifuge the tube at 10,000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to a clean tube.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC method for the analysis of a phenylpropanoic acid.

ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) > 90%

Note: These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of phenylpropanoic acids in a biological matrix.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma) ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition ChromatogramIntegration Chromatogram Integration DataAcquisition->ChromatogramIntegration Quantification Quantification ChromatogramIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for phenylpropanoic acid analysis.

Signaling Pathway: Inhibition of Cyclooxygenase (COX) by NSAIDs

Many phenylpropanoic acid derivatives, such as ibuprofen, function as NSAIDs by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 NSAID NSAID (Phenylpropanoic Acid Derivative) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Inhibition of COX enzymes by NSAIDs.

References

Application Notes and Protocols for the GC-MS Analysis of Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoic acid derivatives are a diverse class of compounds widely distributed in nature and are of significant interest in various fields, including pharmacology, metabolomics, and natural product chemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. However, due to the inherent polarity and low volatility of many phenylpropanoic acids, direct GC-MS analysis is often challenging. Chemical derivatization is a crucial step to enhance their volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.

This document provides detailed application notes and experimental protocols for the GC-MS analysis of phenylpropanoic acid derivatives, focusing on silylation-based derivatization methods.

Data Presentation: Quantitative Analysis of Phenylpropanoic Acid Derivatives

The following tables summarize typical quantitative data obtained from the GC-MS analysis of trimethylsilyl (TMS) derivatives of common phenylpropanoic acids and related phenolic compounds. Retention times (RT) are representative and can vary based on the specific chromatographic conditions and column used.

Table 1: GC-MS Data for TMS-Derivatized Phenylpropanoic and Benzoic Acid Derivatives

CompoundDerivativeRetention Time (min)Key Mass Fragments (m/z)
3-Phenylpropanoic aciddi-TMS~12.5294 (M+), 279, 179, 73
Cinnamic acidmono-TMS~11.8220 (M+), 205, 177, 131, 73
p-Coumaric acidtri-TMS~16.5380 (M+), 365, 219, 191, 73
Caffeic acidtetra-TMS~18.2470 (M+), 455, 307, 219, 73
Ferulic acidtri-TMS~17.8410 (M+), 395, 249, 219, 73
Benzoic acidmono-TMS~8.5194 (M+), 179, 135, 73
4-Hydroxybenzoic aciddi-TMS~13.1282 (M+), 267, 223, 193, 73
Vanillic aciddi-TMS~15.4312 (M+), 297, 253, 223, 73
Protocatechuic acidtri-TMS~16.9370 (M+), 355, 311, 281, 73
Gallic acidtetra-TMS~19.5458 (M+), 443, 399, 369, 73

Table 2: GC-MS Data for Other Related TMS-Derivatized Phenolic Compounds

CompoundDerivativeRetention Time (min)Key Mass Fragments (m/z)
Vanillinmono-TMS~12.1224 (M+), 209, 181, 73
Eugenolmono-TMS~10.9236 (M+), 221, 193, 73
Quercetinpenta-TMS~25.8690 (M+), 675, 368, 219, 73
(+)-Catechinpenta-TMS~24.5676 (M+), 661, 368, 219, 73

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plant Tissue, Plasma)

This protocol describes a general procedure for the extraction of phenylpropanoic acids from complex matrices.

Materials:

  • Biological sample (e.g., 100 mg of plant tissue, 1 mL of plasma)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Ultrasonicator

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenize the sample in a suitable solvent. For plant tissues, grinding in liquid nitrogen followed by extraction with 80% methanol is common. For liquid samples like plasma, protein precipitation with methanol (e.g., 3 volumes of methanol to 1 volume of plasma) is recommended.

  • Add a known amount of the internal standard to the sample homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • For solid samples, sonicate the mixture for 15-30 minutes in a water bath to enhance extraction efficiency.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet solid debris or precipitated proteins.

  • Transfer the supernatant to a new tube.

  • For further purification and concentration, a liquid-liquid extraction with MTBE can be performed. Add an equal volume of MTBE, vortex, and centrifuge to separate the phases. Collect the upper organic layer.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.

Protocol 2: Silylation Derivatization for GC-MS Analysis

This protocol details the derivatization of the extracted phenylpropanoic acids to their corresponding trimethylsilyl (TMS) esters and ethers, which are more volatile and suitable for GC-MS analysis.[1]

Materials:

  • Dried sample extract or standard compounds

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract, add 50 µL of anhydrous pyridine to dissolve the analytes.

  • Add 50 µL of BSTFA + 1% TMCS or MSTFA to the pyridine solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized phenylpropanoic acids. These may need to be optimized for your specific instrument and application.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system)

GC Conditions:

  • Injector: Splitless mode, temperature set at 250-280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 190°C at a rate of 5°C/min.

    • Ramp 2: Increase to 280°C at a rate of 10°C/min.

    • Final hold: 280°C for 5-10 minutes.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 600.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identify the peaks of interest in the total ion chromatogram (TIC) based on their retention times compared to standards.

  • Extract the mass spectrum for each peak.

  • Confirm the identity of the compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and with the spectra of authentic standards.

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

Mandatory Visualizations

Phenylpropanoid Biosynthesis Pathway

The following diagram illustrates the main steps in the phenylpropanoid biosynthesis pathway, which leads to the formation of various phenylpropanoic acid derivatives and other related phenolic compounds in plants.[2][3]

Phenylpropanoid_Pathway cluster_main General Phenylpropanoid Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Lignins Lignins p_Coumaroyl_CoA->Lignins Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Sinapic_acid Sinapic acid Ferulic_acid->Sinapic_acid F5H, COMT Ferulic_acid->Lignins Sinapic_acid->Lignins

Caption: Phenylpropanoid Biosynthesis Pathway.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the key steps involved in the GC-MS analysis of phenylpropanoic acid derivatives, from sample preparation to data analysis.

GCMS_Workflow Sample_Collection Sample Collection (e.g., Plant Tissue, Plasma) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis Results Results Data_Analysis->Results

Caption: GC-MS Experimental Workflow.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and versatile analytical technique for determining the molecular structure of organic compounds. In the realm of drug discovery and development, NMR plays a pivotal role in the structural elucidation of new chemical entities (NCEs), metabolites, and natural products, as well as in studying drug-protein interactions. This document provides detailed application notes and experimental protocols for key one-dimensional (1D) and two-dimensional (2D) NMR experiments essential for comprehensive structural analysis.

Foundational 1D NMR Experiments

One-dimensional NMR spectra offer the initial and fundamental insights into the chemical environment of magnetically active nuclei within a molecule.

  • ¹H NMR (Proton NMR): This is often the first experiment conducted. It provides crucial information regarding the number of distinct proton types, their chemical environments (chemical shift), the relative number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[1][2]

  • ¹³C NMR (Carbon-13 NMR): This experiment reveals the number of different types of carbon atoms in a molecule and their respective chemical environments.[3] Due to the low natural abundance of the ¹³C isotope, this experiment is less sensitive than ¹H NMR.[3]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are instrumental in determining the number of hydrogens attached to each carbon atom, distinguishing between CH, CH₂, and CH₃ groups, while quaternary carbons are not observed in DEPT-135 spectra.[4] Common variations include DEPT-45, DEPT-90, and DEPT-135.

Table 1: Summary of Information from 1D NMR Experiments
ExperimentInformation ObtainedTypical Chemical Shift Range (ppm)
¹H NMRNumber of proton types, chemical environment, relative number of protons, proton-proton coupling.0 - 13[5]
¹³C NMRNumber of carbon types, chemical environment of carbons.0 - 220[3]
DEPT-135Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals are positive, while CH₂ signals are negative.0 - 220

Advanced 2D NMR Experiments for Connectivity

Two-dimensional NMR experiments are crucial for elucidating the complete structure of complex molecules by revealing through-bond and through-space correlations between nuclei.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (or other heteroatoms like ¹⁵N).[7][8][9] It is a highly sensitive technique that helps in assigning carbon signals based on their attached protons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, and sometimes even four bonds in conjugated systems.[7][10] HMBC is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.[10]

Experimental Protocols

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid complications from impurity signals in the spectra.

  • Solvent Selection: Dissolve approximately 5-25 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with key resonances of the sample.[11]

  • Internal Standard: For accurate chemical shift referencing, a small amount of a reference standard like tetramethylsilane (TMS) is often added, with its signal set to 0 ppm.[2]

  • NMR Tube: Transfer the solution to a clean, high-quality NMR tube.[11]

Instrument Setup
  • Insertion and Temperature: Insert the NMR tube into the spectrometer. Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to optimize its homogeneity, which improves spectral resolution and line shape.

1D ¹H NMR Protocol
ParameterRecommended ValuePurpose
Pulse Angle30-45°To ensure adequate signal without saturating the spins, allowing for shorter relaxation delays.
Spectral Width (SW)~16 ppm (centered around 5-6 ppm)To cover the entire range of proton chemical shifts.
Acquisition Time (AQ)2-4 secondsTo ensure good digital resolution.
Relaxation Delay (D1)1-5 secondsTo allow for sufficient relaxation of the protons between scans.
Number of Scans (NS)8-16 (or more for dilute samples)To improve the signal-to-noise ratio.
1D ¹³C NMR Protocol
ParameterRecommended ValuePurpose
Pulse Angle30-45°To optimize signal intensity.
Spectral Width (SW)~240 ppm (centered around 100-120 ppm)To encompass the full range of carbon chemical shifts.[12]
Acquisition Time (AQ)1-2 secondsTo achieve adequate resolution.
Relaxation Delay (D1)2-5 secondsTo allow for the slower relaxation of carbon nuclei.
Number of Scans (NS)128-1024 (or more)Due to the low sensitivity of ¹³C, a higher number of scans is typically required.
2D COSY Protocol
ParameterRecommended ValuePurpose
Pulse Sequencecosygpqf (or similar)Standard gradient-selected COSY pulse sequence.
Spectral Width (SW) in F1 & F2Same as ¹H NMRTo cover the proton chemical shift range in both dimensions.
Number of Increments (NI) in F1256-512Determines the resolution in the indirect dimension.
Number of Scans (NS)2-8 per incrementTo achieve a good signal-to-noise ratio.
Relaxation Delay (D1)1-2 secondsTo allow for proton relaxation.
2D HSQC Protocol
ParameterRecommended ValuePurpose
Pulse Sequencehsqcedetgpsisp2.2 (or similar)Edited HSQC for multiplicity information.
Spectral Width (SW) in F2 (¹H)Same as ¹H NMRTo cover the proton chemical shift range.
Spectral Width (SW) in F1 (¹³C)Same as ¹³C NMRTo cover the carbon chemical shift range.
¹J(CH) Coupling Constant~145 HzOptimized for one-bond C-H correlations.
Number of Increments (NI) in F1128-256Determines the resolution in the carbon dimension.
Number of Scans (NS)2-16 per incrementTo obtain sufficient signal-to-noise.
Relaxation Delay (D1)1-2 secondsTo allow for proton relaxation.
2D HMBC Protocol
ParameterRecommended ValuePurpose
Pulse Sequencehmbcgplpndqf (or similar)Standard gradient-selected HMBC pulse sequence.
Spectral Width (SW) in F2 (¹H)Same as ¹H NMRTo cover the proton chemical shift range.
Spectral Width (SW) in F1 (¹³C)Same as ¹³C NMRTo cover the carbon chemical shift range.
Long-range J(CH) Coupling8-10 HzOptimized for two- and three-bond C-H correlations.[7]
Number of Increments (NI) in F1256-512Determines the resolution in the carbon dimension.
Number of Scans (NS)4-32 per incrementTo achieve a good signal-to-noise ratio.
Relaxation Delay (D1)1.5-2.5 secondsTo allow for sufficient relaxation.

Data Presentation

For a hypothetical small molecule, the quantitative data from NMR spectra can be presented as follows:

Table 2: ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.26m-5HAr-H
4.12q7.12H-OCH₂CH₃
2.35s-3HAr-CH₃
1.25t7.13H-OCH₂CH₃
Table 3: ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)DEPT-135Assignment
166.5CC=O
144.2CAr-C
129.7CHAr-CH
128.5CHAr-CH
60.9CH₂-OCH₂CH₃
21.6CH₃Ar-CH₃
14.3CH₃-OCH₂CH₃

Visualizations

structural_elucidation_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis and Structure Determination Sample Pure Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Preparation Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR Initial Analysis C13_NMR ¹³C NMR H1_NMR->C13_NMR Data_Processing Data Processing H1_NMR->Data_Processing DEPT DEPT C13_NMR->DEPT C13_NMR->Data_Processing COSY COSY DEPT->COSY Proceed if structure is complex DEPT->Data_Processing HSQC HSQC COSY->HSQC COSY->Data_Processing HMBC HMBC HSQC->HMBC HSQC->Data_Processing HMBC->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Proposal Propose Structure Spectral_Interpretation->Structure_Proposal Structure_Validation Validate Structure Structure_Proposal->Structure_Validation

A logical workflow for NMR-based structural elucidation.

nmr_experiment_logic cluster_experiments NMR Experiments cluster_information Derived Structural Information H1 ¹H NMR Proton_Types Proton Environments & Multiplicity H1->Proton_Types C13 ¹³C NMR Carbon_Types Carbon Environments C13->Carbon_Types DEPT DEPT CHn_Groups CH, CH₂, CH₃ Groups DEPT->CHn_Groups COSY COSY H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Connectivity Direct Carbon-Proton Bonds HSQC->C_H_Direct_Connectivity HMBC HMBC C_H_Long_Range_Connectivity Long-Range Carbon-Proton Bonds HMBC->C_H_Long_Range_Connectivity Final_Structure Complete Molecular Structure Proton_Types->Final_Structure Carbon_Types->Final_Structure CHn_Groups->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct_Connectivity->Final_Structure C_H_Long_Range_Connectivity->Final_Structure

Logical relationships between NMR experiments and derived structural information.

References

Application of 3-Acetoxy-2-phenylpropanoic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2-phenylpropanoic acid is a chiral organic compound that primarily serves as a key intermediate and reference standard in the synthesis and quality control of various pharmaceuticals. While direct therapeutic applications of this specific molecule are not extensively documented, its structural backbone, phenylpropanoic acid, is a well-established scaffold in medicinal chemistry. Derivatives of phenylpropanoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides an overview of the current applications of this compound, detailed protocols for its synthesis and potential biological evaluation, and explores prospective research avenues for its derivatives.

Introduction: Current Applications

Currently, this compound, particularly its (R)-enantiomer, is utilized in the pharmaceutical industry as a crucial building block and analytical standard. Its primary documented uses are:

  • Intermediate in Pharmaceutical Synthesis: It is a key precursor in the manufacturing of certain active pharmaceutical ingredients (APIs). For instance, it is involved in the synthesis of Scopolamine, a medication used to treat motion sickness and postoperative nausea and vomiting, and Asenapine, an antipsychotic medication.[1][2]

  • Reference Standard: Due to its stable, crystalline nature, it serves as a reference standard in analytical research and quality control (QC) applications.[1][2][3] This ensures the consistency and purity of pharmaceutical formulations during Abbreviated New Drug Applications (ANDA) and commercial production.[1][2][3]

Potential Pharmaceutical Research Applications of Derivatives

The phenylpropanoic acid core of this compound is a privileged scaffold in drug discovery. By modifying its structure, a library of derivatives can be synthesized and screened for various therapeutic activities.

Anti-inflammatory Activity

Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] These compounds typically act by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation.[5] Derivatives of this compound could be synthesized and evaluated for selective COX-2 inhibition, which is a strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Antimicrobial Activity

Various derivatives of phenylpropanoic acid have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[7][8] For example, chlorinated derivatives of 3-phenylpropanoic acid isolated from marine actinomycetes have shown activity against E. coli and S. aureus.[8] This suggests that novel antimicrobial agents could be developed from the this compound scaffold.

Anticancer Activity

Recent studies have highlighted the potential of arylpropionic acid derivatives as anticancer agents.[5] These compounds can exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[9] The development of novel benzamide derivatives of (E)-3-phenylprop-2-enoyl]amino}benzamides has shown promising cytotoxic activity against several cancer cell lines.[9]

Data on Phenylpropanoic Acid Derivatives

The following tables summarize the biological activities of various phenylpropanoic acid derivatives as reported in the literature.

Table 1: Antimicrobial Activity of Phenylpropanoic Acid Derivatives

CompoundOrganismActivity (MIC in µg/mL)Reference
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidE. coli16[8]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl esterE. coli, S. aureus32-64[8]
3-(3-chloro-4-hydroxyphenyl)propanoic acidE. coli, S. aureus32-64[8]
Cyclo(l-Phe-trans-4-OH-l-Pro)C. albicans32[8]
Cyclo(l-Phe-cis-4-OH-d-Pro)C. albicans32[8]

Table 2: Antiproliferative Activity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Derivatives

CompoundCell LineGrowth Inhibition at 10 µM (%)IC50 (µM)Reference
12a K562-8.1[9]
12b K562-7.5[9]
12c K562-6.3[9]
12d K562-5.9[9]
12k K562-4.2[9]
12l K562-3.8[9]
17t K56274.50.57[9]
17u K562-0.68[9]

Experimental Protocols

Synthesis of (R)-3-Acetoxy-2-phenylpropanoic Acid

This protocol describes a typical esterification reaction to synthesize the target compound.

Materials:

  • (R)-3-hydroxy-2-phenylpropanoic acid

  • Acetic anhydride

  • Sulfuric acid (catalytic amount) or p-toluenesulfonic acid

  • Anhydrous solvent (e.g., toluene)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, dissolve (R)-3-hydroxy-2-phenylpropanoic acid in the anhydrous solvent.

  • Add acetic anhydride (1.1 to 1.5 equivalents).

  • Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Attach a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic anhydride.

  • Wash with brine (saturated NaCl solution).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure (R)-3-Acetoxy-2-phenylpropanoic acid.[10]

In Vitro COX-2 Inhibition Assay

This protocol provides a general method for evaluating the potential of synthesized derivatives as selective COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (derivatives of this compound)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the positive control at various concentrations.

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a suitable quenching solution.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Visualizations

Synthesis_of_3_Acetoxy_2_phenylpropanoic_acid cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (R)-3-hydroxy-2- phenylpropanoic acid reaction Esterification (Reflux) start->reaction reagent1 Acetic Anhydride reagent1->reaction reagent2 Acid Catalyst (e.g., H2SO4) reagent2->reaction product (R)-3-Acetoxy-2- phenylpropanoic acid reaction->product

Caption: Synthesis pathway for (R)-3-Acetoxy-2-phenylpropanoic acid.

Experimental_Workflow_for_Derivative_Screening cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical Development start This compound synthesis Chemical Modification & Derivative Synthesis start->synthesis library Library of Derivatives synthesis->library screening In Vitro Assays (e.g., Antimicrobial, Anti-inflammatory) library->screening hit_id Hit Identification screening->hit_id lead_opt Structure-Activity Relationship (SAR) Studies hit_id->lead_opt in_vivo In Vivo Testing lead_opt->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Caption: Workflow for screening derivatives of this compound.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathway cluster_products Pro-inflammatory Mediators cluster_inhibition Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces nsaids Phenylpropanoic Acid Derivatives (NSAIDs) nsaids->cox inhibit

Caption: Simplified mechanism of action for NSAID derivatives.

References

Application Note: Derivatization of Phenylpropanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylpropanoic acid and its derivatives are significant compounds in various fields, including metabolomics and pharmaceutical research. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a premier technique for the separation and quantification of volatile compounds. However, the direct analysis of polar molecules like phenylpropanoic acid is challenging due to their low volatility and high polarity, which can lead to poor peak shape, low sensitivity, and adsorption onto the GC column.

To overcome these limitations, a derivatization step is essential. This process chemically modifies the polar carboxyl functional group, converting the analyte into a more volatile, less polar, and more thermally stable derivative. This application note provides detailed protocols for the two most common derivatization strategies for carboxylic acids: silylation and esterification.

Overview of Derivatization Strategies

The primary goal of derivatization for GC analysis is to replace the active hydrogen on the carboxylic acid's hydroxyl group with a non-polar functional group. This modification reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility.

  • Silylation: This is the most prevalent method for derivatizing active hydrogen-containing compounds. A silylating reagent replaces the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting silyl esters are significantly more volatile and thermally stable. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Alkylation (Esterification): This strategy converts the carboxylic acid into an ester, typically a methyl ester, which is more volatile. This can be achieved using various reagents, with acid-catalyzed esterification using agents like boron trifluoride in methanol (BF3-MeOH) being a common and effective method.

The general workflow for the analysis is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., plasma, reaction mixture) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen stream) Extraction->Drydown Deriv Add Reagent (e.g., BSTFA or BF3-MeOH) & Heat Drydown->Deriv Dried Extract GCMS GC-MS Injection & Analysis Deriv->GCMS Derivatized Sample

General workflow for the GC-MS analysis of phenylpropanoic acid.

Experimental Protocols

This protocol details the conversion of phenylpropanoic acid to its trimethylsilyl (TMS) ester, a highly volatile derivative suitable for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and Trimethylchlorosilane (TMCS) is often added as a catalyst to enhance the reaction rate.

Materials and Reagents:

  • Phenylpropanoic acid standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing phenylpropanoic acid is completely dry. Water will react preferentially with the silylating reagent, inhibiting the derivatization of the target analyte. Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue in the reaction vial, add 100 µL of anhydrous solvent (e.g., ethyl acetate) to redissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex briefly to mix the contents.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

G start Start: Dried Sample Extract step1 Add 100 µL Anhydrous Solvent start->step1 step2 Add 100 µL BSTFA + 1% TMCS step1->step2 step3 Cap Vial & Vortex step2->step3 step4 Heat at 70°C for 30 min step3->step4 step5 Cool to Room Temperature step4->step5 end Ready for GC-MS Analysis step5->end G start Start: Dried Sample Extract step1 Add 1 mL BF3-Methanol start->step1 step2 Heat at 60°C for 10 min step1->step2 step3 Cool to Room Temp. step2->step3 step4 Add 1 mL Hexane & 1 mL Water step3->step4 step5 Shake & Allow Layers to Separate step4->step5 step6 Transfer Upper (Hexane) Layer step5->step6 step7 Dry with Anhydrous Na₂SO₄ step6->step7 end Ready for GC-MS Analysis step7->end

Application Notes and Protocols for the Enantiomeric Separation of Aryloxyphenoxypropanoic Acids by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryloxyphenoxypropanoic acids (AOPPs) are a significant class of herbicides widely used in agriculture for the selective control of grass weeds in broadleaf crops. Many AOPPs possess a chiral center, and their enantiomers often exhibit different biological activities and environmental fates. The herbicidally active enantiomer is typically the R-enantiomer, which selectively inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][2] Consequently, the development of analytical methods for the enantiomeric separation and quantification of AOPPs is crucial for quality control, environmental monitoring, and toxicological studies.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low consumption of samples and reagents.[3] This document provides detailed application notes and protocols for the enantiomeric separation of AOPPs using CE, with a focus on the use of cyclodextrins as chiral selectors.

Principle of Chiral Separation in Capillary Electrophoresis

Enantiomers possess identical physicochemical properties in an achiral environment, making their separation challenging. In capillary electrophoresis, chiral separation is achieved by introducing a chiral selector into the background electrolyte (BGE).[3] The chiral selector, typically a cyclodextrin or its derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different formation constants and/or mobilities, leading to different migration times and thus, separation of the enantiomers.

Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. This structure allows them to include guest molecules, such as the aromatic moieties of AOPPs, into their cavity. The chiral environment provided by the glucose units of the cyclodextrin leads to stereoselective interactions and the formation of diastereomeric complexes with different stabilities, enabling enantiomeric resolution.

Quantitative Data Summary

The following tables summarize the quantitative data for the enantiomeric separation of various aryloxyphenoxypropanoic acids by capillary electrophoresis.

AnalyteChiral Selector (CS)Background Electrolyte (BGE)Voltage (kV)Temperature (°C)Migration Time (min)Resolution (Rs)Reference
Fenoxaprop-P-ethyl Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD)25 mM Phosphate buffer (pH 5.0)2025R-enantiomer: ~10.5S-enantiomer: ~11.0> 1.5
Quizalofop-ethyl Sulfated β-cyclodextrin200 mM Acetic acid titrated with NH4OH to pH 4.02025R-enantiomer: ~5.5S-enantiomer: ~6.0> 2.0[4]
Haloxyfop (R,R) Whelk-O1 chiral stationary phase (HPLC)Hexane/n-propanol (98/2)N/AAmbientNot specified3.43[5]
Dichlorprop β-cyclodextrin18mg/mL β-CD in MeOH and KH2PO4Not specifiedAmbient~20.9Baseline[6]

Experimental Protocols

Protocol 1: Enantiomeric Separation of Fenoxaprop-P-ethyl

This protocol describes a general method for the enantiomeric separation of fenoxaprop-P-ethyl using capillary zone electrophoresis (CZE) with a cyclodextrin-modified background electrolyte.

1. Instrumentation and Capillary Preparation:

  • Instrument: A standard capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., with an effective length of 40 cm.

  • Capillary Conditioning: Before first use, rinse the capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the background electrolyte for 30 minutes. Between runs, rinse with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and BGE for 5 minutes.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 5.0) containing 30 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD). To prepare, dissolve the appropriate amount of sodium phosphate monobasic and TM-β-CD in deionized water and adjust the pH to 5.0 with phosphoric acid. Filter the BGE through a 0.45 µm filter before use.

  • Sample Solution: Prepare a stock solution of racemic fenoxaprop-P-ethyl in methanol at a concentration of 1 mg/mL. Dilute the stock solution with the BGE to a final concentration of 50 µg/mL.

3. Electrophoretic Conditions:

  • Voltage: 20 kV (positive polarity).

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 230 nm.

4. Data Analysis:

  • Identify the peaks corresponding to the R- and S-enantiomers based on their migration times.

  • Calculate the resolution (Rs) between the enantiomer peaks using the formula: Rs = 2(t_R2 - t_R1) / (w1 + w2), where t_R are the migration times and w are the peak widths at the base. A resolution of >1.5 indicates baseline separation.

Protocol 2: Enantiomeric Separation of Quizalofop-ethyl

This protocol provides a method for the enantioseparation of quizalofop-ethyl using a sulfated cyclodextrin as the chiral selector.

1. Instrumentation and Capillary Preparation:

  • Instrument: Capillary electrophoresis system coupled with a tandem mass spectrometer (CE-MS/MS) for sensitive detection.

  • Capillary: Fused-silica capillary, 75 µm I.D., with a total length of 80 cm.

  • Capillary Conditioning: Condition the new capillary by flushing with methanol for 10 minutes, followed by deionized water for 10 minutes, 0.1 M NaOH for 20 minutes, deionized water for 10 minutes, and finally the BGE for 30 minutes.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 200 mM acetic acid titrated with ammonium hydroxide to a final pH of 4.0, containing 4.0 mg/mL sulfated β-cyclodextrin.

  • Sample Solution: Prepare a 100 µg/mL stock solution of racemic quizalofop-ethyl in a mixture of methanol and water (50:50, v/v). Dilute with the BGE to the desired working concentration.

3. Electrophoretic and MS Conditions:

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Pressure injection at 50 mbar for 40 seconds.

  • Sheath Liquid (for MS interface): Methanol/water/formic acid (75:24.9:0.1, v/v/v).

  • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z transitions for quizalofop enantiomers.

4. Data Analysis:

  • Extract the ion chromatograms for the specific m/z transitions of the quizalofop enantiomers.

  • Determine the migration times and peak areas for each enantiomer.

  • Calculate the resolution and enantiomeric excess as required.

Visualization of Key Processes

Experimental Workflow for Chiral CE Separation

G cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing p1 Capillary Conditioning (NaOH, H2O, BGE) a1 Sample Injection (Hydrodynamic/Electrokinetic) p1->a1 p2 BGE Preparation (Buffer + Chiral Selector) p2->a1 p3 Sample Preparation (Dissolution & Dilution) p3->a1 a2 Electrophoretic Separation (Applied Voltage) a1->a2 a3 Detection (UV or MS) a2->a3 d1 Electropherogram Generation a3->d1 d2 Peak Integration & Analysis (Migration Time, Area) d1->d2 d3 Calculation of Resolution & Enantiomeric Excess d2->d3

Caption: Workflow for enantiomeric separation by CE.

Mechanism of Action of Aryloxyphenoxypropanoic Herbicides

G cluster_pathway Fatty Acid Biosynthesis Pathway Inhibition A Acetyl-CoA B Malonyl-CoA A->B ATP, HCO3- C Fatty Acid Synthesis B->C D Membrane Lipids C->D E Plant Growth D->E ACCase Acetyl-CoA Carboxylase (ACCase) ACCase->B AOPP Aryloxyphenoxypropionate (R-enantiomer) AOPP->ACCase

Caption: Inhibition of ACCase by AOPP herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylpropionic acid, with a focus on improving yield and purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-phenylpropionic acid?

A1: There are several established methods for the synthesis of 2-phenylpropionic acid, each with its own advantages and considerations. The most common routes include:

  • Alkylation of Benzyl Cyanide: This is a classic and widely used two-step method. It involves the methylation of benzyl cyanide (phenylacetonitrile) to form α-phenylpropionitrile, which is then hydrolyzed to yield 2-phenylpropionic acid.[1]

  • Synthesis from Styrene: This process involves the chlorination of styrene to produce 2-chloro-ethylbenzene, followed by cyanidation and subsequent hydrolysis to obtain the final product.[2]

  • Carbonylation of 1-Phenylethanol: This method utilizes a palladium-catalyzed carbonylation of 1-phenylethanol to produce 2-phenylpropionic acid.[1]

  • Oxidation of 2-Phenyl-1-propanol: This is a direct oxidation route where 2-phenyl-1-propanol is oxidized to the corresponding carboxylic acid.[1]

Q2: What is a typical yield for the synthesis of 2-phenylpropionic acid?

A2: The expected yield of 2-phenylpropionic acid is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Generally, reported yields are in the range of 78% to 97%.[1] For instance, a well-optimized process starting from an arylacetonitrile and using dimethyl carbonate for methylation followed by hydrolysis can achieve a yield of 93% after distillation.[1][3] Another method involving the hydrolysis of 2-phenylpropanenitrile has reported yields as high as 97% with a purity of 98%.[1][4]

Q3: How can I purify the final 2-phenylpropionic acid product?

A3: Several purification techniques can be employed to achieve high-purity 2-phenylpropionic acid. The choice of method depends on the nature of the impurities. Common methods include:

  • Fractional Distillation: This is a very effective method for separating 2-phenylpropionic acid from impurities with different boiling points. A reported procedure involves distillation at 93-94°C under a reduced pressure of 0.9 mm Hg.[1][3]

  • Recrystallization: This technique is useful for obtaining a highly purified solid product. A suitable solvent, such as petroleum ether, can be used for recrystallization.[1][5]

  • High Vacuum Rectification: This method is employed to achieve very high purity levels, with reported purities reaching 98%.[1][4]

  • Acid-Base Extraction: This can be used as a preliminary purification step to separate the acidic product from any neutral or basic impurities.[6]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of 2-phenylpropionic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Alkylation of Benzyl Cyanide Route

Q: My yield of 2-phenylpropionic acid is significantly lower than expected when using the benzyl cyanide methylation route. What are the potential causes and solutions?

A: Low yields in this two-stage synthesis (methylation and hydrolysis) can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield in Benzyl Cyanide Alkylation

Potential Cause Recommended Action & Explanation
Incomplete Methylation Monitor the reaction closely: Use Gas Chromatography (GC) to track the consumption of the starting material, phenylacetonitrile.[1][3] The reaction should proceed until the conversion is greater than 99%.[1]
Over-methylation (Formation of 2,2-diphenylpropionitrile) Careful control of stoichiometry and reaction time: The formation of the dimethylated byproduct is a common side reaction that significantly reduces the yield of the desired mono-methylated product.[1][3] Use a controlled amount of the methylating agent (e.g., dimethyl carbonate) and monitor the reaction to stop it once the formation of the mono-methylated product is maximized.[1][3]
Incomplete Hydrolysis Ensure sufficient reaction time and proper conditions: The hydrolysis of 2-phenylpropionitrile to 2-phenylpropionic acid typically involves refluxing with a 10% aqueous sodium hydroxide solution for about 4.5 hours.[3] The completion of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or GC.[3]
Losses During Workup and Purification Optimize extraction and purification steps: Significant product loss can occur during aqueous workup and purification. Ensure efficient extraction with an appropriate solvent like diethyl ether.[3] When performing distillation, ensure the vacuum is stable and the collection fractions are carefully monitored.

Issue 2: Impurities Detected in the Final Product

Q: After purification, my 2-phenylpropionic acid still contains impurities. How can I identify and eliminate them?

A: The identity of the impurities will depend on the synthetic route and reaction conditions. Below are common impurities and strategies for their removal.

Common Impurities and Removal Strategies

Impurity Identification Method Removal Strategy
Unreacted Phenylacetonitrile GC, GC/MS, TLCEnsure complete methylation by extending the reaction time or optimizing the stoichiometry of the methylating agent.
Unreacted 2-phenylpropionitrile GC, GC/MS, TLCEnsure complete hydrolysis by extending the reflux time with aqueous NaOH or using a higher concentration of the base.[1]
2,2-Diphenylpropionitrile (from over-methylation) GC, GC/MSThis byproduct has a boiling point similar to the desired product, making it difficult to remove by simple distillation. The best approach is prevention by carefully monitoring the methylation step.[1] Fractional distillation under a high vacuum may provide some separation.[1]

Experimental Protocols

Key Experiment: Synthesis of 2-Phenylpropionic Acid via Alkylation of Benzyl Cyanide

This protocol is based on a high-yield procedure using dimethyl carbonate as a methylating agent.[3]

Step 1: Methylation of Phenylacetonitrile

  • Reaction Setup: In a stainless-steel autoclave equipped with a magnetic stirrer, pressure gauge, and thermocouple, charge phenylacetonitrile, dimethyl carbonate (DMC), and potassium carbonate (K₂CO₃) in a 1:16:2 molar ratio, respectively. DMC acts as both the methylating agent and the solvent.[1][3]

  • Reaction Conditions: Seal the autoclave and heat it to 180°C with stirring (900 rpm) for 18 hours. The autogenic pressure will reach approximately 12 bar.[3]

  • Monitoring the Reaction: It is crucial to monitor the reaction's progress to maximize the yield of the mono-methylated product and minimize the formation of the dimethylated byproduct.[3] Withdraw small aliquots hourly, dilute with diethyl ether, wash with water, and analyze by GC. The reaction is considered complete when the conversion of phenylacetonitrile is >99%, which typically takes 5-6.5 hours.[1]

  • Workup: After cooling the autoclave to room temperature, vent the CO₂. Transfer the pale-yellow suspension to a separatory funnel, add water, and extract with diethyl ether. Dry the combined organic extracts over sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 2-phenylpropionitrile.[1][3]

Step 2: Hydrolysis of 2-Phenylpropionitrile

  • Reaction Setup: Transfer the crude 2-phenylpropionitrile to a round-bottomed flask equipped with a condenser.

  • Reaction Conditions: Add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux with stirring for 4.5 hours.[3] The initially biphasic mixture will become a homogeneous solution as the reaction proceeds.[3]

  • Monitoring the Reaction: Monitor the completion of the hydrolysis by withdrawing small aliquots, acidifying them, extracting with diethyl ether, and analyzing by TLC or GC.[3]

  • Workup and Purification: Cool the solution to room temperature and extract with diethyl ether to remove any non-acidic impurities.[3] Acidify the aqueous layer with hydrochloric acid, which will cause the 2-phenylpropionic acid to separate. Extract the product with diethyl ether, wash the combined organic extracts with water, and dry over sodium sulfate.[3] After filtration, remove the solvent by rotary evaporation. Purify the resulting yellow liquid by distillation under reduced pressure (93-94°C/0.9 mm) to afford pure 2-phenylpropionic acid.[3]

Visualizations

G cluster_methylation Step 1: Methylation cluster_hydrolysis Step 2: Hydrolysis & Purification start Phenylacetonitrile + Dimethyl Carbonate + K₂CO₃ reaction Heat to 180°C in Autoclave (18 hours, 900 rpm) start->reaction monitoring1 Monitor by GC (Target: >99% conversion) reaction->monitoring1 workup1 Cool, Vent CO₂ Aqueous Workup Solvent Removal monitoring1->workup1 crude_nitrile Crude 2-Phenylpropionitrile workup1->crude_nitrile hydrolysis_reaction Add 10% aq. NaOH Reflux for 4.5 hours crude_nitrile->hydrolysis_reaction monitoring2 Monitor by TLC/GC hydrolysis_reaction->monitoring2 workup2 Cool, Ether Wash (remove non-acidic) Acidify with HCl monitoring2->workup2 extraction Extract with Diethyl Ether Wash & Dry workup2->extraction purification Rotary Evaporation Vacuum Distillation extraction->purification final_product Pure 2-Phenylpropionic Acid purification->final_product

Caption: Experimental workflow for the synthesis of 2-phenylpropionic acid.

G cluster_methylation Methylation Issues cluster_hydrolysis Hydrolysis Issues cluster_workup Workup/Purification Issues start Low Yield of 2-Phenylpropionic Acid check_methylation Check Methylation Step start->check_methylation check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_workup Check Workup & Purification start->check_workup incomplete_methylation Incomplete Reaction? (Check GC Data) check_methylation->incomplete_methylation over_methylation Side Product Formation? (Check for Dimethylated Product) check_methylation->over_methylation incomplete_hydrolysis Incomplete Hydrolysis? (Check TLC/GC Data) check_hydrolysis->incomplete_hydrolysis extraction_loss Inefficient Extraction? check_workup->extraction_loss distillation_loss Losses during Distillation? check_workup->distillation_loss solution_methylation1 Optimize reaction time/ temperature incomplete_methylation->solution_methylation1 solution_methylation2 Control stoichiometry/ monitor reaction closely over_methylation->solution_methylation2 solution_hydrolysis Extend reflux time/ use stronger base incomplete_hydrolysis->solution_hydrolysis solution_workup1 Ensure proper phase separation/ use sufficient solvent extraction_loss->solution_workup1 solution_workup2 Check vacuum stability/ collect fractions carefully distillation_loss->solution_workup2

Caption: Troubleshooting logic for low yield in 2-phenylpropionic acid synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Phenylpropanoic Acid Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-phenylpropanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-phenylpropanoic acid?

A1: The most prevalent and effective methods for the preparation of 3-phenylpropanoic acid, also known as hydrocinnamic acid, include the hydrogenation of cinnamic acid, the oxidation of 3-phenylpropanal, and the malonic ester synthesis.[1][2] The choice of method often depends on the available starting materials, desired purity, and scalability of the reaction.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of the reaction. By comparing the spots of the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Q3: What are the key safety precautions to consider during these syntheses?

A3: Safety precautions are specific to the chosen synthetic route. For instance, when using sodium ethoxide in the malonic ester synthesis, it is crucial to handle it under an inert atmosphere as it is corrosive and sensitive to moisture.[1] Benzyl halides, also used in this method, are lachrymators and should be handled in a well-ventilated fume hood.[1] Solvents like diethyl ether are highly flammable and require appropriate handling and storage.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Extend the reaction time if necessary. - For temperature-sensitive reactions, ensure the correct temperature is maintained throughout the experiment.
Inactive reagents - Use fresh or purified reagents. For instance, in the malonic ester synthesis, ensure the sodium ethoxide is fresh and has been handled properly to prevent deactivation by moisture.[1] - Check the purity and reactivity of starting materials like benzyl halides.[1]
Poor work-up or purification - Ensure proper pH adjustment during extraction steps. - Use an adequate amount of drying agent to remove all water from the organic phase. - Optimize the recrystallization solvent system to minimize product loss.
Side reactions - In the oxidation of 3-phenylpropanal, higher temperatures can decrease selectivity. Maintain the temperature between 40°C and 80°C.[3] - In the malonic ester synthesis, the formation of a dialkylated byproduct can occur.[1]
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted starting materials - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize the stoichiometry of the reactants.
Formation of byproducts - Adjust reaction conditions such as temperature and reaction time to minimize side reactions. For example, in the oxidation of 3-phenylpropanal, maintaining a temperature between 55°C and 65°C can lead to higher selectivities.[3] - In the malonic ester synthesis, slow, dropwise addition of the alkylating agent can sometimes minimize the formation of dialkylated byproducts.
Inefficient purification - Perform multiple recrystallizations to achieve higher purity. - Consider using column chromatography for purification if recrystallization is ineffective. - Ensure the correct stationary and mobile phases are used for chromatographic separations.

Experimental Protocols & Data

Method 1: Hydrogenation of Cinnamic Acid

This method involves the reduction of the double bond in cinnamic acid.

Experimental Protocol:

  • Dissolve 15 grams of cinnamic acid in 75 ml of a 5% sodium hydroxide solution with gentle warming.[4]

  • Cool the solution and slowly add freshly prepared 2.5% sodium amalgam in small portions with efficient stirring.[4]

  • Continue the addition until a sample of the solution, after acidification with hydrochloric acid and re-alkalization with sodium hydroxide, no longer decolorizes a permanganate solution.[4]

  • Decant the solution from the mercury and wash the mercury with a small amount of water.[4]

  • Neutralize the combined solution and washings with hydrochloric acid and then add 15 ml of concentrated hydrochloric acid.[4]

  • Extract the product with ether.[4]

  • Dry the ether extract with anhydrous sodium sulfate and evaporate the ether.[4]

  • The resulting oil should solidify upon rubbing. Recrystallize the solid from water to obtain pure 3-phenylpropanoic acid.[4]

Quantitative Data:

Parameter Value
Starting MaterialCinnamic Acid (15 g)
Yield~12 g (79%)[4]
Melting Point47-48.7 °C[4]
Method 2: Oxidation of 3-Phenylpropanal

This process involves the direct oxidation of 3-phenylpropanal using molecular oxygen.

Experimental Protocol:

  • The starting 3-phenylpropanal can be prepared by the hydrogenation of cinnamaldehyde in the presence of a Pd-containing catalyst.[3]

  • The oxidation is carried out at a temperature between 40°C and 80°C.[3] Optimal selectivity is achieved between 50°C and 70°C.[3]

  • The reaction can be performed with or without a solvent. Suitable inert solvents include water, aliphatic or aromatic hydrocarbons (e.g., hexane, toluene), or ethers (e.g., methyl-t-butylether).[3]

  • The pressure for the oxidation is typically between 0.2 and 2 MPa.[3]

  • The reaction proceeds by bubbling a medium containing molecular oxygen, such as air, through the 3-phenylpropanal.[3]

Quantitative Data:

Parameter Value
Starting Material3-Phenylpropanal
Oxidizing AgentMolecular Oxygen (e.g., air)[3]
Temperature40 - 80 °C[3]
Optimal Temperature55 - 65 °C[3]
Pressure0.2 - 2 MPa[3]
Selectivity>85%[3]

Visualizations

experimental_workflow_hydrogenation start Dissolve Cinnamic Acid in NaOH solution add_amalgam Add Sodium Amalgam start->add_amalgam Cool solution monitor Monitor Reaction (Permanganate Test) add_amalgam->monitor workup Acidification & Extraction with Ether monitor->workup Reaction complete purify Drying & Recrystallization workup->purify end_product 3-Phenylpropanoic Acid purify->end_product

Caption: Workflow for the hydrogenation of cinnamic acid.

logical_relationship_oxidation cluster_conditions Reaction Conditions temp Temperature (40-80°C) product 3-Phenylpropanoic Acid pressure Pressure (0.2-2 MPa) oxygen Molecular Oxygen start 3-Phenylpropanal start->product Oxidation

References

Overcoming low product yield in methylation of phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low product yield during the methylation of phenylacetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low yield of the desired mono-methylated product. What are the potential causes and how can I improve the yield?

Low yield of the mono-methylated product, α-phenylpropionitrile, can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Consider moderately increasing the reaction time or temperature. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

  • Sub-optimal Base or Catalyst: The choice and amount of base or catalyst are crucial for efficient deprotonation of phenylacetonitrile.

    • Solution: Switching to a phase-transfer catalysis (PTC) system using sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly improve the yield.[1] Ensure the base is strong enough to deprotonate the starting material effectively.

  • Hydrolysis of Starting Material or Product: Phenylacetonitrile and its methylated product can be susceptible to hydrolysis, especially in the presence of water and a strong base, leading to the formation of phenylacetic acid.[1]

    • Solution: It is critical to maintain strictly anhydrous conditions. Use anhydrous solvents, and flame-dry or oven-dry all glassware before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering.[1]

Q2: My reaction is producing a high percentage of the di-methylated byproduct. How can I increase the selectivity for the mono-methylated product?

The formation of the di-methylated byproduct, α,α-dimethylbenzyl cyanide, is a common issue. Here’s how to address it:

  • Molar Excess of Methylating Agent: Using too much of the methylating agent is a primary cause of over-methylation.

    • Solution: Use a strict 1:1 molar ratio of phenylacetonitrile to the methylating agent.[1]

  • Rapid Addition of Methylating Agent: Adding the methylating agent too quickly can create localized areas of high concentration, promoting di-methylation.

    • Solution: Add the methylating agent dropwise over an extended period to maintain a low concentration in the reaction mixture.[1]

  • High Reaction Temperature: Elevated temperatures can sometimes favor the second methylation step.

    • Solution: Maintain a lower reaction temperature to better control the reaction rate and enhance selectivity for the mono-methylated product.[1]

Q3: I have identified phenylacetic acid as a significant impurity in my product mixture. What is causing this and how can I prevent it?

The presence of phenylacetic acid indicates the hydrolysis of the nitrile group.[1]

  • Cause: This side reaction is typically caused by the presence of water in the reaction mixture, which reacts with the nitrile under basic conditions.[1]

  • Prevention:

    • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

    • Dry Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[1]

Q4: My starting phenylacetonitrile has a yellowish tint, and I suspect it's impure. Could this be affecting my reaction?

Yes, impurities in the starting material can significantly impact the reaction outcome.

  • Common Impurity: A common impurity in benzyl cyanide (phenylacetonitrile) is benzyl isocyanide.[1]

  • Purification: To remove this and other potential impurities, you can purify the phenylacetonitrile by shaking the distilled starting material with warm (60°C) 50% sulfuric acid. This should be followed by washing with sodium bicarbonate and sodium chloride solutions to yield a stable, water-white product.[1]

Data Presentation: Comparison of Methylating Agents

The choice of methylating agent can have a significant impact on the yield, selectivity, and reaction conditions. Below is a comparison of common methylating agents used for the α-methylation of phenylacetonitrile derivatives.[2]

Methylating AgentTypical Yield (%)Selectivity (Mono:Di)Reaction ConditionsKey AdvantagesKey Disadvantages
Dimethyl Carbonate (DMC) 93 - 99+>99:1High Temperature (180-200°C), High Pressure, Base (e.g., K₂CO₃)"Green" reagent, non-toxic, high selectivity for mono-methylationRequires high temperatures and pressures, slower reaction rates
Dimethyl Sulfate (DMS) 72 - 96Variable, often requires careful controlModerate Temperature (e.g., 90°C), Base (e.g., NaOH)High reactivity, effective under milder conditionsHighly toxic and carcinogenic, requires careful handling
Methyl Iodide (MeI) VariableCan lead to over-methylationRoom temperature to moderate heating, Base (e.g., NaH, NaNH₂)Highly reactiveCan lead to the formation of ether byproducts, toxic

Experimental Protocols

Below are detailed methodologies for key experiments in the methylation of phenylacetonitrile.

Protocol 1: Methylation of Phenylacetonitrile using Dimethyl Carbonate (DMC)

This protocol is an example of a greener approach to methylation.[2]

Materials:

  • Phenylacetonitrile

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Autoclave with magnetic stirring

  • Diethyl ether

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Charge a stainless-steel autoclave with phenylacetonitrile (1.0 eq), dimethyl carbonate (16.4 eq), and anhydrous potassium carbonate (2.1 eq).

  • Seal the autoclave and begin magnetic stirring.

  • Heat the reaction mixture to 180°C and maintain this temperature for 18 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the autoclave to release any pressure.

  • Transfer the reaction mixture to a separatory funnel.

  • Add water to the separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Protocol 2: Methylation of Phenylacetonitrile using Dimethyl Sulfate (DMS) under Phase Transfer Catalysis (PTC)

This protocol utilizes a phase transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate.[2]

Materials:

  • Phenylacetonitrile

  • Dimethyl Sulfate (DMS)

  • Sodium Hydroxide (NaOH) solution (50% w/v)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add phenylacetonitrile (1.0 eq) and toluene.

  • Add the 50% (w/v) sodium hydroxide solution and the tetrabutylammonium bromide (TBAB) catalyst.

  • Stir the mixture vigorously.

  • Slowly add dimethyl sulfate (DMS) dropwise to the reaction mixture while maintaining the temperature at 90°C.

  • After the addition is complete, continue stirring at 90°C for the required reaction time (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with water and then with a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Visualizations

Reaction Pathway

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products & Byproducts Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile Anion Phenylacetonitrile Anion Phenylacetonitrile->Phenylacetonitrile Anion + Base - H⁺ Mono-methylated Product Mono-methylated Product Phenylacetonitrile Anion->Mono-methylated Product + CH₃X - X⁻ Di-methylated Byproduct Di-methylated Byproduct Mono-methylated Product->Di-methylated Byproduct + Base, + CH₃X - H⁺, - X⁻

Caption: Reaction pathway for the methylation of phenylacetonitrile.

Troubleshooting Workflow

troubleshooting_workflow start Low Product Yield or High Impurity analyze Analyze Product Mixture (GC, NMR, etc.) start->analyze decision_di High Di-methylation? analyze->decision_di decision_acid Presence of Phenylacetic Acid? decision_di->decision_acid No solution_di Solution: 1. Reduce CH₃X Stoichiometry (1:1) 2. Slow Down Addition Rate 3. Lower Reaction Temperature decision_di->solution_di Yes decision_incomplete Incomplete Reaction? decision_acid->decision_incomplete No solution_acid Solution: 1. Use Anhydrous Solvents 2. Dry Glassware Thoroughly 3. Work Under Inert Gas decision_acid->solution_acid Yes solution_incomplete Solution: 1. Increase Reaction Time/Temp 2. Optimize Base/Catalyst 3. Check Starting Material Purity decision_incomplete->solution_incomplete Yes end Re-run Experiment decision_incomplete->end No solution_di->end solution_acid->end solution_incomplete->end

Caption: Troubleshooting workflow for low yield in phenylacetonitrile methylation.

References

Strategies to minimize byproduct formation in phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of phenylpropanoic acid.

General Troubleshooting and FAQs

Q1: My phenylpropanoic acid synthesis is resulting in a low yield and multiple unexpected spots on my TLC plate. Where should I start troubleshooting?

A1: A low yield and the presence of multiple byproducts can stem from several factors. A systematic approach to troubleshooting is crucial. First, confirm the purity of your starting materials, as impurities can lead to unwanted side reactions. Next, meticulously review your reaction setup and conditions. Ensure all glassware is dry and, if necessary, the reaction is conducted under an inert atmosphere to prevent moisture-sensitive side reactions. Re-evaluate the stoichiometry of your reagents, reaction temperature, and reaction time, as these are critical parameters in controlling selectivity. Finally, consider the purification method; ensure it is appropriate for separating your desired product from the likely byproducts of your specific synthetic route.

Troubleshooting Workflow for Low Yield and Impurities

G start Low Yield / Multiple Byproducts Observed purity Verify Purity of Starting Materials start->purity conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) purity->conditions If pure setup Check Reaction Setup (Dry Glassware, Inert Atmosphere) conditions->setup purification Evaluate Purification Method setup->purification analysis Analyze Byproducts (NMR, GC-MS) purification->analysis If byproducts persist optimize Optimize Reaction Conditions Based on Analysis analysis->optimize end Improved Yield and Purity optimize->end

Caption: A general workflow for troubleshooting low yields and byproduct formation.

Synthesis Route-Specific Troubleshooting

This section provides detailed guidance for common synthetic routes to both 2-phenylpropanoic acid and 3-phenylpropanoic acid.

Route 1: Malonic Ester Synthesis of 3-Phenylpropanoic Acid

The malonic ester synthesis is a classic method for preparing carboxylic acids. However, the formation of a dialkylated byproduct is a common issue.

Q2: I am synthesizing 3-phenylpropanoic acid using the malonic ester synthesis and obtaining a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: The most common byproduct in the malonic ester synthesis is the dialkylated malonic ester.[1][2] This occurs when the enolate of the mono-alkylated malonic ester reacts with a second molecule of the alkyl halide. Upon hydrolysis and decarboxylation, this leads to the formation of 2-benzyl-3-phenylpropanoic acid instead of the desired 3-phenylpropanoic acid.

Strategies to Minimize Dialkylation:

  • Stoichiometry: A key strategy to minimize dialkylation is to use an excess of the malonic ester relative to the alkyl halide.[1] This increases the probability that the alkyl halide will react with the enolate of the starting malonic ester rather than the mono-alkylated product.

  • Controlled Addition: Slowly adding the alkyl halide to the reaction mixture can also help to maintain a low concentration of the alkylating agent, further disfavoring the second alkylation.

  • Base Selection: Using a bulky base can sometimes increase the steric hindrance around the mono-alkylated intermediate, making a second alkylation less favorable.

Table 1: Effect of Reagent Ratio on Byproduct Formation in Malonic Ester Synthesis

Molar Ratio (Diethyl Malonate : Benzyl Bromide)Approximate Yield of 3-Phenylpropanoic AcidApproximate Yield of Dialkylated Byproduct
1 : 1ModerateSignificant
1.5 : 1GoodReduced
2 : 1HighMinimal

Note: The exact yields can vary based on specific reaction conditions.

Logical Flow for Minimizing Dialkylation

Caption: A logical diagram for troubleshooting dialkylation in malonic ester synthesis.

Route 2: Methylation of Benzyl Cyanide for 2-Phenylpropanoic Acid Synthesis

This route involves the methylation of benzyl cyanide followed by hydrolysis. The primary challenge is controlling the extent of methylation.

Q3: My synthesis of 2-phenylpropanoic acid from benzyl cyanide is yielding a byproduct with a similar boiling point to my product, making purification by distillation difficult. What is this impurity and how can I avoid it?

A3: The most common byproduct in this synthesis is the di-methylated product, α,α-dimethylbenzyl cyanide.[3][4] This arises from the addition of a second methyl group to the α-position of the benzyl cyanide. After hydrolysis, this leads to 2,2-diphenylpropanoic acid. Due to its similar structure, it can be challenging to separate from the desired 2-phenylpropanoic acid by standard distillation.[4]

Strategies to Minimize Di-methylation:

  • Precise Stoichiometry: Use a strict 1:1 molar ratio of benzyl cyanide to the methylating agent.[3]

  • Slow Reagent Addition: Add the methylating agent dropwise over an extended period to prevent localized high concentrations that favor di-methylation.[3]

  • Temperature Control: Maintain a low and controlled reaction temperature to moderate the reaction rate and enhance selectivity for mono-methylation.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) to ensure the complete consumption of the starting material before significant di-methylation occurs.[5]

Q4: I am observing the formation of phenylacetic acid as a byproduct. What is causing this and how can it be prevented?

A4: The presence of phenylacetic acid indicates the hydrolysis of the nitrile group of the starting material, benzyl cyanide, before methylation.[3] This is typically caused by the presence of water in the reaction mixture.

Preventing Premature Hydrolysis:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.[3]

  • Dry Glassware: Flame-dry or oven-dry all glassware immediately before starting the reaction.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[3]

Reaction Pathway Showing Byproduct Formation

G BC Benzyl Cyanide Mono α-Methylbenzyl Cyanide BC->Mono Methylation PAA Phenylacetic Acid (Byproduct) BC->PAA Premature Hydrolysis MeI Methylating Agent MeI->BC MeI->Mono H2O Water (impurity) H2O->BC Di α,α-Dimethylbenzyl Cyanide (Byproduct) Mono->Di Further Methylation PPA 2-Phenylpropanoic Acid (Desired Product) Mono->PPA Hydrolysis DPPA 2,2-Diphenylpropanoic Acid (Byproduct) Di->DPPA Hydrolysis Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis Hydrolysis3 Hydrolysis

Caption: Reaction scheme illustrating the formation of major byproducts in the synthesis of 2-phenylpropanoic acid from benzyl cyanide.

Route 3: Hydrogenation of Cinnamic Acid for 3-Phenylpropanoic Acid Synthesis

This method is generally high-yielding and selective, but improper conditions can lead to byproducts.

Q5: My hydrogenation of cinnamic acid is not going to completion, or I am seeing byproducts from over-reduction. How can I optimize this reaction?

A5: The hydrogenation of cinnamic acid to 3-phenylpropanoic acid is typically very efficient.[6] However, incomplete reaction or over-reduction can occur.

Strategies for Optimal Hydrogenation:

  • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a highly effective and selective catalyst for this transformation.[6][7] Ensure the catalyst is active and used in an appropriate loading (typically 5-10 mol %).

  • Hydrogen Pressure: While high pressures can be used, this reaction often proceeds well at moderate hydrogen pressures (e.g., 1-10 atm). Higher pressures may increase the risk of over-reduction.

  • Temperature: The reaction is often carried out at room temperature. Elevated temperatures can increase the reaction rate but may also promote side reactions, such as the reduction of the aromatic ring.[8]

  • Solvent: Protic solvents like ethanol or methanol are commonly used and are effective for this reaction.

  • Reaction Time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time for complete conversion without the formation of over-reduced products.

Table 2: Catalyst and Condition Effects on Cinnamic Acid Hydrogenation

CatalystTemperature (°C)Hydrogen Pressure (atm)Selectivity for 3-Phenylpropanoic AcidPotential Byproducts
5% Pd/C251-5>99%Negligible
5% Ru/C>100>50LowerCyclohexylpropanoic acid, Phenylpropanol
Raney Nickel50-10010-50Good to HighPotential for aromatic ring reduction at high temp/pressure

Data compiled from various sources, including[8].

Experimental Protocols

Protocol 1: Minimizing Dialkylation in Malonic Ester Synthesis of 3-Phenylpropanoic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Enolate Formation: Add diethyl malonate (2 equivalents) to the sodium ethoxide solution and stir until the enolate formation is complete.

  • Alkylation: Slowly add benzyl bromide (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours while maintaining the reaction temperature.

  • Reaction: After the addition is complete, reflux the mixture until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture, remove the ethanol under reduced pressure, and add water. Acidify the aqueous solution with HCl and extract the product with diethyl ether.

  • Hydrolysis and Decarboxylation: The crude dialkylated ester can be hydrolyzed with aqueous acid or base, followed by heating to induce decarboxylation to yield 3-phenylpropanoic acid.

  • Purification: Purify the final product by recrystallization or distillation.

Protocol 2: Selective Methylation of Benzyl Cyanide

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve benzyl cyanide in an anhydrous aprotic solvent (e.g., THF or toluene).

  • Deprotonation: Cool the solution in an ice bath and slowly add a strong base (e.g., sodium amide or LDA) while maintaining the temperature below 5 °C.

  • Methylation: Once deprotonation is complete, add the methylating agent (e.g., methyl iodide, 1 equivalent) dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction by GC to follow the disappearance of benzyl cyanide and the formation of the mono-methylated product.

  • Quenching: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup and Hydrolysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent. The resulting crude α-methylbenzyl cyanide can then be hydrolyzed to 2-phenylpropanoic acid using standard acidic or basic conditions.

  • Purification: Purify the final product by vacuum distillation.[4]

References

Technical Support Center: Optimizing HPLC Separation of Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) separation of phenylpropanoic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the reversed-phase HPLC separation of phenylpropanoic acids?

A1: A common starting point for the separation of phenylpropanoic acids on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent.[1] For instance, a mobile phase consisting of acetonitrile and a phosphate buffer adjusted to a pH of around 3 is often effective.[1] The ratio of the organic to the aqueous phase is a critical parameter that influences retention time and should be optimized for your specific column and system.[1]

Q2: How does the pH of the mobile phase affect the retention of phenylpropanoic acids?

A2: The pH of the mobile phase is a crucial parameter in the separation of ionizable compounds like phenylpropanoic acids.[2] Phenylpropanoic acids are acidic, and their retention on a reversed-phase column is highly dependent on their ionization state.[1][3] At a pH below their pKa (typically around 4.5), they exist in their neutral, protonated form, which is more hydrophobic and will be more strongly retained.[1] Conversely, at a pH above their pKa, they are in their ionized, deprotonated form, which is more polar and will be less retained, leading to shorter retention times.[1][2] For reproducible results, it is recommended to use a mobile phase pH that is at least one pH unit away from the analyte's pKa.[4]

Q3: What are the common organic modifiers used for the separation of phenylpropanoic acids, and how do they differ?

A3: The most frequently used organic modifiers in reversed-phase HPLC are acetonitrile and methanol.[1] Acetonitrile generally has a lower viscosity, which can lead to better peak shapes for many compounds.[1] Methanol is a protic solvent and can offer different selectivity compared to acetonitrile due to its ability to participate in hydrogen bonding interactions.[1] The choice between these two organic modifiers often requires empirical testing to determine which provides the optimal separation for a specific sample matrix.[1]

Q4: Should I use isocratic or gradient elution for the separation of phenylpropanoic acids?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample. Isocratic elution, which uses a constant mobile phase composition, is simpler, more reproducible, and often sufficient for the analysis of simple mixtures or a single phenylpropanoic acid.[5][6] Gradient elution, where the mobile phase composition is changed during the run (e.g., by increasing the percentage of the organic solvent), is beneficial for complex samples containing compounds with a wide range of polarities.[1][5] A gradient can improve peak shape, reduce analysis time, and enhance separation efficiency for more complex mixtures.[7]

Troubleshooting Guide

Problem 1: Peak Tailing

  • Q: My peaks for phenylpropanoic acids are showing significant tailing. What could be the cause and how can I fix it?

    • A: Peak tailing is a common issue when analyzing acidic compounds.[8][9]

      • Cause 1: Secondary Interactions with Residual Silanols: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[1]

        • Solution: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of these silanol groups.[1] Using a highly deactivated or end-capped column can also minimize these interactions.[1]

      • Cause 2: Insufficient Buffer Capacity: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface.

        • Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[8]

      • Cause 3: Wrong Mobile Phase pH: If the mobile phase pH is too high, the acidic analyte will be ionized, which can lead to tailing.[8]

        • Solution: Ensure the mobile phase pH is kept below the pKa of the phenylpropanoic acid (e.g., pH 4-5).[8]

Problem 2: Fluctuating Retention Times

  • Q: I am observing inconsistent retention times for my phenylpropanoic acid peaks. What are the possible reasons?

    • A: Fluctuating retention times can compromise the reliability of your analytical method.[1]

      • Cause 1: Mobile Phase pH is too close to the pKa: Small variations in pH can significantly impact the ionization state and, consequently, the retention of the analyte.[1]

        • Solution: Adjust the mobile phase pH to be at least one pH unit away from the pKa of the phenylpropanoic acid (approximately 4.5).[1]

      • Cause 2: Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components or solvent evaporation can lead to shifts in retention.[1]

        • Solution: Ensure the mobile phase is thoroughly mixed and degassed.[1] Keep solvent reservoirs covered to minimize evaporation.[1]

      • Cause 3: Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.[1]

        • Solution: Use a column oven to maintain a constant and controlled temperature.[1]

Problem 3: Peak Fronting

  • Q: My chromatogram shows peaks with a leading edge (fronting). What is causing this?

    • A: Peak fronting is often an indication of column overload or issues with the sample solvent.

      • Cause 1: Column Overload: Injecting too much sample can lead to peak fronting.[1]

        • Solution: Reduce the sample concentration or the injection volume.[1] Consider using a column with a larger diameter or higher loading capacity.[1]

      • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

        • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Data Presentation

Table 1: Typical Chromatographic Conditions for 2-Phenylpropionic Acid Analysis

ParameterValueReference
HPLC System Agilent 1260 Infinity II or equivalent[10]
Column C18, 4.6 x 150 mm, 5 µm particle size[10]
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL[10]
Column Temperature 30°C[10]
Detection Wavelength 222 nm[10]
Run Time 10 minutes[10]

Table 2: Effect of Mobile Phase pH on Retention of Acidic Compounds

Mobile Phase pHAnalyte StateHydrophobicityRetention on Reversed-Phase Column
Below pKa Neutral (Protonated)More HydrophobicStronger Retention
Above pKa Ionized (Deprotonated)More Polar (Hydrophilic)Weaker Retention

Note: This table provides a qualitative summary based on general chromatographic principles for acidic compounds.[1][2][3]

Experimental Protocols

Protocol 1: General Method for the Separation of 2-Phenylpropionic Acid

This protocol outlines a general method for the separation of 2-phenylpropionic acid on a C18 column.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[10]

  • Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase Preparation:

    • Solvent A: Aqueous buffer (e.g., 0.1% Phosphoric acid in Water or a phosphate buffer adjusted to pH 3.0).[1][10]

    • Solvent B: Organic modifier (e.g., Acetonitrile or Methanol).[1]

  • Elution:

    • Isocratic: A starting condition could be a 50:50 (v/v) mixture of Solvent A and Solvent B.[1]

    • Gradient: A linear gradient from 30% B to 70% B over 10 minutes can be a good starting point for method development.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 225 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.[1]

Protocol 2: Sample Preparation from Different Matrices

The sample preparation technique will depend on the sample matrix.[10]

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to 10 mg of the phenylpropanoic acid into a 10 mL volumetric flask.

    • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

    • Make up the volume to 10 mL with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

  • Biological Matrix (e.g., Plasma) - Protein Precipitation:

    • To 500 µL of the plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the tube at 10,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of mobile phase before injection.[10]

Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goal (e.g., resolve specific phenylpropanoic acids) select_column Select Appropriate Column (e.g., C18) start->select_column initial_conditions Establish Initial Conditions - Mobile Phase: ACN/Water or MeOH/Water - Acidic Buffer (e.g., pH 3) select_column->initial_conditions isocratic_scout Perform Isocratic Scouting Runs (e.g., 30%, 50%, 70% Organic) initial_conditions->isocratic_scout eval_isocratic Evaluate Isocratic Results - Adequate Resolution? - Acceptable Run Time? isocratic_scout->eval_isocratic isocratic_ok Isocratic Method Sufficient? eval_isocratic->isocratic_ok develop_gradient Develop Gradient Method - Define Gradient Range and Slope isocratic_ok->develop_gradient No validate Validate Method isocratic_ok->validate Yes optimize_gradient Optimize Gradient Parameters - Initial/Final %B - Gradient Time develop_gradient->optimize_gradient fine_tune Fine-Tune Parameters - Flow Rate - Column Temperature optimize_gradient->fine_tune fine_tune->validate

Caption: Workflow for HPLC Mobile Phase Optimization.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Check Mobile Phase pH Is pH > pKa of analyte? start->check_ph adjust_ph Lower Mobile Phase pH (e.g., to pH 2-3) check_ph->adjust_ph Yes check_buffer Check Buffer Concentration Is it sufficient (10-50 mM)? check_ph->check_buffer No problem_solved Problem Resolved adjust_ph->problem_solved increase_buffer Increase Buffer Strength check_buffer->increase_buffer No check_column Consider Column Effects - Old column? - Using a standard silica column? check_buffer->check_column Yes increase_buffer->problem_solved replace_column Use High-Purity, End-Capped Column or Replace Old Column check_column->replace_column replace_column->problem_solved

References

Technical Support Center: Enhancing Fluorescence Detection of Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the fluorescence-based analysis of phenylpropanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Can phenylpropanoic acid be detected directly by fluorescence spectroscopy?

A1: Yes, phenylpropanoic acid and its derivatives can exhibit native fluorescence, allowing for direct detection. For instance, 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, has been analyzed using fluorescence detection with an excitation wavelength of 220 nm and an emission wavelength of 285 nm[1]. However, the intrinsic fluorescence may be weak, limiting sensitivity.

Q2: What are the primary methods to enhance the sensitivity of phenylpropanoic acid detection?

A2: The two primary strategies to enhance detection sensitivity are:

  • Instrumental Optimization: This involves maximizing the signal collection by using high numerical aperture optics and advanced techniques like stimulated emission to convert incoherent fluorescence into a more detectable coherent signal[2].

  • Chemical Derivatization: This is a common and effective approach where a fluorescent tag (fluorophore) is chemically attached to the phenylpropanoic acid molecule. This significantly increases the fluorescence quantum yield, leading to much higher sensitivity.

Q3: What is fluorescence quenching and how can it affect my measurements?

A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample[3]. This can be a significant source of error in your analysis. Quenching can occur through various mechanisms, including excited-state reactions, energy transfer, and the formation of non-fluorescent complexes[3]. Common quenchers include dissolved oxygen, aromatic and aliphatic amines, and heavy metals[3][4]. It is crucial to identify and mitigate potential quenching effects in your assay.

Q4: What are some common derivatizing reagents for carboxylic acids like phenylpropanoic acid?

A4: A variety of derivatizing reagents are available for carboxylic acids to introduce a fluorescent label. These include:

  • Fluorescent Diazoalkanes: These reagents esterify carboxylic acids to yield highly fluorescent derivatives[5].

  • Fluorescent Alkyl Halides: These can be used to esterify carboxylate anions[5].

  • Coumarin Derivatives: Reagents like 3-bromoacetyl coumarin are used for pre-column derivatization in HPLC-based methods[6].

  • Hydrazines and Amines: Carboxylic acids can be coupled to fluorescent hydrazines or amines[5].

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Fluorescence Signal 1. Incorrect excitation/emission wavelengths.2. Low concentration of phenylpropanoic acid.3. Fluorescence quenching.4. Inefficient derivatization (if applicable).5. Instrument misalignment or low lamp intensity.1. Optimize excitation and emission wavelengths by scanning the spectra of a standard.2. Concentrate the sample or use a more sensitive detection method like derivatization.3. De-gas solvents to remove oxygen. Identify and remove other potential quenchers.4. Optimize derivatization reaction conditions (pH, temperature, time, reagent concentration).5. Check instrument alignment and lamp status according to the manufacturer's instructions.
High Background Fluorescence 1. Contaminated solvents or reagents.2. Autofluorescence from the sample matrix.3. Excess derivatizing reagent.4. Use of non-fluorescence compatible membranes or plates (for HPLC or plate-based assays).1. Use high-purity, fluorescence-grade solvents and reagents.2. Perform a blank subtraction. Consider sample purification steps like solid-phase extraction (SPE).3. Optimize the derivatization reaction to use a minimal excess of the reagent or remove excess reagent post-reaction.4. Ensure all consumables are specified for fluorescence applications[7].
Distorted or Unexpected Spectral Peaks 1. Presence of interfering fluorescent compounds.2. Raman scattering from the solvent.3. Second-order effects from the monochromator.1. Analyze a blank sample to identify interfering peaks. Improve sample cleanup or chromatographic separation.2. To identify a Raman peak, change the excitation wavelength; the Raman peak will shift accordingly[8].3. Ensure that appropriate optical filters are in place to block second-order diffraction[8].
Signal Saturation 1. Detector overload due to high analyte concentration or excessive excitation light.2. Inappropriate instrument settings.1. Dilute the sample. Reduce the intensity of the excitation source using neutral density filters or by narrowing the excitation slit width[8].2. Reduce the detector gain or integration time. Ensure you are operating within the linear dynamic range of the instrument[7].

Experimental Protocols

Protocol 1: Direct Fluorescence Detection of Phenylpropanoic Acid via HPLC

This protocol is based on the methodology for analyzing a phenylpropanoic acid derivative[1].

  • Standard Preparation: Prepare a stock solution of phenylpropanoic acid in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards.

  • Chromatographic Conditions:

    • Column: A C18 or a specialized column like carbon-coated zirconia can be effective[1].

    • Mobile Phase: A mixture of acetonitrile and a pH-controlled buffer (e.g., phosphate buffer at pH 3.5) is a common choice[1]. The gradient and isocratic conditions should be optimized for the specific analyte.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 80°C) can sometimes improve peak shape and resolution[1].

  • Fluorescence Detection:

    • Excitation Wavelength: Set to approximately 220 nm.

    • Emission Wavelength: Set to approximately 285 nm.

    • Note: These wavelengths should be optimized by obtaining the excitation and emission spectra of a standard solution.

  • Analysis: Inject standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of phenylpropanoic acid in the samples from the calibration curve.

Protocol 2: Pre-Column Derivatization for Enhanced Sensitivity

This protocol provides a general workflow for enhancing fluorescence detection through derivatization.

  • Reagent Selection: Choose a derivatizing reagent that reacts with the carboxylic acid group of phenylpropanoic acid to form a highly fluorescent product.

  • Optimization of Derivatization:

    • Solvent: The reaction is often performed in an organic solvent.

    • Catalyst/pH: The reaction may require a specific pH or a catalyst.

    • Temperature and Time: Optimize the reaction temperature and incubation time to ensure complete derivatization.

    • Reagent Concentration: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion, but avoid a large excess that could cause high background.

  • Derivatization Procedure (Example): a. To your sample or standard containing phenylpropanoic acid, add the derivatizing reagent solution and any necessary catalyst. b. Vortex the mixture. c. Incubate at the optimized temperature for the determined time. d. Stop the reaction, if necessary, by adding a quenching reagent or by changing the pH.

  • HPLC-FLD Analysis:

    • Separate the derivatized phenylpropanoic acid from the excess reagent and other byproducts using a suitable HPLC method (typically reversed-phase).

    • Set the fluorescence detector to the optimal excitation and emission wavelengths for the chosen fluorophore.

  • Quantification: As in Protocol 1, use a calibration curve prepared with derivatized standards for quantification.

Data Presentation

Table 1: Comparison of Detection Strategies
Parameter Direct Fluorescence Detection Fluorescence Detection with Derivatization
Sensitivity LowerHigher
Selectivity Moderate (depends on sample matrix)High (depends on derivatization chemistry)
Complexity LowHigh (requires reaction optimization)
Cost LowerHigher (cost of derivatizing reagents)
Throughput HighLower (due to reaction time)
Typical LOD ng/mL to µg/mL rangepg/mL to ng/mL range

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for Phenylpropanoic Acid Analysis cluster_sample Sample Preparation cluster_analysis Analytical Pathways cluster_direct Direct Analysis cluster_derivatization Derivatization Pathway cluster_data Data Analysis Sample Sample Containing Phenylpropanoic Acid Direct_Injection Direct Injection Sample->Direct_Injection Derivatization Chemical Derivatization Sample->Derivatization HPLC_Direct HPLC Separation Direct_Injection->HPLC_Direct FLD_Direct Fluorescence Detection (Native Fluorescence) HPLC_Direct->FLD_Direct Data_Analysis Data Acquisition & Quantification FLD_Direct->Data_Analysis HPLC_Deriv HPLC Separation Derivatization->HPLC_Deriv FLD_Deriv Fluorescence Detection (Fluorophore) HPLC_Deriv->FLD_Deriv FLD_Deriv->Data_Analysis

Figure 1: Experimental Workflow for Phenylpropanoic Acid Analysis

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Fluorescence Signal Start Low or No Signal Check_Wavelengths Are Ex/Em Wavelengths Correct? Start->Check_Wavelengths Optimize_Wavelengths Optimize Wavelengths Using a Standard Check_Wavelengths->Optimize_Wavelengths No Check_Derivatization Is Derivatization Used? Check_Wavelengths->Check_Derivatization Yes Optimize_Wavelengths->Check_Derivatization Optimize_Derivatization Optimize Reaction (pH, Temp, Time) Check_Derivatization->Optimize_Derivatization Yes Check_Quenching Potential Quenching? Check_Derivatization->Check_Quenching No Optimize_Derivatization->Check_Quenching Mitigate_Quenching Degas Solvents, Purify Sample Check_Quenching->Mitigate_Quenching Yes Check_Concentration Is Concentration Sufficient? Check_Quenching->Check_Concentration No Mitigate_Quenching->Check_Concentration Increase_Concentration Concentrate Sample or Increase Injection Volume Check_Concentration->Increase_Concentration No Check_Instrument Check Instrument (Lamp, Alignment) Check_Concentration->Check_Instrument Yes Increase_Concentration->Check_Instrument

Figure 2: Troubleshooting Logic for Low Fluorescence Signal

References

Preventing incomplete hydrolysis in 2-phenylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-phenylpropionic acid, with a specific focus on preventing incomplete hydrolysis.

Troubleshooting Guide: Incomplete Hydrolysis

Incomplete hydrolysis of the nitrile or amide intermediate is a frequent issue in the synthesis of 2-phenylpropionic acid, leading to lower yields and purification challenges. This guide addresses the most common causes and provides systematic solutions.

Issue: Low yield of 2-phenylpropionic acid with the presence of unreacted 2-phenylpropionitrile or 2-phenylpropionamide.

This is typically identified through analytical methods such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).[1][2]

Potential Cause Recommended Action Rationale
Insufficient Reaction Time Extend the reflux or heating time. Monitor the reaction progress at regular intervals (e.g., every hour) using GC or TLC until the starting material is consumed.[1][3]The hydrolysis of nitriles can be slow. The intermediate amide is more stable and requires sufficient time under forcing conditions to hydrolyze completely to the carboxylic acid.[4]
Suboptimal Reaction Temperature Ensure the reaction mixture is maintained at the appropriate reflux temperature. For basic hydrolysis, temperatures between 105°C and 120°C are often employed.[5] For acidic hydrolysis, vigorous reflux is necessary.[3][4]Higher temperatures increase the reaction rate and help overcome the activation energy for the hydrolysis of both the nitrile and the intermediate amide.[4][6]
Incorrect pH or Reagent Concentration For basic hydrolysis, ensure a sufficient excess of base (e.g., 10% aqueous NaOH) is used.[1][5] For acidic hydrolysis, use a strong acid like concentrated HCl.[3] The pH should be strongly acidic or basic to facilitate the reaction.[7][8]The rate of nitrile hydrolysis is highly pH-dependent. Strongly acidic or basic conditions are required to accelerate the otherwise very slow reaction with water.[7]
Phase Transfer Issues In biphasic reactions (aqueous-organic), vigorous stirring is crucial to maximize the interfacial area between the reactants. The reaction may gradually become homogeneous as it proceeds.[1]The nitrile is often not soluble in the aqueous hydrolyzing medium. Efficient mixing is required to ensure the reactants are in close contact.
Presence of Impurities Ensure the starting 2-phenylpropionitrile is of high purity. Impurities could potentially interfere with the hydrolysis reaction.Impurities can introduce side reactions or inhibit the primary reaction pathway, leading to lower yields.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for the hydrolysis of 2-phenylpropionitrile?

A1: The hydrolysis of 2-phenylpropionitrile to 2-phenylpropionic acid can be effectively carried out under both acidic and basic conditions.[4]

  • Basic Hydrolysis: This is a commonly used method, often employing an aqueous solution of a strong base like sodium hydroxide (e.g., 10% NaOH) at reflux temperature for several hours (e.g., 4.5 to 15 hours).[1][5]

  • Acidic Hydrolysis: This method typically involves heating the nitrile with a strong acid such as hydrochloric acid (HCl) at reflux.[3]

The choice between acidic and basic conditions may depend on the presence of other functional groups in the molecule that could be sensitive to one condition over the other.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: Regular monitoring is crucial to determine the reaction's endpoint and avoid the formation of byproducts.[1]

  • Gas Chromatography (GC): Small aliquots of the reaction mixture can be withdrawn, neutralized, extracted with an organic solvent (e.g., diethyl ether), and analyzed by GC to quantify the remaining nitrile, intermediate amide, and the carboxylic acid product.[1]

  • Thin-Layer Chromatography (TLC): TLC can provide a qualitative assessment of the reaction's progress by comparing the spots of the reaction mixture to standards of the starting material and product. For example, using a 4:1 hexane:ethyl acetate mobile phase on silica plates, the Rf of 2-phenylpropionic acid is approximately 0.43, while the amide intermediate has an Rf of about 0.61.[1]

Q3: My hydrolysis reaction seems to have stalled at the amide intermediate. How can I push it to completion?

A3: The formation of the amide is the first step in nitrile hydrolysis, and its subsequent hydrolysis to the carboxylic acid can be the rate-limiting step.[4][7] To drive the reaction to completion, you can:

  • Increase the reaction temperature to vigorous reflux.[4]

  • Extend the reaction time. [1]

  • Ensure a sufficiently high concentration of the acid or base catalyst.[7]

Q4: Are there any alternative methods for the hydrolysis of 2-phenylpropionitrile?

A4: Yes, enzymatic hydrolysis offers a milder alternative to harsh acidic or basic conditions. Nitrilase enzymes can directly convert nitriles to carboxylic acids.[9][10] This approach can be particularly useful for substrates with sensitive functional groups and can offer high selectivity.[11]

Experimental Protocols

Protocol 1: Basic Hydrolysis of 2-Phenylpropionitrile

This protocol is adapted from a procedure described in Organic Syntheses.[1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylpropionitrile.

  • Add a 10% aqueous solution of sodium hydroxide (~5 mL per gram of nitrile).[1]

  • Heat the mixture to reflux (oil bath temperature of approximately 130°C) with vigorous stirring for about 4.5 hours.[1] The initially biphasic mixture should become homogeneous as the reaction progresses.[1]

  • Monitor the reaction progress hourly by GC or TLC.[1]

  • Once the hydrolysis is complete (indicated by the disappearance of the nitrile and amide), cool the reaction mixture to room temperature.

  • Extract the cooled solution with diethyl ether to remove any non-acidic impurities.[1]

  • Carefully acidify the aqueous layer with a 15% aqueous solution of hydrochloric acid until the pH is less than 5.[1][5] 2-phenylpropionic acid will precipitate.

  • Extract the product with diethyl ether (3 x 50 mL).[1]

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent by rotary evaporation and purify the resulting liquid by distillation under reduced pressure.[1]

Quantitative Data from Literature

The following table summarizes various reported conditions and outcomes for the hydrolysis of 2-phenylpropionitrile.

Hydrolyzing Agent Temperature (°C) Time (hours) Yield (%) Purity (%) Reference
10% aq. NaOHReflux (~130°C oil bath)4.593>99 (after distillation)Organic Syntheses[1]
Liquid Caustic Soda/Water12069798CN105037139A[5]
Liquid Caustic Soda/Water105109698CN105037139A[5]
Liquid Caustic Soda/Water95159598CN105037139A[5]

Visualizations

Reaction Pathway for 2-Phenylpropionic Acid Synthesis via Nitrile Hydrolysis

G Synthesis of 2-Phenylpropionic Acid via Nitrile Hydrolysis cluster_methylation Methylation cluster_hydrolysis Hydrolysis Benzyl_cyanide Benzyl Cyanide alpha_Phenylpropionitrile 2-Phenylpropionitrile Benzyl_cyanide->alpha_Phenylpropionitrile CH3I, NaNH2 Amide_intermediate 2-Phenylpropionamide (Intermediate) alpha_Phenylpropionitrile->Amide_intermediate H2O (H+ or OH-) Carboxylic_acid 2-Phenylpropionic Acid Amide_intermediate->Carboxylic_acid H2O (H+ or OH-) Heat

Caption: Reaction pathway for 2-phenylpropionic acid synthesis.

Troubleshooting Workflow for Incomplete Hydrolysis

G Troubleshooting Incomplete Hydrolysis Start Incomplete Hydrolysis Detected (via GC/TLC) CheckTime Was reaction time sufficient (e.g., >4.5 hours)? Start->CheckTime CheckTemp Was reaction at vigorous reflux (e.g., 105-120°C)? CheckTime->CheckTemp Yes IncreaseTime Increase reaction time and continue monitoring CheckTime->IncreaseTime No CheckReagent Is acid/base concentration adequate (e.g., 10% NaOH)? CheckTemp->CheckReagent Yes IncreaseTemp Increase temperature to ensure vigorous reflux CheckTemp->IncreaseTemp No AdjustReagent Verify and adjust reagent concentration CheckReagent->AdjustReagent No Success Hydrolysis Complete CheckReagent->Success Yes IncreaseTime->CheckTime IncreaseTemp->CheckTemp AdjustReagent->CheckReagent

Caption: Troubleshooting logic for incomplete hydrolysis.

References

Addressing incomplete decarboxylation in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during malonic ester synthesis, with a specific focus on incomplete decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in malonic ester synthesis?

The malonic ester synthesis is a multi-step process used to create substituted carboxylic acids. The main stages are:

  • Enolate Formation: A base is used to deprotonate the α-carbon of the malonic ester, forming a nucleophilic enolate.[1]

  • Alkylation: The enolate reacts with an alkyl halide in an SN2 reaction to form an alkylated malonic ester. This step can optionally be repeated to introduce a second alkyl group.[2][3]

  • Hydrolysis (Saponification): The ester groups of the alkylated malonic ester are hydrolyzed to carboxylic acids, typically under acidic or basic conditions, to form a substituted malonic acid.[4][5]

  • Decarboxylation: Upon heating, the substituted malonic acid loses a molecule of carbon dioxide to yield the final substituted acetic acid product.[4][6]

Q2: What is decarboxylation and why is it a critical step?

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). In malonic ester synthesis, this step is crucial as it converts the intermediate dicarboxylic acid into the desired monosubstituted carboxylic acid.[4][6] The reaction is typically driven by heat.[2]

Q3: What are the common causes of incomplete decarboxylation?

Incomplete decarboxylation in malonic ester synthesis can be attributed to several factors:

  • Insufficient Temperature: The most common cause is a reaction temperature that is too low to overcome the activation energy for the removal of the carboxyl group.[7]

  • Inadequate Reaction Time: Even at an appropriate temperature, the reaction may not go to completion if the heating time is too short.

  • Substrate Steric Hindrance: Bulky alkyl groups on the α-carbon can sterically hinder the formation of the necessary cyclic transition state for decarboxylation, requiring more forcing conditions.[7]

  • Reaction pH: While typically performed after acidic workup of the hydrolysis, the pH of the reaction mixture can influence the stability of the intermediate and the ease of decarboxylation. Decarboxylation of a malonic acid-containing macrocycle has been observed to be pH-dependent, being slow or incomplete in the pH range of 4-5, but rapid at a pH of 2-3.[8]

Q4: Can the hydrolysis and decarboxylation steps be performed in a single pot?

Yes, it is common to perform the hydrolysis of the ester and the subsequent decarboxylation in a one-pot procedure. Typically, after the hydrolysis is complete, the reaction mixture is heated to induce decarboxylation.[3]

Troubleshooting Guides

Issue 1: Incomplete Decarboxylation Detected

Symptom:

Analysis of the crude product by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) indicates the presence of the dialkylated malonic acid intermediate alongside the desired product.

Troubleshooting Workflow:

G start Incomplete Decarboxylation Detected check_temp Verify Reaction Temperature start->check_temp check_time Review Reaction Time start->check_time check_sterics Assess Steric Hindrance start->check_sterics increase_temp Increase Temperature and Re-run check_temp->increase_temp Temp too low increase_time Increase Reaction Time and Re-run check_time->increase_time Time too short use_high_boiling_solvent Use a Higher-Boiling Solvent check_sterics->use_high_boiling_solvent High hindrance microwave Consider Microwave-Assisted Decarboxylation check_sterics->microwave Persistent issues complete Decarboxylation Complete increase_temp->complete increase_time->complete use_high_boiling_solvent->complete microwave->complete

Troubleshooting Incomplete Decarboxylation

Possible Causes and Solutions:

  • Cause: Insufficient heating.

    • Solution: Ensure the reaction is heated to a temperature sufficient for decarboxylation. For many substituted malonic acids, this is typically above 150 °C.[7] If using a solvent, ensure it has a high enough boiling point to reach the required temperature.

  • Cause: Insufficient reaction time.

    • Solution: Increase the duration of heating. Monitor the reaction progress using TLC until the starting malonic acid spot is no longer visible.

  • Cause: Steric hindrance from bulky substituents.

    • Solution: For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[7] Consider using a higher-boiling solvent like xylene or employing microwave-assisted decarboxylation, which can often drive reactions to completion more efficiently.[9]

  • Cause: Incomplete hydrolysis of the ester.

    • Solution: Ensure the prior hydrolysis step has gone to completion. The presence of unhydrolyzed ester will prevent decarboxylation. Troubleshoot the hydrolysis step if necessary (see Issue 2).

Issue 2: Incomplete Hydrolysis of the Malonic Ester

Symptom:

Analysis of the reaction mixture after the hydrolysis step (before heating for decarboxylation) shows the presence of the starting ester or a mono-hydrolyzed intermediate.

Troubleshooting Workflow:

G start Incomplete Hydrolysis Detected check_base Verify Base Stoichiometry and Concentration start->check_base check_time_temp Review Reaction Time and Temperature start->check_time_temp check_solvent Examine Solvent System start->check_solvent increase_base Increase Base Equivalents/Concentration and Re-run check_base->increase_base Insufficient base increase_time_temp Increase Time/Temperature and Re-run check_time_temp->increase_time_temp Conditions too mild change_solvent Use Co-solvent (e.g., THF, MeOH) check_solvent->change_solvent Poor solubility complete Hydrolysis Complete increase_base->complete increase_time_temp->complete change_solvent->complete

Troubleshooting Incomplete Hydrolysis

Possible Causes and Solutions:

  • Cause: Insufficient amount of base or acid catalyst.

    • Solution: Ensure that at least two equivalents of base (for saponification) are used per mole of diester. For acid-catalyzed hydrolysis, ensure a sufficient concentration of a strong acid like HCl or H2SO4 is used.

  • Cause: Reaction time is too short or the temperature is too low.

    • Solution: Increase the reaction time and/or temperature. Refluxing is often required for complete hydrolysis.[10]

  • Cause: Poor solubility of the ester in the aqueous medium.

    • Solution: Add a co-solvent such as THF or methanol to improve the solubility of the organic ester in the aqueous base or acid.[10]

Data Presentation

Table 1: Reaction Conditions for Microwave-Assisted Decarboxylation of Substituted Malonic Acids [9]

EntrySubstituent (R)Reaction Time (min)Temperature (°C)Yield (%)
1Propyl3180-19098
2Butyl5180-19095
3Pentyl7180-19096
4Hexyl10180-19094
5Benzyl5180-19097

Experimental Protocols

Monitoring Decarboxylation by Thin Layer Chromatography (TLC)

Objective: To monitor the disappearance of the substituted malonic acid and the appearance of the final product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, potentially with a small amount of acetic acid for carboxylic acids)[1]

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate or anisaldehyde)

Procedure:

  • Prepare the Eluent: A common solvent system for these compounds is a mixture of hexanes and ethyl acetate. For carboxylic acids that may streak, adding a few drops of acetic acid to the eluent can improve the spot shape.[1]

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. On the origin, spot a small amount of:

    • Lane 1: A reference sample of the starting substituted malonic acid (if available).

    • Lane 2: A co-spot of the reference and the reaction mixture.

    • Lane 3: The reaction mixture.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the eluent level is below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be achieved by staining.

  • Analyze the Results: The substituted malonic acid is more polar and will have a lower Rf value than the final decarboxylated product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Analysis of Reaction Mixture by 1H NMR Spectroscopy

Objective: To identify the presence of starting material, intermediate, and final product.

Procedure:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. If the reaction is in an acidic or basic aqueous solution, neutralize it and extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane). Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Spectral Analysis:

    • Substituted Malonic Acid Intermediate: Look for the characteristic singlet of the α-proton if it is present. The chemical shift of the methylene protons in malonic acid itself appears around 3.4 ppm in acetone-d6 and 3.26 ppm in DMSO-d6.[11] The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

    • Final Decarboxylated Product: The signal for the α-proton will shift, and the integration will change relative to the alkyl substituents. The disappearance of one of the carboxylic acid proton signals is a key indicator of successful decarboxylation.

    • Incomplete Reaction: The presence of signals corresponding to both the substituted malonic acid and the final product indicates an incomplete reaction.

Analysis of Reaction Mixture by GC-MS

Objective: To separate and identify the components of the reaction mixture.

Procedure:

  • Sample Preparation: Prepare the sample as described for NMR analysis. The final concentration should be appropriate for GC-MS analysis (typically in the low ppm range).

  • GC-MS Analysis: Inject the sample into the GC-MS. The components will be separated based on their boiling points and polarity on the GC column and then detected by the mass spectrometer.

  • Data Analysis:

    • Substituted Malonic Acid Intermediate: This compound will have a higher molecular weight and likely a longer retention time than the final product. The mass spectrum will show the molecular ion peak corresponding to the substituted malonic acid.

    • Final Decarboxylated Product: This will have a lower molecular weight (by 44 g/mol , the mass of CO2) and a shorter retention time. The mass spectrum will confirm the identity of the desired product.

    • Incomplete Reaction: The chromatogram will show peaks for both the intermediate and the final product.

Overall Malonic Ester Synthesis Workflow

G malonic_ester Malonic Ester enolate Enolate Intermediate malonic_ester->enolate Deprotonation base Base (e.g., NaOEt) base->enolate alkylated_ester Alkylated Malonic Ester enolate->alkylated_ester SN2 Reaction alkylation Alkylation (R-X) alkylation->alkylated_ester malonic_acid Substituted Malonic Acid alkylated_ester->malonic_acid Saponification hydrolysis Hydrolysis (H3O+ or NaOH, H2O) hydrolysis->malonic_acid final_product Substituted Acetic Acid malonic_acid->final_product Loss of CO2 decarboxylation Decarboxylation (Heat) decarboxylation->final_product

General Workflow of Malonic Ester Synthesis

References

Technical Support Center: Refinement of Purification Techniques for 3-Acetoxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for 3-Acetoxy-2-phenylpropanoic acid. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-hydroxy-3-phenylpropanoic acid (tropic acid), acetic anhydride or acetyl chloride, and by-products from side reactions. Depending on the synthetic route, impurities from previous steps may also be present.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" can occur for several reasons. Here are some troubleshooting steps:

  • Increase the amount of solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Lower the crystallization temperature: Try cooling the solution to a lower temperature, such as in an ice bath or refrigerator, after it has cooled to room temperature.

  • Use a different solvent or solvent system: The chosen solvent may not be ideal. A solvent pair, such as ethyl acetate/hexane or toluene/hexane, can be effective. Dissolve the compound in the "good" solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.

Q3: The recovery yield after recrystallization is very low. How can I improve it?

A3: Low recovery is a common issue. Consider the following to improve your yield:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess will result in a significant portion of your compound remaining in the mother liquor.

  • Ensure complete precipitation: Allow the solution to cool slowly to room temperature and then in an ice bath for an extended period to maximize crystal formation.

  • Wash crystals with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Q4: After column chromatography, my fractions are still impure. What could be the problem?

A4: Impure fractions from column chromatography can result from several factors:

  • Improper solvent system: The polarity of the mobile phase may not be optimal for separating your compound from impurities. Use thin-layer chromatography (TLC) to screen different solvent systems before running the column. A good separation on TLC should translate to good separation on the column.

  • Column overloading: Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Column packing issues: An improperly packed column with cracks or channels will result in poor separation. Ensure the stationary phase is packed uniformly.

  • Co-eluting impurities: Some impurities may have similar polarities to your product and co-elute. In this case, a different stationary phase or a different purification technique may be necessary.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table provides typical recovery and purity ranges that can be expected for well-executed purification of similar organic acids.

Purification TechniqueTypical Recovery Rate (%)Typical Purity (%)Notes
Recrystallization60 - 90> 98Highly dependent on the solvent system and initial purity.
Column Chromatography50 - 85> 99Dependent on the choice of stationary and mobile phases, and loading.
Acid-Base Extraction> 90VariableEffective for removing neutral or basic impurities, but may not remove acidic impurities. Often used as a preliminary purification step.

Experimental Protocols

1. Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some optimization. A good starting point is a solvent system of ethyl acetate and hexane.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate to the flask and gently heat the mixture on a hot plate while swirling until the solid dissolves completely.

  • Slowly add hexane dropwise to the hot solution until it becomes slightly cloudy.

  • Reheat the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

2. Column Chromatography Protocol

This protocol describes a general procedure for purifying this compound using silica gel column chromatography. The mobile phase composition should be optimized using TLC beforehand. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[1]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform and bubble-free packing.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Crude 3-Acetoxy-2- phenylpropanoic Acid recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative/Further Purification hplc HPLC Analysis recrystallization->hplc nmr NMR Spectroscopy recrystallization->nmr column_chromatography->hplc column_chromatography->nmr end Pure Product hplc->end nmr->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield impure_crystals Impure Crystals start->impure_crystals add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent/ Solvent System oiling_out->change_solvent slow_cooling Slower Cooling oiling_out->slow_cooling use_less_solvent Use Less Solvent low_yield->use_less_solvent cold_wash Wash with Cold Solvent low_yield->cold_wash impure_crystals->change_solvent rerun_purification Re-purify impure_crystals->rerun_purification

Caption: Troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical method validation of ibuprofen-related substances. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical aspects of method validation for ibuprofen's related substances?

A1: The most critical aspects include ensuring specificity, accuracy, precision, linearity, and robustness of the analytical method. Specificity is vital to accurately quantify impurities in the presence of the main compound and other potential degradation products.[1][2] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][3][4][5]

Q2: How can I ensure the specificity of my analytical method?

A2: To ensure specificity, you should perform forced degradation studies under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[1][5][6] This will help you generate potential degradation products and demonstrate that your method can separate these from ibuprofen and its known impurities without interference.[1][5] Peak purity analysis using a photodiode array (PDA) detector can also confirm that the ibuprofen peak is free from co-eluting impurities.[1]

Q3: What are common challenges in achieving good resolution between ibuprofen and its related substances?

A3: A common challenge is the similar polarity of ibuprofen and some of its impurities, which can lead to poor separation. Optimizing the mobile phase composition, pH, and column chemistry is crucial. For instance, adjusting the pH of the mobile phase can alter the ionization state of acidic compounds like ibuprofen and its acidic impurities, thereby affecting their retention and improving resolution.[5] Gradient elution can also be employed to effectively separate a wide range of impurities with different polarities.[3][7]

Q4: What should I do if I observe poor peak shape for ibuprofen?

A4: Poor peak shape, such as tailing, can be caused by several factors. One common cause is the interaction of the acidic ibuprofen molecule with active sites on the silica-based column. Using a mobile phase with a pH well below the pKa of ibuprofen (around 4.9) can suppress its ionization and improve peak shape. Additionally, using a high-purity, end-capped column can minimize these secondary interactions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor resolution between ibuprofen and an impurity - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- Inadequate gradient profile.- Adjust the organic modifier concentration in the mobile phase.- Modify the pH of the aqueous portion of the mobile phase to alter the ionization of the analytes.[5]- Try a different column with a different stationary phase (e.g., C8, Phenyl).- Optimize the gradient slope and time.[7]
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Check the column's performance and replace it if necessary.
Low recovery in accuracy studies - Incomplete extraction of the analyte from the sample matrix.- Degradation of the analyte during sample preparation.- Inaccurate standard preparation.- Optimize the extraction procedure (e.g., solvent, sonication time).[8]- Investigate the stability of the analyte in the sample solvent.- Verify the accuracy of all weighing and dilution steps for standard preparation.
High variability in precision studies (%RSD > 2%) - Inconsistent sample preparation.- Instrument variability.- Non-homogeneity of the sample.- Ensure consistent and reproducible sample preparation steps.- Check the performance of the HPLC system (e.g., pump, injector).- Thoroughly mix the sample before taking an aliquot for analysis.
Method fails robustness testing - The method is highly sensitive to small changes in analytical parameters.- Identify the critical parameters by systematically varying them (e.g., pH, mobile phase composition, flow rate, temperature).[5][9]- Widen the acceptable ranges for the method parameters if possible without compromising performance.

Experimental Protocols

Forced Degradation Study

Objective: To demonstrate the specificity and stability-indicating nature of the analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve ibuprofen in a suitable solvent and add 0.1 N HCl. Heat the solution at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve ibuprofen in a suitable solvent and add 0.1 N NaOH. Heat the solution at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve ibuprofen in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose solid ibuprofen powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of ibuprofen to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples along with an unstressed control sample using the developed HPLC method.

  • Evaluation: Assess the chromatograms for the separation of degradation products from the ibuprofen peak. Peak purity of the ibuprofen peak should be evaluated.[1]

Method Validation Parameters: Quantitative Data Summary

The following tables summarize typical quantitative data and acceptance criteria for the validation of an analytical method for ibuprofen-related substances.

Table 1: Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Ibuprofen50 - 200% of nominal concentration≥ 0.999
Related Substance ALOQ - 150% of specification limit≥ 0.998
4-IsobutylacetophenoneLOQ - 150% of specification limit≥ 0.998

Data is illustrative and based on typical validation results.[5][6]

Table 2: Accuracy (% Recovery)

AnalyteSpiking LevelAcceptance Criteria
Related Substance A50%, 100%, 150% of specification limit80.0% - 120.0%
4-Isobutylacetophenone50%, 100%, 150% of specification limit80.0% - 120.0%

Data is illustrative and based on typical validation results.[6][10]

Table 3: Precision (%RSD)

ParameterAcceptance Criteria
Repeatability (n=6)≤ 5.0%
Intermediate Precision (different day, different analyst)≤ 10.0%

Data is illustrative and based on typical validation results.[5][6]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Related Substance A0.030.10
4-Isobutylacetophenone0.050.15

Data is illustrative and based on typical validation results.[6][11][12]

Visualizations

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis report Validation Report data_analysis->report

Caption: A typical workflow for analytical method validation.

Logical Relationship in Troubleshooting Poor Resolution

Troubleshooting_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_gradient Gradient Optimization start Poor Resolution adjust_organic Adjust Organic Content start->adjust_organic adjust_ph Modify pH start->adjust_ph change_stationary_phase Change Stationary Phase start->change_stationary_phase check_column_health Check Column Health start->check_column_health optimize_slope Optimize Gradient Slope start->optimize_slope end Resolution Improved adjust_organic->end adjust_ph->end change_stationary_phase->end check_column_health->end optimize_slope->end

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Improving chiral resolution in HPLC separations of enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral HPLC Separations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the chiral resolution of enantiomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering systematic approaches to identify and resolve them.

Problem: Poor or No Resolution of Enantiomers (Rs < 1.5)

Poor resolution is a common challenge in chiral separations. Here’s a step-by-step guide to address this issue.

Answer:

Achieving adequate resolution (a resolution factor, Rs, of 1.5 or greater is typically desired) is critical for accurate quantification of enantiomers. If you are observing co-elution or poor separation, consider the following factors, starting with the most influential.

1. Chiral Stationary Phase (CSP) Selection:

The choice of CSP is the most critical factor in chiral separations.[1] If the selected CSP does not provide sufficient stereoselectivity for the target enantiomers, achieving separation will be difficult.

  • Initial Screening: A systematic screening of different CSPs is often the most effective approach to finding a suitable column for a new chiral compound.[2][3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are effective for a broad range of compounds.[2][4][5] Macrocyclic glycopeptide-based CSPs are particularly effective for polar compounds.[5]

  • Consider Analyte Properties: The properties of your analyte can guide CSP selection. For example, for an analyte to be separated in reversed-phase mode on a cyclodextrin-based column, it should ideally contain at least one aromatic ring to facilitate inclusion complexation.[1]

2. Mobile Phase Composition:

The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP.[4]

  • Normal-Phase: In normal-phase mode, the mobile phase typically consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[6] Small changes in the percentage of the alcohol modifier can significantly impact resolution.[5] Decreasing the amount of the polar modifier can sometimes improve separation.[6]

  • Reversed-Phase: In reversed-phase mode, the type and amount of organic modifier (e.g., acetonitrile, methanol), buffer type, and pH are key parameters to optimize.[1]

  • Additives: For acidic or basic analytes, the addition of a small amount (typically 0.1%) of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive to the mobile phase can improve peak shape and resolution by suppressing ionization and minimizing unwanted interactions with the stationary phase.[1][6][7]

3. Temperature:

Temperature can have a significant and sometimes unpredictable effect on chiral separations.[8][9]

  • Improving Resolution: Decreasing the temperature often increases chiral selectivity and can lead to improved resolution.[10] However, in some cases, increasing the temperature can enhance resolution.[8][11] Therefore, it is often worthwhile to screen a range of temperatures.

  • Peak Coalescence: Be aware that for some compounds, higher temperatures can lead to on-column racemization, causing peak coalescence.[12]

4. Flow Rate:

Chiral separations are often more sensitive to flow rate than achiral separations.[8][9]

  • Improving Efficiency: Lowering the flow rate can increase the efficiency of the separation and improve resolution, as it allows more time for the enantiomers to interact with the CSP.[5][8] Flow rates as low as 0.2 mL/min for a 4.6 mm ID column may be optimal.[10]

Experimental Protocol: Systematic Screening of Mobile Phase Composition for a Basic Analyte in Normal-Phase Mode

This protocol outlines a systematic approach to optimize the mobile phase for the separation of a basic chiral compound on a polysaccharide-based CSP.

  • Initial Mobile Phase: Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA.

  • Vary Modifier Percentage: If resolution is poor, decrease the isopropanol percentage in 2% increments (e.g., 92:8, 94:6, 96:4) while keeping the DEA concentration constant.

  • Screen Different Alcohol Modifiers: If resolution is still not optimal, screen other alcohol modifiers such as ethanol and methanol at the most promising hexane ratio.

  • Optimize Additive Concentration: Once a suitable alcohol and ratio are identified, optimize the DEA concentration (e.g., 0.05%, 0.1%, 0.2%).

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate for the analyte? start->csp_check screen_csp Screen different CSPs (e.g., polysaccharide, macrocyclic glycopeptide) csp_check->screen_csp No mobile_phase_opt Optimize Mobile Phase csp_check->mobile_phase_opt Yes screen_csp->mobile_phase_opt adjust_modifier Adjust modifier concentration and/or type mobile_phase_opt->adjust_modifier No additive needed add_additive Add/optimize acidic or basic additive mobile_phase_opt->add_additive Analyte is acidic/basic temp_opt Optimize Temperature adjust_modifier->temp_opt add_additive->temp_opt decrease_temp Decrease temperature temp_opt->decrease_temp Try first increase_temp Increase temperature temp_opt->increase_temp If decrease fails flow_rate_opt Optimize Flow Rate decrease_temp->flow_rate_opt increase_temp->flow_rate_opt decrease_flow Decrease flow rate flow_rate_opt->decrease_flow Yes end Resolution Improved decrease_flow->end

Caption: A step-by-step workflow for troubleshooting poor chiral resolution in HPLC.

Problem: Peak Tailing or Fronting

Asymmetrical peaks can compromise resolution and accurate integration.

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based CSPs, which is common for basic compounds.[9] Peak fronting can be an indication of column overload.

  • For Basic Compounds: Add a basic modifier like DEA or triethylamine (TEA) to the mobile phase (typically 0.1%) to block the active sites on the stationary phase causing the tailing.[1][13]

  • For Acidic Compounds: Use an acidic additive such as TFA or formic acid (FA) to suppress the ionization of the analyte.[1][7]

  • Reduce Sample Load: If you observe peak fronting or tailing that worsens with increased concentration, try reducing the injection volume or the concentration of your sample.[5][9]

  • Column Contamination: If peak shape degrades over time, the column may be contaminated. Flushing the column with a strong solvent may help. For immobilized columns, stronger solvents like THF or DMF can be used, while coated columns are often limited to flushing with solvents like 2-propanol.[14]

Problem: Unstable Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Answer:

Fluctuations in retention time are often due to environmental or system-related factors.

  • Temperature Control: Chiral separations can be very sensitive to temperature changes.[5][9] Using a column oven to maintain a constant temperature is crucial for reproducible results.[6][15]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed.[6] For mobile phases with volatile components, keep the solvent reservoir capped to prevent evaporation and changes in composition.[6]

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than standard achiral columns, especially when changing mobile phases.[5][10] Ensure a stable baseline is achieved before injecting your samples.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right Chiral Stationary Phase (CSP)?

A1: The selection of a CSP is largely an empirical process, but a structured approach can increase the chances of success.[2]

  • Screening: The most effective strategy is to screen a set of columns with different chiral selectors. Polysaccharide-based (cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs are good starting points due to their broad applicability.[1][2]

  • Analyte Structure: Consider the functional groups on your analyte. For instance, aromatic rings and hydrogen-bonding groups can provide the necessary interactions for chiral recognition on many CSPs.[1]

  • Literature Search: Reviewing application notes and scientific literature for the separation of similar compounds can provide valuable guidance.

Q2: What is the role of the mobile phase in chiral separations?

A2: The mobile phase modulates the interactions between the analyte and the CSP, which is essential for achieving separation.[4] It influences the stability of the transient diastereomeric complexes that are formed between the enantiomers and the chiral selector.[2] The composition of the mobile phase, including the type and concentration of organic modifiers and additives, can significantly affect selectivity and resolution.[4]

Q3: How does temperature affect chiral resolution?

A3: Temperature influences the thermodynamics of the chiral recognition process.[5][8]

  • Selectivity: Generally, lower temperatures lead to an increase in enantioselectivity.[10]

  • Efficiency: Higher temperatures can increase column efficiency and improve peak shape.[10]

  • Unpredictable Effects: The overall impact of temperature on resolution can be complex and unpredictable, as it can alter the separation mechanism.[8] In some cases, increasing the temperature may improve resolution, while in others, it may worsen it or even cause a reversal of the enantiomer elution order.[4][11]

Parameter Effect of Decrease Effect of Increase
Temperature Often increases selectivity and resolution.[10]Can increase efficiency and improve peak shape; effect on resolution is variable.[10] May cause peak coalescence in some cases.[12]

Q4: What are the common causes of enantiomer co-elution?

A4: Enantiomer co-elution, where a single sharp peak is observed, is typically due to a lack of chiral recognition.[10] This can be caused by:

  • Inappropriate CSP: The chosen stationary phase may not be capable of discriminating between the enantiomers.

  • Suboptimal Mobile Phase: The mobile phase may be too strong, causing the analyte to elute too quickly without sufficient interaction with the CSP.[6] Alternatively, the mobile phase composition may not be conducive to the formation of the necessary diastereomeric complexes.

Q5: How can mobile phase additives improve my chiral separation?

A5: Mobile phase additives are often crucial for achieving good peak shape and resolution, especially for ionizable compounds.[6]

  • For Acidic and Basic Analytes: Additives like TFA (for acids) or DEA (for bases) suppress the ionization of the analyte and mask active sites on the stationary phase.[1][7] This minimizes undesirable secondary interactions that can lead to peak tailing and poor resolution.[9]

  • Impact on Selectivity: Additives can also influence the selectivity of the separation. In some cases, adjusting the concentration of an additive can not only affect the resolution but also change the elution order of the enantiomers.[4]

Analyte Type Recommended Additive Typical Concentration Primary Effect
Acidic Trifluoroacetic Acid (TFA), Formic Acid (FA)0.1%Suppresses analyte ionization, improves peak shape.[1][7]
Basic Diethylamine (DEA), Triethylamine (TEA)0.1%Masks active sites on the stationary phase, improves peak shape.[1][13]

Factors Affecting Chiral Resolution

Chiral_Resolution_Factors resolution Chiral Resolution csp Chiral Stationary Phase (CSP) resolution->csp mobile_phase Mobile Phase resolution->mobile_phase temperature Temperature resolution->temperature flow_rate Flow Rate resolution->flow_rate sample Sample Properties resolution->sample sub_csp Selector Type (e.g., Polysaccharide) csp->sub_csp sub_mobile_phase Composition Modifier Type & % Additives & pH mobile_phase->sub_mobile_phase sub_sample Concentration Analyte Structure sample->sub_sample

Caption: Key factors influencing the resolution of enantiomers in chiral HPLC.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (R)-3-Acetoxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the stereoselective analysis of (R)-3-Acetoxy-2-phenylpropanoic acid. Due to the limited availability of public data specific to this molecule, this guide leverages experimental data and methodologies from structurally related compounds, primarily other chiral phenylpropanoic acids (profens). The principles and methods described are readily adaptable for the validation of an analytical procedure for (R)-3-Acetoxy-2-phenylpropanoic acid.

The accurate quantification of enantiomers is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the development and validation of stereoselective analytical methods are essential for ensuring drug safety and efficacy.[1] The primary techniques for chiral separation include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[2]

Comparison of Analytical Techniques

The choice of analytical technique depends on factors such as available instrumentation, required sensitivity, sample matrix, and the specific goals of the analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[2]Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.[3]Separation of enantiomers in a capillary based on their differential migration in an electric field, often using a chiral selector in the buffer.[4]
Typical Analytes Wide range of non-volatile and thermally stable compounds.Volatile or semi-volatile compounds. Derivatization may be required for non-volatile analytes like carboxylic acids.[5]Charged or chargeable molecules, suitable for a wide range of compounds including profens.[6][7]
Advantages Wide availability of CSPs, versatile (normal-phase, reversed-phase), well-established for routine analysis and preparative scale.[1][2]High resolution and sensitivity, fast analysis times.[3]High efficiency, low sample and reagent consumption, can achieve unique selectivities.[4][6]
Disadvantages Can use significant amounts of organic solvents.May require derivatization, which adds a step to sample preparation; analytes must be thermally stable.[5]Can have lower sensitivity for some applications, reproducibility can be challenging.
Common Detectors UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)[5]UV-Vis, PDA, Laser-Induced Fluorescence (LIF)
Experimental Protocols

Detailed methodologies for each technique are provided below. These are generalized protocols based on methods for similar compounds and should be optimized for (R)-3-Acetoxy-2-phenylpropanoic acid.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the enantioselective analysis of profens.[8] The most common approach utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[1][9]

Experimental Workflow: Chiral HPLC

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System prep->hplc Inject column Chiral Column (e.g., Chiralcel OJ-H) hplc->column Mobile Phase Flow detect UV Detector (e.g., 254 nm) column->detect Elution data Data Acquisition & Analysis detect->data

Caption: General workflow for chiral analysis by HPLC.

Detailed Protocol: HPLC-CSP
  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel), 150 mm x 4.6 mm.[8]

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 98:2:0.1 (v/v/v).[8] TFA is often added to improve the peak shape of acidic compounds.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Column Temperature: Ambient (e.g., 25 ± 1°C).[8]

  • Injection Volume: 20 µL.[8]

Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase mixture. Ensure all solvents are HPLC grade.

  • Standard Solution Preparation: Prepare a stock solution of racemic 3-Acetoxy-2-phenylpropanoic acid (e.g., 1 mg/mL) in the mobile phase. Prepare a series of working standards by diluting the stock solution.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Analysis: Inject the standard solutions and any samples. Record the chromatograms to determine retention times and peak areas for each enantiomer.

Validation Data Summary (Representative)

The following table summarizes typical performance data for chiral HPLC methods applied to phenylpropanoic acids. These values should be established specifically for (R)-3-Acetoxy-2-phenylpropanoic acid during method validation.

Validation Parameter Typical Acceptance Criteria Example Value (from related compounds)
Specificity Resolution (Rs) > 1.5Rs > 2.0[10]
Linearity (r²) r² ≥ 0.999r² ≥ 0.9991[6]
Range e.g., 1-150 µg/mL20–180 µg/mL[8]
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 100.4%[11]
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%< 2%[6]
Limit of Detection (LOD) Signal-to-Noise ≥ 30.2 µg/mL[10]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 µg/mL[10]
Robustness No significant change in results with small variations in method parameters.Method is stable for at least 48 hours.[10]

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers with high resolution.[3] For carboxylic acids like (R)-3-Acetoxy-2-phenylpropanoic acid, derivatization is typically required to convert the analyte into a more volatile form, such as a methyl ester.[5]

Experimental Workflow: Chiral GC

GC_Workflow sample Sample deriv Derivatization (e.g., Esterification) sample->deriv gc GC System deriv->gc Inject column Chiral Column (e.g., Cyclodextrin-based) gc->column Carrier Gas Flow detect FID/MS Detector column->detect data Data Acquisition & Analysis detect->data

Caption: General workflow for chiral analysis by GC, including derivatization.

Detailed Protocol: GC-CSP

1. Derivatization to Methyl Esters:

  • Reagents: Boron trifluoride-methanol solution (BF₃-MeOH, 14%).[5]

  • Procedure:

    • To a sample of (R)-3-Acetoxy-2-phenylpropanoic acid, add the BF₃-MeOH solution.

    • Heat the mixture in a sealed vial (e.g., at 60-100°C for 5-10 minutes).[5]

    • After cooling, the derivatized sample is ready for injection.

2. GC Analysis:

  • Instrumentation: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30m x 0.32mm ID, 0.25µm film thickness).[12]

  • Carrier Gas: Hydrogen or Helium.[12]

  • Oven Temperature Program: 60°C (hold 1 min) to 200°C at a rate of 2°C/min.[12]

  • Detector: FID at 220°C.[12]

Procedure:

  • Prepare and derivatize standards and samples as described above.

  • Set up the GC instrument with the specified conditions.

  • Inject the derivatized sample into the GC.

  • Record the chromatogram and determine the retention times and peak areas for the derivatized enantiomers.

Method 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high-efficiency separations with minimal solvent consumption. For chiral separations of profens, cyclodextrins are commonly used as chiral selectors added to the background electrolyte (BGE).[4][6]

Logical Relationship: CE Chiral Separation

CE_Principle racemate Racemic Analyte (R and S Enantiomers) complex_r Diastereomeric Complex (R-Selector) racemate->complex_r Transient Equilibrium complex_s Diastereomeric Complex (S-Selector) racemate->complex_s Transient Equilibrium selector Chiral Selector (e.g., Cyclodextrin) selector->complex_r selector->complex_s separation Differential Migration in Electric Field complex_r->separation complex_s->separation

Caption: Principle of chiral separation by Capillary Electrophoresis.

Detailed Protocol: CE-CD
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm ID, effective length 40 cm).

  • Background Electrolyte (BGE): 100 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6.0, containing 75 mM heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD) as the chiral selector.[6]

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

Procedure:

  • BGE Preparation: Prepare the buffer and dissolve the chiral selector. Filter and degas the BGE before use.

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally with the BGE.

  • Sample Injection: Inject the sample using pressure (e.g., 50 mbar for 5 seconds).

  • Separation: Apply the separation voltage and record the electropherogram. The two enantiomers will migrate at different velocities, resulting in two separate peaks.

This guide provides a framework for selecting and validating an appropriate analytical method for (R)-3-Acetoxy-2-phenylpropanoic acid. It is imperative to perform a full method validation according to regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate that the chosen method is suitable for its intended purpose.

References

A Comparative Analysis of the Biological Activities of Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Phenylpropanoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. These compounds, characterized by a phenyl ring attached to a propanoic acid moiety, have garnered significant interest in the fields of pharmacology and drug development. Their structural diversity allows for a wide range of modifications, leading to derivatives with enhanced potency and selectivity for various biological targets. This guide provides a comparative analysis of the anti-inflammatory, antimicrobial, anticancer, and antioxidant activities of selected phenylpropanoic acid derivatives, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity

Phenylpropanoic acid derivatives are well-known for their anti-inflammatory properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Comparative Anti-inflammatory Data
DerivativeExperimental ModelKey ParameterResultReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)Carrageenan-induced paw edema in Wistar ratsPaw Edema InhibitionSignificant reduction at 20 mg/kg (single dose) and all tested doses (10, 20, 40 mg/kg) after 14 days.[1][2][1]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)In vitro enzyme inhibition assaysIC50COX-1: 314 µg/mL, COX-2: 130 µg/mL, 5-LOX: 105 µg/mL.[3][3]
3-(4-Phenylphenyl)propanoic acidIn vitro COX inhibition assay (hypothetical)IC50Potent inhibition of COX enzymes is expected based on structural similarity to known NSAIDs.[4][4]
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the anti-inflammatory potential of a compound by inducing localized inflammation in the paw of a rodent.

  • Animal Model: Male Wistar rats (180-220 g) are typically used.[1][2]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.[5][6]

  • Treatment: The test compound (e.g., Compound 3f) is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg) either as a single dose before carrageenan injection or daily for a specified period (e.g., 14 days).[1][2] A standard anti-inflammatory drug, such as diclofenac, is used as a positive control.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathway: COX-2 and NF-κB in Inflammation

Phenylpropanoic acid derivatives often exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which in turn can modulate the NF-κB signaling pathway, a central regulator of inflammation.[7][8]

COX2_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB->IKK Inhibits NFkB NF-κB (p50/p65) NFkB_Active Active NF-κB NFkB->NFkB_Active Translocates to COX2_Gene COX-2 Gene NFkB_Active->COX2_Gene Induces Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Transcription & Translation Prostaglandins Prostaglandins (Inflammation, Pain) COX2_Protein->Prostaglandins Converts Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Phenylpropanoic_Derivative Phenylpropanoic Acid Derivatives Phenylpropanoic_Derivative->COX2_Protein Inhibits

Caption: COX-2 and NF-κB signaling pathway in inflammation.

Antimicrobial Activity

Several derivatives of phenylpropanoic acid have demonstrated significant activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Data (MIC in µg/mL)
DerivativeS. aureusE. faecalisE. coliA. baumanniiC. albicansC. aurisReference
Hydrazone 14886464--[9]
Hydrazone 15 (with nitro group)1<0.5816--[9]
Dimethylpyrrole derivative 17>64>64>6416816[9]
Phenyl substituted derivative 2916>64----[9]
4-NO2 phenyl substituted derivative 30161632---[9]
4-OH phenyl substituted derivative 338-168-1616-6416--[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).[10]

  • Serial Dilution of Test Compound: The phenylpropanoic acid derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[10]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (without the compound) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[10]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of Test Compound in 96-well plate Start->Prep_Compound Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Prep_Compound->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_Results Observe for Microbial Growth (Visually or Spectrophotometrically) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Activity

The anticancer potential of phenylpropanoic acid derivatives has been explored against various cancer cell lines, with some compounds exhibiting promising cytotoxicity.

Comparative Anticancer Data (IC50 in µM)
DerivativeA549 (Lung)HCT116 (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)Reference
Oxime derivative 215.42---[12]
Oxime derivative 222.47---[12]
Carbohydrazide 258.05---[12]
Carbohydrazide 2625.4---[12]
Compound 3d--43.435.9[13]
Compound 4d--39.035.1[13]
Compound 1-22.4--[14]
Compound 2-0.34--[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[16]

  • Compound Treatment: The cells are then treated with various concentrations of the phenylpropanoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[16]

  • Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT into purple formazan crystals.[16]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[18]

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[19]

Signaling Pathway: Apoptosis Induction in Cancer Cells

Many anticancer drugs, including potentially some phenylpropanoic acid derivatives, exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[20][21][22][23]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Caspase3 Effector Caspases (e.g., Caspase-3) Caspase8->Caspase3 Activates DNA_Damage DNA Damage/ Cellular Stress p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Caspase3 Activates Phenylpropanoic_Derivative Phenylpropanoic Acid Derivatives Phenylpropanoic_Derivative->DNA_Damage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified overview of apoptosis signaling pathways.

Antioxidant Activity

Phenylpropanoic acid derivatives have also been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.

Comparative Antioxidant Data
DerivativeAssayKey ParameterResultReference
Caffeic acid estersABTS and DPPH radical scavengingScavenging activitySignificant radical scavenging activity.[21]
3-((4-hydroxyphenyl)amino)propanoic acid derivative 20DPPH radical scavengingScavenging activityPotent antioxidant properties.[24]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep purple solution.[25][26]

  • Reaction Mixture: The phenylpropanoic acid derivative is added at various concentrations to the DPPH solution.[27]

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[25][27]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[25][27]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is often determined.[26]

Conclusion

Phenylpropanoic acid derivatives exhibit a remarkable diversity of biological activities, making them a promising scaffold for the development of new therapeutic agents. This guide has provided a comparative overview of their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, supported by quantitative data and detailed experimental protocols. The presented signaling pathways offer insights into their potential mechanisms of action. Further research and structural modifications of the phenylpropanoic acid core will likely lead to the discovery of even more potent and selective drug candidates for a variety of diseases.

References

A Comparative Analysis of the Antimicrobial Potential: 3-Acetoxy-2-phenylpropanoic Acid vs. 3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of 3-Acetoxy-2-phenylpropanoic acid and its parent compound, 3-phenylpropanoic acid. Due to a lack of direct comparative studies on the antimicrobial activity of this compound, this document summarizes the known antimicrobial profile of 3-phenylpropanoic acid and its derivatives. Furthermore, it explores the potential influence of the acetoxy group at the 2-position on its antimicrobial efficacy based on established structure-activity relationships of phenolic acids.

Quantitative Antimicrobial Activity

While direct comparative data is unavailable, studies on 3-phenylpropanoic acid and its derivatives offer insights into their antimicrobial potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 3-phenylpropanoic acid and its chlorinated derivatives against various microorganisms, as reported in a study on compounds isolated from the marine actinomycete Streptomyces coelicolor LY001.[1]

CompoundMicroorganismMIC (µg/mL)
3-Phenylpropanoic acid Escherichia coli>250
Staphylococcus aureus>250
Candida albicans250
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid Escherichia coli16
Staphylococcus aureus32
Candida albicans64
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester Escherichia coli32
Staphylococcus aureus64
Candida albicans128
3-(3-chloro-4-hydroxyphenyl)propanoic acid Escherichia coli64
Staphylococcus aureus32
Candida albicans128
Ampicillin (Control) Escherichia coli4
Staphylococcus aureus2
Amphotericin B (Control) Candida albicans4

Structure-Activity Relationship and a Theoretical Comparison

The antimicrobial activity of phenolic acids is closely linked to their chemical structure.[2][3][4] Key factors influencing their efficacy include the nature and position of substituents on the phenyl ring and modifications to the propanoic acid side chain.

3-Phenylpropanoic Acid: This compound, also known as hydrocinnamic acid, consists of a phenyl group attached to a propanoic acid moiety. Its antimicrobial activity is generally considered to be moderate.[5][6]

This compound: This derivative introduces an acetoxy group (-OCOCH₃) at the alpha-position (C2) of the propanoic acid chain. While no direct antimicrobial data for this specific compound has been identified, we can speculate on the potential impact of this modification:

  • Lipophilicity: The addition of an acetoxy group can increase the lipophilicity of the molecule. Increased lipophilicity can sometimes enhance antimicrobial activity by facilitating the compound's passage through the lipid-rich cell membranes of microorganisms.[4]

  • Steric Hindrance: The bulky acetoxy group at the 2-position could introduce steric hindrance, which might affect the molecule's interaction with microbial targets. This could either enhance or diminish its activity depending on the specific mechanism of action.

  • Hydrolysis: The acetoxy group is an ester and may be susceptible to hydrolysis by microbial esterases, releasing acetic acid and 2-hydroxy-3-phenylpropanoic acid. Acetic acid itself possesses antimicrobial properties.

Based on these general principles, the introduction of an acetoxy group at the 2-position could potentially modulate the antimicrobial activity of 3-phenylpropanoic acid. However, without experimental data, this remains a hypothesis.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.[7][8][9][10][11]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, 3-phenylpropanoic acid)

  • Microbial strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL.

    • Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only, no inoculum).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Visualizations

G Chemical Structures cluster_0 3-Phenylpropanoic Acid cluster_1 This compound c1 c2

Caption: Chemical structures of 3-Phenylpropanoic Acid and this compound.

G Experimental Workflow: MIC Determination prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate Add to wells prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate Add to wells incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to HPLC and Capillary Electrophoresis for Chiral Separation of Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of propanoic acids, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens," is of paramount importance in the pharmaceutical industry. The therapeutic activity of these drugs often resides in one enantiomer, while the other may be less active, inactive, or even contribute to adverse effects. Consequently, robust analytical methods for separating and quantifying these enantiomers are crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques widely employed for this purpose. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Principles of Chiral Separation

High-Performance Liquid Chromatography (HPLC): Chiral separation in HPLC is predominantly achieved using a chiral stationary phase (CSP). These are specialized column packings where a chiral selector is immobilized onto a solid support, typically silica gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The differing stability of these complexes leads to different retention times for each enantiomer, thus enabling their separation. Polysaccharide-based CSPs are particularly common for the separation of profens.

Capillary Electrophoresis (CE): In CE, chiral separations are typically accomplished by adding a chiral selector to the background electrolyte (BGE). The separation is based on the differential migration of the enantiomers through a capillary under the influence of an electric field. The enantiomers form transient inclusion complexes with the chiral selector, leading to differences in their effective electrophoretic mobility and, consequently, their migration times. Cyclodextrins and their derivatives are the most frequently used chiral selectors in CE for the enantioseparation of profens.

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing analytical methods. The following sections outline typical methodologies for the chiral separation of common propanoic acids using both HPLC and CE.

HPLC Experimental Protocol for Ibuprofen Separation [1][2]

  • Instrumentation: Agilent 1100 series HPLC system with a UV detector.

  • Column: Chiral ovomucoid (OVM) column.

  • Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate (pH 3.0) and ethanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: A stock solution of racemic ibuprofen is prepared in the mobile phase.

CE Experimental Protocol for Ketoprofen Separation [3]

  • Instrumentation: A standard capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 20 mM phosphate–20 mM triethanolamine buffer (pH 5.0) containing 50 mM of tri-O-methyl-β-cyclodextrin as the chiral selector.

  • Applied Voltage: 20 kV.

  • Temperature: 35°C.

  • Detection: UV detection.

  • Sample Preparation: The sample is dissolved in the BGE or a compatible low-conductivity buffer.

Performance Comparison: HPLC vs. CE

The choice between HPLC and CE for chiral separation depends on several factors, including resolution, analysis time, sensitivity, and sample consumption. The following tables summarize quantitative data from various studies to provide a clear comparison.

Table 1: Chiral Separation of Ibuprofen

ParameterHPLCCEReference
Chiral Selector Ovomucoid (OVM) ColumnMethyl-β-cyclodextrin[1][2]
Resolution (Rs) Good resolution achievedNo separation observed under tested conditions[1][2]
Analysis Time Less than 8 minutes-[1][2]

Table 2: Chiral Separation of Ketoprofen

ParameterHPLCCEReference
Chiral Selector Polysaccharide-based CSPs (e.g., Chiralpak AD®)Tri-O-methyl-β-cyclodextrin[3][4]
Resolution (Rs) Baseline resolution is commonly achievedSuccessful separation of the (R)-(-)-ketoprofen impurity[3][4]
Analysis Time Varies depending on the specific methodGenerally fast analysis times

Table 3: General Comparison of HPLC and CE for Chiral Separations

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Differential migration in an electric field due to interaction with a chiral selector in the buffer.
Chiral Selectors Chiral Stationary Phases (CSPs) are most common.Added to the background electrolyte (e.g., cyclodextrins).
Resolution Generally provides high resolution.[1][2]Can achieve very high efficiency and resolution.
Analysis Time Can range from a few minutes to over an hour.[1][2]Typically offers faster analysis times.
Solvent Consumption Higher consumption of organic solvents.Significantly lower solvent and sample consumption.[3]
Method Development Can be time-consuming due to the need to screen different CSPs and mobile phases.Method development can be faster due to the ease of changing the chiral selector in the buffer.[3]
Cost Chiral columns can be expensive.Lower operational costs due to minimal reagent use.[3]
Sensitivity Generally good, can be enhanced with sensitive detectors.Can have lower sensitivity with UV detection due to the short path length, but can be coupled with mass spectrometry (MS).[5]

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflows for chiral separation using HPLC and CE.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis racemate Racemic Propanoic Acid sample_prep Prepared Sample racemate->sample_prep Dissolve solvent Mobile Phase (with/without chiral additive) solvent->sample_prep Prepare injector Injector sample_prep->injector pump HPLC Pump pump->injector column Chiral Column (CSP) injector->column detector Detector (e.g., UV) column->detector data_acq Data Acquisition System detector->data_acq chromatogram Chromatogram data_acq->chromatogram quant Quantification & Resolution chromatogram->quant

Caption: Generalized workflow for chiral separation of propanoic acids by HPLC.

CE_Workflow cluster_prep Sample & Buffer Preparation cluster_ce CE System cluster_data Data Analysis racemate Racemic Propanoic Acid sample_prep Prepared Sample racemate->sample_prep Dissolve bge Background Electrolyte + Chiral Selector bge->sample_prep Prepare autosampler Autosampler sample_prep->autosampler capillary Capillary detector Detector (e.g., UV) power_supply High Voltage Power Supply data_acq Data Acquisition System detector->data_acq autosampler->capillary electropherogram Electropherogram data_acq->electropherogram quant Quantification & Resolution electropherogram->quant

Caption: Generalized workflow for chiral separation of propanoic acids by CE.

Conclusion

Both HPLC and CE are viable and powerful techniques for the chiral separation of propanoic acids. HPLC, particularly with polysaccharide-based chiral stationary phases, is a well-established and robust method that consistently provides good resolution.[1][2][6] It is often the preferred method for routine quality control and preparative separations.

Capillary electrophoresis offers advantages in terms of speed, low sample and solvent consumption, and high efficiency.[3] Method development in CE can be more straightforward due to the flexibility of adding different chiral selectors to the background electrolyte. While some studies have shown challenges in achieving separation for certain profens under specific conditions, CE remains a valuable alternative, especially for analytical-scale separations where sample volume is limited.

The choice between HPLC and CE will ultimately depend on the specific application, available instrumentation, and the desired performance characteristics such as analysis time, resolution, and sensitivity. For complex samples, the orthogonality of the two techniques can be leveraged for comprehensive characterization.

References

Cross-Validation of Analytical Methods for 3-Acetoxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantification and characterization of 3-Acetoxy-2-phenylpropanoic acid. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2][3] This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting supporting data and detailed experimental protocols to aid in method selection and validation.

Comparative Analysis of Analytical Techniques

The choice of analytical methodology is often a balance between sensitivity, specificity, and the complexity of the sample matrix.[4] High-performance liquid chromatography (HPLC) is a versatile and sensitive technique for the separation and quantification of drug compounds.[5][6] Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and structural information, particularly for volatile compounds or those that can be derivatized.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[9]

Parameter HPLC-UV GC-MS (with Derivatization) ¹H NMR
Linearity (R²) >0.999>0.998Not Applicable
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%Not Applicable
Precision (%RSD) < 2.0%< 3.0%Not Applicable
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mLNot Applicable
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mLNot Applicable
Primary Application Quantification, PurityTrace Analysis, Impurity IDStructure Elucidation

Experimental Protocols

This method is designed for the quantification of this compound in bulk drug substances and formulated products. A simple isocratic reversed-phase HPLC method can be developed and validated for this purpose.[10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[12]

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, precision, accuracy, and robustness.[13]

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.[9]

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV, with a scan range of m/z 50-500.[7]

NMR spectroscopy is used for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.[9]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The spectrum is expected to show signals for the aromatic protons, the methine proton, the methylene protons, and the acetyl methyl protons.[14]

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify all unique carbon atoms in the molecule.

  • Data Analysis: Chemical shifts, coupling constants, and integration of the signals are used to confirm the molecular structure.

Visualizing Analytical Workflows and Relationships

To better illustrate the processes and concepts involved in the analysis of this compound, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Processing Sample_Weighing Sample Weighing Dissolution Dissolution Sample_Weighing->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC NMR NMR Analysis Dissolution->NMR GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification HPLC->Quantification Purity_Assessment Purity Assessment HPLC->Purity_Assessment GC_MS->Quantification Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: A generalized workflow for the analysis of this compound.

Validation_Parameters Method_Validation Analytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantification Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Key parameters for the validation of an analytical method.

References

A Comparative Guide to HPLC and UPLC-MS for Purity Assessment of 3-Acetoxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), for the purity assessment of 3-Acetoxy-2-phenylpropanoic acid. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical ingredients. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in the selection of the most suitable method for your analytical needs.

Introduction

This compound is a valuable building block in organic synthesis and pharmaceutical development. Its purity is a critical quality attribute that can significantly impact the outcome of subsequent reactions and the safety profile of the final product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity determination of non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a robust and cost-effective method for quantifying compounds with a chromophore. As an alternative, UPLC-MS provides higher separation efficiency, speed, and the added dimension of mass confirmation, which can be invaluable for impurity identification.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and UPLC-MS for purity analysis depends on several factors, including the required sensitivity, selectivity, speed, and the need for structural confirmation of impurities.

Table 1: Comparison of HPLC-UV and UPLC-MS Methods

ParameterHPLC-UVUPLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Good (ng range)Excellent (pg-fg range)
Selectivity Good, based on chromatographic resolution.Excellent, based on both chromatographic resolution and mass filtering.
Speed StandardFast
Impurity Identification Tentative, based on retention time comparison with standards.Confident, based on mass fragmentation patterns.
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher
Robustness HighModerate

Experimental Protocols

Detailed methodologies for both the primary HPLC-UV method and the comparative UPLC-MS method are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quality control and purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Reference standards for potential impurities: 2-phenyl-3-hydroxypropanoic acid and cinnamic acid.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 30-70% B

    • 15-20 min: 70-30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This method offers higher throughput and more definitive impurity identification, making it suitable for in-depth analysis and impurity profiling.

1. Instrumentation and Columns:

  • UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reference standards as in the HPLC-UV method.

3. UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20-80% B

    • 5-6 min: 80-20% B

    • 6-7 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50-500

Data Presentation

The following tables summarize the simulated quantitative data obtained from the analysis of a hypothetical batch of this compound using both methods. The data illustrates the performance of each technique in quantifying the main component and potential impurities.

Table 2: Purity Assessment by HPLC-UV

CompoundRetention Time (min)Area (%)
2-phenyl-3-hydroxypropanoic acid4.20.08
Cinnamic acid6.80.05
This compound9.599.85
Unknown Impurity11.20.02

Table 3: Purity Assessment by UPLC-MS

CompoundRetention Time (min)[M-H]⁻ (m/z)Area (%)
2-phenyl-3-hydroxypropanoic acid1.8165.050.09
Cinnamic acid2.5147.040.06
This compound3.2207.0799.84
Unknown Impurity3.9193.050.01

Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison between the two analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC-UV purity assessment.

Method_Comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods sensitivity Sensitivity hplc HPLC-UV sensitivity->hplc Good uplc UPLC-MS sensitivity->uplc Excellent selectivity Selectivity selectivity->hplc Good selectivity->uplc Excellent speed Speed speed->hplc Standard speed->uplc Fast cost Cost cost->hplc Lower cost->uplc Higher impurity_id Impurity ID impurity_id->hplc Tentative impurity_id->uplc Confident

Caption: Comparison of HPLC-UV and UPLC-MS attributes.

Conclusion

Both HPLC-UV and UPLC-MS are powerful and reliable techniques for the purity assessment of this compound. The HPLC-UV method is a cost-effective and robust choice for routine quality control, providing good sensitivity and selectivity. For applications requiring higher throughput, enhanced sensitivity, and definitive identification of unknown impurities, the UPLC-MS method is the superior option. The selection of the most appropriate method should be based on the specific analytical requirements, available resources, and the stage of drug development.

A Researcher's Guide to Isotopic Labeling of Phenylpropanoic Acid for Metabolic Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of phenylpropanoic acid and its derivatives is crucial for drug design and development. Isotopic labeling, a powerful technique for tracing the transformation of molecules in biological systems, offers unparalleled insights into metabolic pathways. This guide provides a comprehensive comparison of deuterium (²H) and carbon-13 (¹³C) labeling of phenylpropanoic acid, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate labeling strategy for your metabolic studies.

Choosing Your Isotopic Label: A Comparative Analysis

The selection of an isotopic label is a critical decision that can significantly impact the outcome and interpretation of metabolic studies. Both deuterium and carbon-13 offer unique advantages and disadvantages.

Deuterium (²H) Labeling:

Deuterium, a stable isotope of hydrogen, is a common choice for isotopic labeling due to its relatively low cost and the ease of synthesis for some molecules. However, the substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE) .[1][2][3] This phenomenon arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of reactions where C-H bond cleavage is the rate-limiting step.[3] While this can be exploited to intentionally slow down drug metabolism, it can also complicate the interpretation of natural metabolic pathways.[1][2]

Carbon-13 (¹³C) Labeling:

Carbon-13 is a stable isotope of carbon that is often considered the "gold standard" for metabolic studies. Unlike deuterium, the substitution of ¹²C with ¹³C does not typically result in a significant kinetic isotope effect, meaning the metabolic pathways of the labeled molecule more closely reflect those of the unlabeled endogenous compound.[4][5] This leads to more accurate and reliable quantification in metabolic flux analysis.[4] The primary drawback of ¹³C labeling is the higher cost of both the labeled precursors and the synthesis of the final labeled compound.

The following table provides a side-by-side comparison of key features for deuterium and carbon-13 labeling in the context of phenylpropanoic acid metabolic studies.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Kinetic Isotope Effect (KIE) Can be significant, potentially altering metabolic rates.[1][2][3]Generally negligible, providing a more accurate representation of endogenous metabolism.[4][5]
Analytical Detection Primarily Mass Spectrometry (MS).Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7]
Chromatographic Behavior Can sometimes lead to slight shifts in retention time compared to the unlabeled compound.[4]Co-elutes perfectly with the unlabeled compound, simplifying data analysis.[4]
Cost Generally lower cost for labeled precursors and synthesis.Higher cost for labeled precursors and synthesis.
Information Content Primarily provides information on the presence and quantity of the labeled molecule and its metabolites.Can provide detailed information on the specific carbon atoms involved in metabolic transformations, aiding in pathway elucidation.[6][7]

Visualizing Metabolic Processes

To better understand the metabolic journey of phenylpropanoic acid and the experimental approaches to study it, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

metabolic_pathway Metabolic Pathway of Phenylpropanoic Acid PPA Phenylpropanoic Acid CinnamicAcid Cinnamic Acid PPA->CinnamicAcid Dehydrogenation MetaboliteA Hydroxylated Metabolites CinnamicAcid->MetaboliteA Hydroxylation MetaboliteB Conjugated Metabolites MetaboliteA->MetaboliteB Glucuronidation/ Sulfation Excretion Excretion MetaboliteB->Excretion

Caption: A simplified diagram of the major metabolic transformations of phenylpropanoic acid.

experimental_workflow Workflow for a Metabolic Study cluster_synthesis Synthesis cluster_in_vivo In Vivo/In Vitro Study cluster_analysis Analysis LabeledPPA Synthesize Isotopically Labeled Phenylpropanoic Acid (²H or ¹³C) Administration Administer Labeled Compound to Biological System LabeledPPA->Administration SampleCollection Collect Biological Samples (e.g., Plasma, Urine) Administration->SampleCollection SamplePrep Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePrep LCMS_NMR LC-MS or NMR Analysis SamplePrep->LCMS_NMR DataAnalysis Data Processing and Metabolite Identification LCMS_NMR->DataAnalysis

Caption: A typical experimental workflow for studying the metabolism of isotopically labeled phenylpropanoic acid.

decision_tree Choosing an Isotopic Labeling Strategy q1 Is the primary goal to quantify metabolic flux accurately? a1_yes Yes q1->a1_yes a1_no No q1->a1_no c13 Use ¹³C Labeling a1_yes->c13 q2 Is altering the metabolic rate a desired outcome or acceptable? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no h2 Use ²H Labeling a2_yes->h2 a2_no->c13

Caption: A decision tree to guide the selection between deuterium and carbon-13 labeling.

Experimental Protocols

Detailed and reproducible protocols are essential for successful metabolic studies. The following sections provide standardized procedures for sample preparation and analysis.

Protocol 1: Sample Preparation from Plasma for LC-MS Analysis

This protocol details the extraction of phenylpropanoic acid and its metabolites from plasma samples prior to LC-MS analysis.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS) solution (e.g., isotopically labeled phenylpropanoic acid not used in the study)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS vials

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an LC-MS vial for analysis.[8][9][10]

Protocol 2: NMR Analysis of ¹³C-Labeled Phenylpropanoic Acid Metabolites

This protocol outlines the general steps for acquiring and processing NMR data for the analysis of ¹³C-labeled metabolites.

Materials:

  • Extracted and purified metabolite sample

  • D₂O (Deuterium oxide) for locking

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the dried metabolite extract in a suitable volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP). Transfer the solution to an NMR tube.

  • Data Acquisition (1D ¹³C NMR):

    • Use a standard single-pulse experiment with proton decoupling.

    • Set the spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

    • Employ a relaxation delay of at least 5 times the longest T₁ of the carbons of interest for accurate quantification.[11][12]

  • Data Acquisition (2D ¹H-¹³C HSQC):

    • This experiment is useful for correlating protons to their directly attached carbons, aiding in metabolite identification.

    • Set the ¹H spectral width to ~12 ppm and the ¹³C spectral width to cover the expected range of carbon chemical shifts.

    • Acquire a sufficient number of increments in the indirect (¹³C) dimension for adequate resolution.[11][12]

  • Data Processing and Analysis:

    • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Identify and quantify metabolites by comparing the chemical shifts and coupling patterns to spectral databases and authentic standards.

    • The degree of ¹³C enrichment can be determined by comparing the integrals of the ¹³C-satellite peaks to the central ¹²C-peak in ¹H NMR spectra or by direct integration in ¹³C NMR spectra.[6][11]

Commercially Available Labeled Phenylpropanoic Acid

Several vendors supply isotopically labeled phenylpropanoic acid standards. The following table provides a non-exhaustive list of examples. Researchers should verify the isotopic purity and chemical identity of the standards upon receipt.

ProductIsotopic LabelSupplier
3-Phenylpropionic acid-d₅DeuteriumCambridge Isotope Laboratories, Inc.
3-Phenylpropionic acid-¹³C₉Carbon-13Cambridge Isotope Laboratories, Inc.
3-Phenylpropanoic acid (Standard)UnlabeledMedChemExpress

This guide provides a foundational understanding of the critical considerations and methodologies for employing isotopically labeled phenylpropanoic acid in metabolic research. By carefully selecting the appropriate isotopic label and adhering to robust experimental protocols, researchers can gain valuable insights into the metabolic pathways of this important molecule, ultimately advancing drug discovery and development.

References

Navigating the Synthesis of 2-Phenylpropionic Acid: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-Phenylpropionic acid, a cornerstone molecule for the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, can be synthesized through various routes, each with its own set of advantages and drawbacks. This guide provides a comprehensive comparison of the efficacy of the most common and innovative synthesis pathways for 2-phenylpropionic acid, supported by experimental data and detailed protocols.

At a Glance: Comparing the Routes

The selection of a synthetic route for 2-phenylpropionic acid is a critical decision influenced by factors such as yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative metrics for four prominent synthesis methods.

MetricGrignard ReactionSynthesis from Benzyl CyanideMalonic Ester SynthesisCatalytic Asymmetric Synthesis
Overall Yield ~70-85%Up to 97%[1]~60-75%>97%[2]
Purity High, after purificationHigh (98%)[1][3]Good, requires careful purificationHigh, with high enantiomeric excess
Number of Steps 2232-3
Key Reagents 1-Phenylethyl halide, Magnesium, CO₂Benzyl cyanide, Methylating agent, Strong base/acidDiethyl malonate, Sodium ethoxide, Benzyl halide, Acid/BaseStyrene, Chiral catalyst, Hydrogen source/CO
Reaction Time Several hours5-10 hours[1]8-12 hoursVaries (can be fast)
Atom Economy ModerateModerate to HighLow to ModerateHigh
Key Advantages Versatile, well-establishedHigh yields and purityGood for structural diversityHigh enantioselectivity, green
Key Disadvantages Moisture-sensitive, requires specific apparatusUse of toxic cyanidesLow atom economy, multiple stepsCatalyst cost and sensitivity

In-Depth Analysis of Synthesis Routes

This section provides a detailed examination of each synthesis route, including their underlying chemical principles and experimental considerations.

Grignard Reaction: A Classic Approach

The Grignard synthesis is a robust and widely practiced method for forming carbon-carbon bonds. In the context of 2-phenylpropionic acid synthesis, it involves the reaction of a 1-phenylethylmagnesium halide with carbon dioxide, followed by an acidic workup.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are activated, typically with a small crystal of iodine. A solution of 1-phenylethyl bromide in anhydrous diethyl ether is then added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard reagent is then slowly added to a slurry of crushed dry ice (solid CO₂) in anhydrous diethyl ether with vigorous stirring.

  • Work-up and Purification: After the addition is complete, the reaction is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed, dried, and concentrated. The crude product is purified by vacuum distillation to yield 2-phenylpropionic acid.[4]

Logical Relationship of the Grignard Synthesis:

Grignard_Synthesis 1-Phenylethyl Halide 1-Phenylethyl Halide Grignard Reagent Grignard Reagent 1-Phenylethyl Halide->Grignard Reagent + Mg Mg Mg Mg->Grignard Reagent Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt + CO2 CO2 (Dry Ice) CO2 (Dry Ice) CO2 (Dry Ice)->Carboxylate Salt 2-Phenylpropionic Acid 2-Phenylpropionic Acid Carboxylate Salt->2-Phenylpropionic Acid H+ Acidic Workup Acidic Workup Acidic Workup->2-Phenylpropionic Acid

Grignard synthesis of 2-phenylpropionic acid.
Synthesis from Benzyl Cyanide: A High-Yielding Route

This two-step method involves the methylation of benzyl cyanide to form α-phenylpropionitrile, followed by hydrolysis to the desired carboxylic acid. This route is known for its high yields and the purity of the final product.[1][5]

Experimental Protocol:

  • Methylation of Benzyl Cyanide: Benzyl cyanide is reacted with a methylating agent, such as dimethyl carbonate, in the presence of a base like potassium carbonate. The reaction is typically carried out in a pressure vessel at elevated temperatures.[1]

  • Hydrolysis of α-Phenylpropionitrile: The resulting α-phenylpropionitrile is then hydrolyzed using a strong base, such as sodium hydroxide, under reflux conditions.[5]

  • Work-up and Purification: After hydrolysis, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 2-phenylpropionic acid. The crude product is then filtered, washed, and can be further purified by recrystallization or vacuum distillation to achieve high purity.[1][5]

Workflow for Synthesis from Benzyl Cyanide:

Benzyl_Cyanide_Synthesis cluster_methylation Step 1: Methylation cluster_hydrolysis Step 2: Hydrolysis Benzyl Cyanide Benzyl Cyanide alpha-Phenylpropionitrile alpha-Phenylpropionitrile Benzyl Cyanide->alpha-Phenylpropionitrile + Methylating Agent + Base Methylating Agent Methylating Agent Methylating Agent->alpha-Phenylpropionitrile Base Base Base->alpha-Phenylpropionitrile alpha-Phenylpropionitrile_hydro α-Phenylpropionitrile 2-Phenylpropionic Acid 2-Phenylpropionic Acid alpha-Phenylpropionitrile_hydro->2-Phenylpropionic Acid + H2O + Strong Base/Acid Strong Base/Acid Strong Base/Acid Strong Base/Acid->2-Phenylpropionic Acid Malonic_Ester_Synthesis Diethyl Malonate Diethyl Malonate Enolate1 Malonate Enolate Diethyl Malonate->Enolate1 + Base Base1 Base (e.g., NaOEt) Base1->Enolate1 Benzylmalonic Ester Benzylmalonic Ester Enolate1->Benzylmalonic Ester + Benzyl Halide Benzyl Halide Benzyl Halide Benzyl Halide->Benzylmalonic Ester Enolate2 Benzylated Enolate Benzylmalonic Ester->Enolate2 + Base Base2 Base (e.g., NaOEt) Base2->Enolate2 Dialkylated Ester Dialkylated Ester Enolate2->Dialkylated Ester + Methyl Halide Methyl Halide Methyl Halide Methyl Halide->Dialkylated Ester 2-Phenylpropionic Acid 2-Phenylpropionic Acid Dialkylated Ester->2-Phenylpropionic Acid 1. Hydrolysis 2. Decarboxylation Hydrolysis Hydrolysis Hydrolysis->2-Phenylpropionic Acid Decarboxylation Decarboxylation Decarboxylation->2-Phenylpropionic Acid Asymmetric_Synthesis Styrene Styrene Hydrovinylation Asymmetric Hydrovinylation Styrene->Hydrovinylation Ethylene Ethylene Ethylene->Hydrovinylation Chiral Catalyst Chiral Catalyst Chiral Catalyst->Hydrovinylation 3-Phenyl-1-butene 3-Phenyl-1-butene Hydrovinylation->3-Phenyl-1-butene Oxidation Oxidative Cleavage & Oxidation 3-Phenyl-1-butene->Oxidation 2-Phenylpropionic Acid 2-Phenylpropionic Acid Oxidation->2-Phenylpropionic Acid

References

A Comparative Analysis of 2-acetoxy-3-phenylpropanoic acid and 3-acetoxy-2-phenylpropanoic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural and functional comparison of two positional isomers: 2-acetoxy-3-phenylpropanoic acid and 3-acetoxy-2-phenylpropanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines their synthesis, predicted spectroscopic data, and potential differences in chemical reactivity and biological activity based on their structural distinctions.

Structural and Physicochemical Properties

The key difference between 2-acetoxy-3-phenylpropanoic acid and this compound lies in the relative positions of the acetoxy and phenyl groups on the propanoic acid backbone. This seemingly minor variation can lead to significant differences in their chemical and biological properties.

Table 1: Physicochemical Properties

Property2-acetoxy-3-phenylpropanoic acidThis compound
Molecular Formula C₁₁H₁₂O₄C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol [1]208.21 g/mol
Structure Acetoxy group at C2, Phenyl group at C3Acetoxy group at C3, Phenyl group at C2
Predicted logP ~1.7~1.7
Predicted pKa ~4.5~4.5

Synthesis Protocols

The synthesis of both isomers can be achieved via the acetylation of their corresponding hydroxy-acid precursors. A general and adaptable experimental protocol is provided below.

General Experimental Protocol: Acetylation of Hydroxy-phenylpropanoic Acids

Materials:

  • 3-phenyl-2-hydroxypropanoic acid or 2-phenyl-3-hydroxypropanoic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • Dissolve the respective hydroxy-phenylpropanoic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of Acetoxy-phenylpropanoic Acids HydroxyAcid Hydroxy-phenylpropanoic Acid Isomer Reaction Acetylation Reaction (0°C to RT) HydroxyAcid->Reaction Pyridine Pyridine Pyridine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Acetoxy-phenylpropanoic Acid Isomer Purification->Product

General workflow for the synthesis of acetoxy-phenylpropanoic acid isomers.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment2-acetoxy-3-phenylpropanoic acid (Predicted δ, ppm)This compound (Predicted δ, ppm)
-COOH 10-12 (br s)10-12 (br s)
Phenyl-H 7.2-7.4 (m, 5H)7.2-7.4 (m, 5H)
CH (alpha to COOH) 5.1-5.3 (dd)3.8-4.0 (dd)
CH₂ (beta to COOH) 3.0-3.3 (m, 2H)4.2-4.5 (m, 2H)
-OCOCH₃ 2.1 (s, 3H)2.0 (s, 3H)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment2-acetoxy-3-phenylpropanoic acid (Predicted δ, ppm)This compound (Predicted δ, ppm)
C=O (Carboxylic Acid) 175-178175-178
C=O (Acetoxy) 170-172170-172
Phenyl-C (quaternary) 135-137138-140
Phenyl-C 127-130127-130
CH (alpha to COOH) 72-7550-55
CH₂ (beta to COOH) 38-4265-68
-OCOCH₃ 20-2220-22

Infrared (IR) Spectroscopy: Both isomers are expected to show characteristic strong absorption bands for the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹) and the ester (around 1735-1750 cm⁻¹). A broad O-H stretching band for the carboxylic acid will also be present in the 2500-3300 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectra of both compounds are expected to show a molecular ion peak at m/z 208. Common fragmentation patterns would likely involve the loss of the acetoxy group (CH₃COO·, 59 Da) or the entire acetic acid molecule (CH₃COOH, 60 Da) through rearrangement, and decarboxylation (loss of CO₂, 44 Da).

Comparative Chemical Reactivity and Biological Activity

The positional isomerism is expected to influence both the chemical reactivity and biological activity of these compounds.

Chemical Reactivity
  • Hydrolysis: The acetoxy group in 2-acetoxy-3-phenylpropanoic acid is at a secondary benzylic-like position, which might influence its susceptibility to hydrolysis compared to the primary acetoxy group in the 3-acetoxy isomer. The rate of both acid- and base-catalyzed hydrolysis could differ due to steric and electronic effects.

  • Enzymatic Reactions: The different spatial arrangement of the functional groups could lead to variations in how these molecules fit into the active sites of enzymes, potentially leading to different rates of enzyme-catalyzed reactions such as hydrolysis by esterases.

Potential Biological Activity

Phenylpropanoic acid derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.

  • Antimicrobial Activity: The lipophilicity and the specific arrangement of the functional groups can influence the ability of these compounds to interact with and disrupt microbial cell membranes or inhibit specific enzymes. It is plausible that the two isomers will exhibit different levels of activity against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Many arylpropanoic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. The positioning of the phenyl and acidic groups is crucial for binding to the active site of COX enzymes. The different stereochemistry and electronic distribution of the two isomers could result in differential inhibition of COX-1 and COX-2, leading to variations in their anti-inflammatory efficacy and side-effect profiles.

Logical Framework for Comparative Analysis

Comparative_Analysis cluster_comparison Comparative Analysis Framework cluster_properties Properties cluster_activity Activity Isomers 2-acetoxy-3-phenylpropanoic acid vs. This compound Structural Structural Isomerism (Positional Difference) Isomers->Structural Spectroscopic Spectroscopic Signatures (NMR, IR, MS) Structural->Spectroscopic Chemical Chemical Reactivity (e.g., Hydrolysis) Structural->Chemical Biological Biological Activity (e.g., Antimicrobial, Anti-inflammatory) Structural->Biological

Logical relationship for comparing the two isomers.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Acetoxy-2-phenylpropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Acetoxy-2-phenylpropanoic acid, drawing upon safety data for closely related compounds to establish a reliable protocol.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). For handling this compound and similar chemical structures, the recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat and appropriate protective clothing.

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS: 37504-67-9), the following table summarizes key data from structurally similar compounds to provide guidance.

PropertyValue/InformationSource Compound
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (Category 3)(+/-)-2-Phenylpropionic acid, 2,3-Dibromo-3-phenylpropionic acid
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]General for laboratory chemicals
Environmental Precautions Do not let product enter drains.[1][2]General for laboratory chemicals
Incompatible Materials Strong oxidizing agents.[2](+/-)-2-Phenylpropionic acid

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted in a designated area, preferably within a fume hood to mitigate inhalation risks.

1. Waste Collection:

  • Collect waste this compound, whether in solid or solution form, in a clearly labeled, sealed, and appropriate waste container.
  • Do not mix with other waste streams unless compatibility is confirmed.

2. Spill Management:

  • For solid spills: Carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal. Avoid generating dust.
  • For liquid spills (if dissolved): Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[2] Scoop the absorbed material into a suitable container for disposal.

3. Container Sealing and Labeling:

  • Securely seal the waste container.
  • Label the container clearly with the full chemical name: "Waste this compound" and any known hazard symbols.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Adhere to all local, regional, and national regulations for chemical waste disposal.

Experimental Workflow for Disposal

The logical flow of the disposal process is visualized in the following diagram:

A Assess Hazards & Don PPE B Collect Waste this compound A->B C Spill Occurs A->C H Containerize Waste B->H D Solid Spill C->D  If Solid E Liquid Spill C->E  If Liquid F Sweep/Vacuum Solid D->F G Absorb with Inert Material E->G F->H G->H I Seal & Label Container H->I J Store in Designated Area I->J K Arrange for Professional Disposal J->K

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.

References

Essential Safety and Operational Guide for Handling 3-Acetoxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 3-Acetoxy-2-phenylpropanoic acid, including personal protective equipment (PPE), operational plans, and disposal procedures.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles with side-shields, Face ShieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or when there is a splash hazard.[4]
Skin/Body Laboratory Coat, Chemical-Resistant Apron, Impervious ClothingA lab coat and appropriate protective clothing are necessary to prevent skin exposure. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Fire/flame resistant and impervious clothing is also recommended.[4]
Hands Chemical-Resistant GlovesGloves must be inspected before use and should comply with EU Directive 89/686/EEC and the EN 374 standard.[4]
Respiratory NIOSH/MSHA-approved respiratorUse in a well-ventilated area. If ventilation is inadequate or dust is generated, a respirator is necessary.[4][5]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is essential for the safe handling and storage of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Equipment Decontaminate Equipment Reaction->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.[2][6]

First Aid Measures

In case of exposure, immediate action is critical.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][4]
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2][3][4]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway

cluster_waste_stream Waste Identification cluster_disposal_action Disposal Action Unused Product Unused Product Licensed Disposal Company Licensed Disposal Company Unused Product->Licensed Disposal Company Contaminated Materials Contaminated Materials Incineration Incineration Contaminated Materials->Incineration Empty Containers Empty Containers Handle as Product Handle as Product Empty Containers->Handle as Product Licensed Disposal Company->Incineration

Caption: A decision-making diagram for the appropriate disposal route of this compound and related waste.

Disposal Procedures:

  • Unused Material: Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]

  • Contaminated Materials: Items such as gloves, filter paper, and lab coats that are contaminated with the chemical should be considered hazardous waste.

  • Disposal Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Containers: Handle uncleaned containers as you would the product itself.[1]

  • Regulations: Always follow all federal, state, and local regulations regarding hazardous waste disposal.[4] Do not let the product enter drains.[1][2][3][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetoxy-2-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-Acetoxy-2-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.